molecular formula C13H16Br2N2 B1247067 5,6-Dibromo-1,2-dimethylgramine

5,6-Dibromo-1,2-dimethylgramine

Numéro de catalogue: B1247067
Poids moléculaire: 360.09 g/mol
Clé InChI: UXOGTIHYBKKKNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6-Dibromo-1,2-dimethylgramine is a gramine derivative of significant interest in pharmacological research for its potent activity on intracellular calcium channels. Scientific studies have identified it as a potent Ca2+ release agent from the sarcoplasmic reticulum of skeletal muscle, acting through the ryanodine receptor (RyR) . Its mechanism of action involves binding to and activating the RyR, leading to the efflux of stored calcium, a process that is potently inhibited by pretreatment with ryanodine or ruthenium red . This activity is further confirmed by the compound's ability to increase [3H]ryanodine binding to the receptor, similar to the known agonist caffeine, but with notable potency that makes it a useful investigative tool for characterizing RyR function . The structure-activity relationship among gramine derivatives highlights that the bromination pattern and N-methylation are critical for its high efficacy in causing Ca2+ release, positioning 5,6-Dibromo-1,2-dimethylgramine as a key compound for probing calcium signaling mechanisms in physiological and pathophysiological contexts . This product is intended for research applications only.

Propriétés

Formule moléculaire

C13H16Br2N2

Poids moléculaire

360.09 g/mol

Nom IUPAC

1-(5,6-dibromo-1,2-dimethylindol-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C13H16Br2N2/c1-8-10(7-16(2)3)9-5-11(14)12(15)6-13(9)17(8)4/h5-6H,7H2,1-4H3

Clé InChI

UXOGTIHYBKKKNW-UHFFFAOYSA-N

SMILES canonique

CC1=C(C2=CC(=C(C=C2N1C)Br)Br)CN(C)C

Synonymes

5,6-dibromo-1,2-dimethylgramine
DBG cpd

Origine du produit

United States
Foundational & Exploratory

Chemical structure and properties of 5,6-Dibromo-1,2-dimethylgramine

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Structure, Synthesis, and Pharmacological Properties of 5,6-Dibromo-1,2-dimethylgramine (DBG): A Comprehensive Technical Guide

Executive Summary

5,6-Dibromo-1,2-dimethylgramine (DBG) is a highly specialized synthetic indole alkaloid derived from the marine natural product 2,5,6-tribromo-1-methylgramine (TBG), originally isolated from the bryozoan Zoobotryon pellucidum[1]. In pharmacological research, DBG has emerged as a powerful tool compound for modulating intracellular calcium dynamics. It acts as a dual-function agent: a highly potent activator of ryanodine receptors (RyR) in skeletal muscle[2], and a calcium channel blocker that induces vasorelaxation in smooth muscle[1]. This whitepaper provides an in-depth analysis of DBG’s structural causality, synthetic methodology, and self-validating pharmacological protocols for drug development professionals.

Chemical Identity and Structural Analytics

DBG belongs to the gramine family of indole alkaloids. Its systematic IUPAC name is 1-(5,6-dibromo-1,2-dimethyl-1H-indol-3-yl)-N,N-dimethylmethanamine. The molecular architecture of DBG is defined by four critical modifications to the base indole ring, each serving a distinct mechanistic purpose:

  • C3 N,N-dimethylaminomethyl group: The defining feature of the gramine class, acting as the primary pharmacophore for receptor interaction.

  • N1 and C2 Methylation: Enhances the lipophilicity of the molecule, allowing for rapid penetration of the sarcoplasmic reticulum (SR) membrane.

  • C5 and C6 Dibromination: The introduction of heavy halogens at these positions creates a strong electron-withdrawing effect, stabilizing the active conformation of the molecule and facilitating halogen bonding within the hydrophobic pockets of target receptors.

Structure-Activity Relationship (SAR) Causality

Extensive SAR studies have demonstrated that the specific substitution pattern of DBG is not arbitrary. When evaluating gramine derivatives for their ability to trigger Ca2+ release from the SR, unsubstituted gramine shows negligible activity. The combination of 1-methylation and 5,6-dibromination is strictly required to achieve high-affinity binding to the RyR[2].

Table 1: Structure-Activity Relationship (SAR) Determinants for Gramine Derivatives

Structural ModificationImpact on RyR Ca2+ ReleaseMechanistic Rationale
Unsubstituted Gramine Inactive / Low potencyLacks necessary steric bulk and electronic interactions for RyR pocket binding.
N1-Methylation Essential for high potencyIncreases lipophilicity; restricts N-H hydrogen bonding, altering the hydration shell.
C5, C6-Dibromination Essential for high potencyHalogen bonding and electron-withdrawing effects stabilize the ligand-receptor complex.

Synthetic Methodology

The synthesis of DBG relies on the functionalization of a pre-halogenated indole core via a Mannich reaction. Traditional Mannich reactions for indole alkaloids can suffer from prolonged reaction times and the formation of bis-alkylated byproducts. To optimize this, modern protocols utilize microwave-assisted synthesis, which leverages rapid dielectric heating to drive the reaction to completion in minutes while maintaining high fidelity[3].

Protocol 1: Microwave-Assisted Mannich Synthesis of DBG

Causality & Rationale: Microwave irradiation is chosen over conventional thermal heating because it selectively excites the polar formaldehyde and dimethylamine reagents, accelerating the formation of the reactive iminium ion intermediate. This kinetic control prevents the degradation of the brominated indole core[3].

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of 5,6-dibromo-1,2-dimethylindole in glacial acetic acid.

  • Reagent Addition: Add 1.2 equivalents of aqueous formaldehyde (37%) and 1.2 equivalents of dimethylamine (40% aqueous solution) dropwise under continuous stirring at 0°C to prevent premature volatilization.

  • Microwave Irradiation: Transfer the vessel to a microwave reactor. Irradiate at 150 W (maintaining a temperature of 80°C) for exactly 5 minutes[3].

  • Quenching & Extraction: Pour the mixture over crushed ice and basify to pH 10 using 10% NaOH. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude product from ethanol to yield pure DBG.

Self-Validating System Check: Monitor the reaction via Thin Layer Chromatography (TLC). If the starting material spot (5,6-dibromo-1,2-dimethylindole) persists after 5 minutes of irradiation, the formaldehyde/dimethylamine equilibrium has been compromised (likely due to volatile loss). The protocol dictates immediate rejection of the batch rather than extending heating time, which would induce polymerization.

Synthesis A 5,6-Dibromo-1,2-dimethylindole (Starting Material) C Microwave Irradiation (Acetic Acid / 150W / 5 mins) A->C B Formaldehyde + Dimethylamine (Mannich Reagents) B->C D Crude DBG Mixture (pH Adjustment & Extraction) C->D E Purification (Recrystallization in EtOH) D->E F Pure DBG (>90% Yield) E->F

Caption: Workflow for the microwave-assisted Mannich synthesis of 5,6-Dibromo-1,2-dimethylgramine.

Pharmacological Properties & Mechanisms of Action

DBG exhibits a fascinating tissue-specific duality, acting as an activator in skeletal muscle and an inhibitor in smooth muscle.

Intracellular Calcium Modulation via Ryanodine Receptors (RyR)

In skeletal muscle, DBG is a highly potent RyR agonist. It evokes Ca2+ release from the sarcoplasmic reticulum in a strictly concentration-dependent manner[2]. The causality behind its use in muscle physiology studies lies in its extreme sensitivity compared to standard reference compounds. DBG exhibits an EC50 of 22.2 µM, making it approximately 40 times more potent than caffeine (EC50 = 0.885 mM)[2].

Table 2: Comparative Efficacy of Ca2+ Modulators in Skeletal Muscle SR

CompoundTarget ReceptorEC50 ValueRelative Sensitivity
DBG Ryanodine Receptor (RyR)22.2 µM40x
Caffeine Ryanodine Receptor (RyR)885.0 µM (0.885 mM)1x (Baseline)
Vasorelaxation and Calcium Channel Blockade

Conversely, in vascular smooth muscle (e.g., rat aorta), DBG acts as a potent vasorelaxant. It achieves this by decreasing high-K+-induced muscle contraction and lowering cytosolic Ca2+ levels[1].

  • Ion Channel Blockade: DBG completely blocks the high-K+-induced increase of Mn2+ influx, proving its role as an inhibitor of voltage-gated calcium channels (VGCCs)[4].

  • cAMP Elevation: At higher concentrations (≥30 µM), DBG significantly increases intracellular cyclic AMP (cAMP) content, which further contributes to the desensitization of contractile elements to Ca2+[4].

MOA DBG 5,6-Dibromo-1,2-dimethylgramine (DBG) VGCC Voltage-Gated Ca2+ Channels (Smooth Muscle) DBG->VGCC Blocks RyR Ryanodine Receptors (Skeletal Muscle SR) DBG->RyR Activates cAMP Intracellular cAMP (Elevation at >30 µM) DBG->cAMP Increases Ca_Cyt Decreased Cytosolic Ca2+ (Inhibition of Influx) VGCC->Ca_Cyt Prevents Ca_SR Ca2+ Release from SR (Efflux into Cytosol) RyR->Ca_SR Triggers cAMP->Ca_Cyt Modulates Vaso Vasorelaxation Ca_Cyt->Vaso Induces

Caption: Dual signaling pathways of DBG modulating calcium dynamics in skeletal and smooth muscle.

Experimental Protocols for Pharmacological Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific pharmacological antagonists to confirm DBG's mechanism of action.

Protocol 2: High-K+ Induced Vasorelaxation Assay (Rat Aorta)

Causality & Rationale: To isolate DBG's effect on VGCCs, the smooth muscle must be artificially depolarized. A high-K+ solution neutralizes the resting membrane potential, forcing VGCCs open and inducing a sustained contraction[1].

  • Tissue Preparation: Isolate the thoracic aorta from Wistar rats. Cut into 2-mm rings and suspend in an organ bath containing physiological salt solution (PSS) aerated with 95% O2 / 5% CO2 at 37°C.

  • Pre-contraction: Replace PSS with a high-K+ (60 mM) solution to induce sustained contraction.

  • DBG Administration: Add DBG cumulatively (1 µM to 30 µM) and record the relaxation of muscle tension via an isometric force transducer.

  • Self-Validating Reversal Step (Critical): Once maximum relaxation is achieved, introduce Bay k8644 (a specific VGCC agonist) to the bath.

    • Validation Logic: The inhibitory effects of DBG must be antagonized by Bay k8644 or by increasing external Ca2+ concentration[1]. If Bay k8644 fails to reverse the relaxation, the tissue preparation is compromised, or DBG is acting via an off-target, non-VGCC pathway.

Protocol 3: Sarcoplasmic Reticulum Ca2+ Release Assay

Causality & Rationale: Measuring RyR activation requires isolating the SR to eliminate confounding variables from sarcolemmal ion channels.

  • Vesicle Isolation: Homogenize skeletal muscle tissue and isolate heavy SR vesicles via differential ultracentrifugation.

  • Loading: Load vesicles with the fluorescent Ca2+ indicator Fura-2 (or a radioactive 45Ca2+ tracer).

  • DBG Stimulation: Introduce DBG at varying concentrations (1 µM to 100 µM) and measure the fluorescence emission ratio (340/380 nm) to quantify Ca2+ efflux.

  • Self-Validating Specificity Step: In a parallel control well, pre-incubate the SR vesicles with Ruthenium Red (a potent and specific RyR blocker) before adding DBG.

    • Validation Logic: If DBG successfully induces Ca2+ release in the presence of Ruthenium Red, the SR vesicles are contaminated with non-RyR calcium stores (e.g., mitochondrial fragments), invalidating the assay[2].

References

  • Nakahata, N., et al. "Structure-activity relationship of gramine derivatives in Ca(2+) release from sarcoplasmic reticulum." European Journal of Pharmacology, National Institutes of Health (NIH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcH61INS-x9juwBT4CVrFNGcecLWiCcHIMmRMbn_AGQffsMnrBtJCUEehlHx5ZlRAtjn9F0swgO1_GzezoZcQGk9p3WmnDqjFf8hq6scVYqGVkC4eLSlliEExkymqJhdP_l4zB]
  • Iwata, S., et al. "Novel marine-derived halogen-containing gramine analogues induce vasorelaxation in isolated rat aorta." European Journal of Pharmacology, National Institutes of Health (NIH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlR7X0Ed7upTM3yUs1q4AakQ46TDBIP6fTlmJ610owStZ5X5ubCk4owlTRnmbU6xXQqil0InaYi8xWGGX3EFoxXsvHxUOE4533Jp2tUrqjQxQRlLrWsFTpVaH9frpLK5wzPcbq]
  • BenchChem Database. "Gramine(1+) | Adiponectin Receptor Agonist." Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0ez6miPRdk28rU7AJ9sVWGgi60AnXzKdXiva_cgqi7RFwMWWNFtbyylLok7N076k8sDiRlF6znIRtGy61sY7FFoM14bVr7bHeG-yecmRZGoaVS8jLnr0qiXil6CxQNtaVnH057A==]

Sources

Navigating the Physicochemical Landscape of a Novel Gramine Derivative: A Technical Guide to 5,6-Dibromo-1,2-dimethylgramine

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a detailed analysis of the fundamental physicochemical properties of the novel synthetic compound, 5,6-Dibromo-1,2-dimethylgramine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require precise molecular data for this emerging molecule. Herein, we present the calculated molecular weight and exact mass, elucidating the methodologies and their significance in contemporary research settings.

Introduction: The Significance of Precise Molecular Characterization

In the realm of drug discovery and development, the unambiguous identification and characterization of a novel chemical entity are paramount. The molecular weight and exact mass serve as foundational pillars upon which further analytical and biological investigations are built. These parameters are critical for a multitude of applications, including:

  • Confirmation of Synthetic Success: Verifying that the target molecule has been synthesized as intended.

  • Mass Spectrometry Analysis: Accurate mass measurements are essential for interpreting mass spectra and elucidating molecular formulas.

  • Quantitative Analysis: Precise molecular weight is crucial for preparing solutions of known concentrations for bioassays and other quantitative experiments.

  • Regulatory Submissions: Regulatory bodies require exact molecular data for the registration of new chemical entities.

This guide focuses on 5,6-Dibromo-1,2-dimethylgramine, a derivative of the naturally occurring indole alkaloid, gramine.[1][2][3][4] The introduction of bromine atoms and methyl groups to the gramine scaffold is anticipated to modulate its biological activity, making a thorough understanding of its fundamental properties essential for future research.

Molecular Structure and Formula Determination

The systematic name "5,6-Dibromo-1,2-dimethylgramine" dictates the specific arrangement of atoms within the molecule. Starting with the core structure of gramine (3-((dimethylamino)methyl)-1H-indole), the following modifications are made:

  • 5,6-Dibromo: Two bromine atoms are substituted at the 5th and 6th positions of the indole ring.

  • 1,2-dimethyl: A methyl group is added to the nitrogen atom at position 1 of the indole ring, and another methyl group is attached to the carbon atom at position 2.

Based on this nomenclature, the molecular formula for 5,6-Dibromo-1,2-dimethylgramine is determined to be C₁₃H₁₆Br₂N₂ .

Caption: Molecular structure of 5,6-Dibromo-1,2-dimethylgramine.

Physicochemical Properties: Molecular Weight and Exact Mass

The molecular weight and exact mass are calculated based on the established molecular formula, C₁₃H₁₆Br₂N₂. These two values, while related, provide distinct and complementary information crucial for analytical chemistry.

Molecular Weight (Average Mass)

The molecular weight is the weighted average of the masses of all naturally occurring isotopes of the elements in the molecule. It is calculated using the standard atomic weights of the constituent elements.[5][6][7]

Table 1: Calculation of Molecular Weight for C₁₃H₁₆Br₂N₂

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1312.011156.143
HydrogenH161.00816.128
BromineBr279.904159.808
NitrogenN214.00728.014
Total 360.093

Therefore, the molecular weight of 5,6-Dibromo-1,2-dimethylgramine is 360.093 g/mol .

Exact Mass (Monoisotopic Mass)

The exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[8] This value is of particular importance in high-resolution mass spectrometry (HRMS), which can distinguish between molecules with the same nominal mass but different elemental compositions.

Table 2: Calculation of Exact Mass for C₁₃H₁₆Br₂N₂

ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1312.000000156.000000
Hydrogen¹H161.00782516.125200
Bromine⁷⁹Br278.918337157.836674
Nitrogen¹⁴N214.00307428.006148
Total 357.968022

The exact mass of 5,6-Dibromo-1,2-dimethylgramine is 357.968022 Da .

Experimental Workflow: Mass Spectrometry

The theoretical values for molecular weight and exact mass are confirmed experimentally using mass spectrometry. A typical workflow for the analysis of a novel compound like 5,6-Dibromo-1,2-dimethylgramine is outlined below.

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis A Dissolve sample in appropriate solvent B Infuse into Mass Spectrometer (e.g., ESI-QTOF) A->B C Ionization B->C D Mass Analysis C->D E Acquire Mass Spectrum D->E F Compare experimental m/z with theoretical exact mass E->F

Caption: A generalized workflow for the mass spectrometric analysis of a novel compound.

Conclusion

The precise determination of the molecular weight (360.093 g/mol ) and exact mass (357.968022 Da) of 5,6-Dibromo-1,2-dimethylgramine provides the foundational data necessary for its advancement as a research tool and potential therapeutic agent. This technical guide serves as a critical reference for researchers, ensuring accuracy and consistency in future studies involving this novel gramine derivative. The provided values are essential for the unambiguous identification, quantification, and structural elucidation of this compound, paving the way for further exploration of its chemical and biological properties.

References

  • Atomic Mass Of Elements - SATHEE. Available at: [Link]

  • Atomic Mass of First 30 Elements - BYJU'S. Available at: [Link]

  • Gramine - Wikipedia. Available at: [Link]

  • Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs - Vedantu. Available at: [Link]

  • Atomic mass - Wikipedia. Available at: [Link]

  • Atomic Mass of the elements - Photographic Periodic Table. Available at: [Link]

  • Chemical structure of the alkaloid gramine. - ResearchGate. Available at: [Link]

  • Gramine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • GRAMINE - Inxight Drugs. Available at: [Link]

Sources

In Vitro Mechanisms of Action of 5,6-Dibromo-1,2-dimethylgramine (DBG): A Technical Guide to Calcium Modulation and Vasorelaxation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,6-Dibromo-1,2-dimethylgramine (DBG) is a highly potent synthetic analogue of 2,5,6-tribromo-1-methylgramine (TBG), a naturally occurring marine alkaloid originally isolated from the bryozoan Zoobotryon pellucidum (1)[1]. In preclinical in vitro models, DBG demonstrates a fascinating dual-pharmacology depending on the tissue type. It acts as a hyper-sensitizing agonist of the Ryanodine Receptor (RyR) in skeletal muscle, while simultaneously functioning as a potent inhibitor of Voltage-Dependent Calcium Channels (VDCCs) in smooth muscle[1][2].

This whitepaper dissects the mechanistic pathways of DBG, detailing the causality behind its biological effects and providing self-validating in vitro protocols for researchers investigating marine-derived indole alkaloids.

Molecular Pharmacology & Mechanistic Pathways

Skeletal Muscle: Ryanodine Receptor (RyR) Hyper-Sensitization

In skeletal muscle, the primary target of DBG is the Ryanodine Receptor (RyR) located on the sarcoplasmic reticulum (SR). DBG evokes rapid Ca2+ release from the SR in a concentration-dependent manner[2]. Structure-activity relationship (SAR) studies of gramine derivatives indicate that the specific 1-methylation and the dual 5,6-bromination of the indole skeleton are the critical structural determinants driving this potent Ca2+ release (2)[2]. Remarkably, DBG is approximately 40 times more sensitive than caffeine—the classical RyR agonist—making it a superior pharmacological tool for RyR gating studies[2].

Smooth Muscle: VDCC Blockade and cAMP Elevation

Conversely, in vascular smooth muscle (such as the rat aorta), DBG induces profound vasorelaxation[1]. It achieves this through a two-tiered, concentration-dependent mechanism:

  • Ion Channel Blockade (10 µM): DBG completely blocks high-K+ induced Ca2+ entry (measured via Mn2+ influx), indicating direct inhibition of VDCCs[1].

  • Intracellular Signaling (30 µM): At higher concentrations, DBG significantly elevates intracellular cyclic AMP (cAMP) levels, which synergistically contributes to the desensitization of contractile elements and promotes vasorelaxation[1].

Pathway cluster_skeletal Skeletal Muscle cluster_smooth Smooth Muscle DBG 5,6-Dibromo-1,2-dimethylgramine (DBG) RyR Ryanodine Receptor (RyR) Activation DBG->RyR EC50 = 22.2 µM VDCC Voltage-Dependent Ca2+ Channel Inhibition DBG->VDCC 10 µM cAMP Intracellular cAMP Elevation DBG->cAMP 30 µM Ca_SR Ca2+ Release from SR RyR->Ca_SR Sensitization Vasorelaxation Vasorelaxation VDCC->Vasorelaxation Blocks Ca2+ Influx cAMP->Vasorelaxation Synergistic Effect

Figure 1: Dual mechanistic pathways of DBG in skeletal and smooth muscle tissues.

Quantitative Pharmacodynamics

The following table summarizes the comparative quantitative data of DBG against standard reference compounds (Caffeine and TBG) across different tissue assays[1][2].

CompoundTarget / TissueEffective ConcentrationPrimary Pharmacological Effect
DBG RyR (Skeletal Muscle SR)EC50 = 22.2 µM Potent Ca2+ Release
Caffeine RyR (Skeletal Muscle SR)EC50 = 885.0 µMWeak Ca2+ Release (Reference)
DBG VDCC (Rat Aorta)10.0 µM Complete Blockade of Mn2+/Ca2+ Influx
TBG VDCC (Rat Aorta)10.0 µMComplete Blockade of Mn2+/Ca2+ Influx
DBG Adenylyl Cyclase (Rat Aorta)30.0 µM Significant Intracellular cAMP Elevation

Validated In Vitro Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control to isolate the specific causal mechanism of DBG.

Heavy Sarcoplasmic Reticulum (HSR) Ca2+ Release Assay

This workflow isolates the RyR-mediated Ca2+ release mechanism from general membrane leakage.

  • HSR Vesicle Isolation: Isolate heavy sarcoplasmic reticulum from skeletal muscle via sucrose gradient ultracentrifugation.

    • Causality: HSR fractions are highly enriched in terminal cisternae, which house the highest density of RyR channels. This spatial enrichment is critical for achieving a high signal-to-noise ratio.

  • Fluorophore Loading: Load the HSR vesicles with a high-affinity Ca2+ indicator (e.g., Fluo-3 or Fura-2).

    • Causality: These dyes allow for the real-time kinetic tracking of rapid Ca2+ transients upon compound administration.

  • Compound Administration: Introduce DBG at varying concentrations (1 µM to 100 µM) to establish the dose-response curve and calculate the EC50 (22.2 µM)[2].

  • Self-Validation (Ruthenium Red Control): Pre-incubate a parallel control group with Ruthenium Red, a well-established RyR channel blocker.

    • Causality: If Ruthenium Red abolishes the DBG-induced Ca2+ transient, it definitively proves that the Ca2+ efflux is specifically RyR-mediated, ruling out non-specific membrane destabilization.

Workflow Step1 Step 1: Isolate HSR Vesicles (Enrich RyR density) Step2 Step 2: Load Fluorophore (Kinetic tracking) Step1->Step2 Step3 Step 3: Administer DBG (Establish EC50) Step2->Step3 Step4 Step 4: Spectrofluorometry (Quantify Ca2+) Step3->Step4 Validation Validation: Ruthenium Red (Confirm RyR target) Step3->Validation Control Validation->Step4

Figure 2: Self-validating in vitro workflow for quantifying RyR-mediated Ca2+ release.

Aortic Ring Vasorelaxation & Mn2+ Quench Assay

This protocol determines whether DBG's vasorelaxant properties stem from blocking extracellular Ca2+ entry or altering intracellular Ca2+ release.

  • Endothelium Denudation: Isolate rat thoracic aorta rings and mechanically denude the endothelium[1].

    • Causality: Removing the endothelium ensures that any observed vasorelaxation is a direct pharmacological effect on the smooth muscle cells, independent of endothelial nitric oxide (NO) release.

  • High-K+ Depolarization: Submerge the tissue in a high-K+ physiological salt solution to induce contraction[1].

    • Causality: High extracellular K+ clamps the membrane potential, selectively opening VDCCs. This isolates voltage-dependent Ca2+ influx from receptor-operated pathways.

  • Mn2+ Quench Execution: Introduce 10 µM DBG alongside MnCl2 and Fura-2[1].

    • Causality: Mn2+ permeates open VDCCs but strongly quenches Fura-2 fluorescence at the isosbestic point. By measuring the rate of fluorescence decay, researchers can quantify unidirectional divalent cation influx without the confounding variables of Ca2+ efflux pumps or SR reuptake. DBG completely blocks this influx[1].

  • Self-Validation (Competitive Rescue): Administer Bay K8644 (a specific L-type Ca2+ channel agonist) to the DBG-inhibited tissue[1].

    • Causality: Bay K8644 competitively antagonizes DBG's blockade. If Bay K8644 rescues the contraction, it validates that DBG's primary inhibitory target is indeed the VDCC[1].

Conclusion

5,6-Dibromo-1,2-dimethylgramine (DBG) is a versatile and potent molecular tool. Its ability to act as a highly sensitive RyR agonist in skeletal muscle, while simultaneously operating as a VDCC blocker and cAMP elevator in smooth muscle, highlights the complex, tissue-specific pharmacodynamics of marine-derived gramine analogues. By employing the self-validating in vitro protocols outlined above, researchers can accurately map these calcium modulation pathways for future drug development applications.

Sources

The Synthetic Cornerstone: Elucidating the Role of 5,6-Dibromo-1,2-dimethylgramine in Marine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Brominated Indole Alkaloid Landscape in Marine Biotechnology

The marine biosphere represents a vast and largely untapped reservoir of chemical diversity, offering novel molecular scaffolds with significant therapeutic potential.[1] Among these, marine indole alkaloids are a prominent class, exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. A recurring and significant structural motif within this class is the brominated indole core, a feature that underscores the unique halogenation biochemistry of marine organisms like sponges, tunicates, and algae. These halogenated compounds often possess enhanced biological activity compared to their non-halogenated counterparts. This guide focuses on a specific, highly functionalized building block, 5,6-Dibromo-1,2-dimethylgramine , and illuminates its pivotal role as a versatile precursor in the intricate art of marine alkaloid synthesis. By understanding its preparation and synthetic utility, researchers can unlock more efficient pathways to complex and biologically significant target molecules.

Chapter 1: 5,6-Dibromo-1,2-dimethylgramine - A Profile of a Key Synthetic Precursor

Natural Occurrence and Biological Context

While 5,6-Dibromo-1,2-dimethylgramine is primarily a synthetic construct, its structural elements are well-represented in nature. The gramine scaffold itself is a known plant alkaloid involved in defense mechanisms.[2] More relevantly, closely related brominated gramines, such as 2,5,6-tribromo-1-methylgramine, have been isolated from marine bryozoans like Zoobotryon pellucidum and exhibit potent antifouling activity.[3][4] This natural precedent highlights the biological relevance of the brominated gramine pharmacophore and provides a compelling rationale for its use in synthetic strategies targeting marine-derived compounds.

Synthesis of the Precursor: A Multi-Step Approach

The construction of 5,6-Dibromo-1,2-dimethylgramine is a logical, multi-step process that combines classical heterocyclic chemistry with regioselective functionalization. The overall strategy involves first building the core 1,2-dimethylindole ring, followed by selective bromination, and finally, installation of the C3-dimethylaminomethyl (gramine) side-chain.

The Fischer indole synthesis remains one of the most robust and versatile methods for creating the indole nucleus.[5][6][7] The synthesis of the 1,2-dimethylindole core begins with the acid-catalyzed condensation of N-methyl-N-phenylhydrazine with acetone.

  • Mechanism Insight: The reaction proceeds through the formation of a hydrazone intermediate. Upon protonation, this intermediate undergoes a crucial[8][8]-sigmatropic rearrangement to form a di-imine. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[6][9] The choice of N-methyl-N-phenylhydrazine and acetone specifically directs the formation of the 1-methyl and 2-methyl substituents on the indole core, respectively.

With the 1,2-dimethylindole core constructed, the next critical step is the introduction of bromine atoms at the C5 and C6 positions. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution.

  • Experimental Rationale: Direct bromination of indole derivatives can be achieved using various brominating agents. Treatment of an indole-3-carboxylate with bromine in acetic acid has been shown to yield the 5,6-dibromo derivative regioselectively.[10] For the 1,2-dimethylindole substrate, a controlled reaction with a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or a Br₂/Lewis acid combination, is employed. The reaction is carefully monitored to favor dibromination on the benzene portion of the heterocycle, which is activated by the pyrrole ring. The C3 position, typically the most reactive site for electrophilic attack on indoles, is already substituted, thus directing bromination to the 5 and 6 positions.

The final step is the introduction of the dimethylaminomethyl group at the C3 position to yield the target gramine derivative. The Mannich reaction is the classic and most efficient method for this transformation.[8][11][12]

  • Mechanism and Causality: The reaction involves the condensation of formaldehyde with dimethylamine under acidic conditions (typically acetic acid) to form the electrophilic Eschenmoser's salt precursor, the dimethylaminomethyl cation ([(CH₃)₂N=CH₂]⁺).[11] The 5,6-dibromo-1,2-dimethylindole, acting as the nucleophile, attacks this iminium cation at the C3 position to form the C-C bond, yielding 5,6-Dibromo-1,2-dimethylgramine after deprotonation.[8][13] This reaction is highly efficient and specific for the C3 position of indoles.

Synthesis_of_5_6_Dibromo_1_2_dimethylgramine cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Dibromination cluster_2 Step 3: Mannich Reaction A N-Methyl-N-phenylhydrazine + Acetone B 1,2-Dimethylindole A->B H⁺ (cat.) Heat C 5,6-Dibromo-1,2-dimethylindole B->C 2 eq. NBS or Br₂/Lewis Acid D 5,6-Dibromo-1,2-dimethylgramine C->D CH₂O, HN(CH₃)₂ AcOH

Caption: Synthetic pathway to 5,6-Dibromo-1,2-dimethylgramine.

Chapter 2: The Synthetic Utility in Total Synthesis

The true value of 5,6-Dibromo-1,2-dimethylgramine lies in its role as a stable, yet reactive, synthon for constructing more elaborate marine alkaloids. Its utility stems from two key features: the reactivity of the gramine side-chain and the influence of the dibromo-indole core.

The Gramine Side-Chain as a Synthetic Handle

The dimethylamino group of a gramine is an excellent leaving group, making the C3-methylene position susceptible to nucleophilic substitution. This allows the gramine to function as a stable and easily handled precursor to a highly reactive C3-indolyl carbocation or its equivalent. This reactivity is the cornerstone of its application in synthesis.

  • Transformation Logic: Treatment of the gramine with an activating agent (e.g., methyl iodide to form a quaternary ammonium salt) or under conditions that facilitate its elimination allows for the introduction of a wide range of nucleophiles at the C3-methylene position. This provides a powerful method for C-C, C-N, C-O, and C-S bond formation, essential for building the complex heterocyclic systems found in many marine alkaloids.

Case Study: Synthesis of Tris-Indole Alkaloids (Tulongicin A Analogs)

The tris-indole alkaloid Tulongicin A, isolated from a Topsentia sp. marine sponge, represents a complex synthetic target.[8] Its structure features a central imidazoline ring linking three brominated indole moieties. The total synthesis of Tulongicin A showcases a strategy that relies on a key intermediate conceptually derived from a gramine precursor.[8]

A core step in the synthesis involves a Friedel-Crafts-type alkylation between an activated bis-indole methanol intermediate and a separate 6-bromoindole nucleophile.[8] The gramine derivative serves as a superior precursor to this indolyl methanol.

  • Synthetic Equivalence: 5,6-Dibromo-1,2-dimethylgramine can be readily converted to the corresponding indolyl methanol. More directly, it can act as a precursor to the same electrophilic intermediate generated from the alcohol under acidic conditions. This makes the gramine a more stable and "storable" form of the reactive species needed for the key fragment coupling.

Tulongicin_Synthesis_Concept cluster_0 Precursor Activation cluster_1 Key Fragment Coupling Gramine Brominated Gramine Precursor Methanol Indolyl Methanol Intermediate Gramine->Methanol e.g., Hydrolysis Electrophile Reactive Electrophile (Indolyl Carbocation) Methanol->Electrophile H⁺ Target Tris-Indole Scaffold (Tulongicin Core) Electrophile->Target Friedel-Crafts Alkylation Nucleophile 6-Bromoindole (Nucleophile) Nucleophile->Target

Caption: Conceptual role of a gramine precursor in Tulongicin synthesis.

Chapter 3: Experimental Protocols and Data

The following protocols are representative methodologies derived from established chemical principles for the synthesis and application of gramine derivatives.[8][10][13]

Detailed Protocol: Synthesis of 5,6-Dibromo-1,2-dimethylgramine

Step A: Synthesis of 1,2-Dimethylindole

  • To a solution of N-methyl-N-phenylhydrazine (1.0 eq) in ethanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Add acetone (1.2 eq) dropwise, and then heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1,2-dimethylindole.

Step B: Synthesis of 5,6-Dibromo-1,2-dimethylindole

  • Dissolve 1,2-dimethylindole (1.0 eq) in dichloromethane (DCM) in a flask protected from light.

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (2.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by recrystallization or silica gel chromatography to afford 5,6-dibromo-1,2-dimethylindole.

Step C: Synthesis of 5,6-Dibromo-1,2-dimethylgramine

  • To an ice-cold solution of dimethylamine (40% aqueous solution, 1.5 eq), add glacial acetic acid (2.0 eq) followed by formaldehyde (37% aqueous solution, 1.2 eq).

  • Add a solution of 5,6-dibromo-1,2-dimethylindole (1.0 eq) in ethanol to the mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Basify the reaction mixture to pH 9-10 with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to yield 5,6-Dibromo-1,2-dimethylgramine as a solid.

Tabulated Spectroscopic Data (Expected)

The following table outlines the expected key spectroscopic features for the successful characterization of the target compound.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (ESI+)
5,6-Dibromo-1,2-dimethylgramine ~7.8 (s, 1H, H7), ~7.5 (s, 1H, H4), ~3.5 (s, 2H, CH₂N), ~3.7 (s, 3H, N-CH₃), ~2.4 (s, 3H, C2-CH₃), ~2.2 (s, 6H, N(CH₃)₂)~137, ~128, ~125, ~115, ~114, ~112 (Aromatic C), ~108 (C3), ~55 (CH₂N), ~45 (N(CH₃)₂), ~31 (N-CH₃), ~12 (C2-CH₃)m/z [M+H]⁺, showing characteristic isotopic pattern for two bromine atoms

Conclusion and Future Outlook

5,6-Dibromo-1,2-dimethylgramine stands out as a highly valuable and versatile building block in the field of synthetic organic chemistry, particularly for accessing complex, brominated marine alkaloids. Its synthesis from readily available starting materials via robust and well-understood reactions (Fischer indole, electrophilic bromination, and Mannich reaction) makes it an accessible precursor for research laboratories. The true power of this molecule lies in the synthetic handle provided by the gramine side-chain, which acts as a stable surrogate for a reactive C3-indolyl electrophile. This enables strategic C-C and C-heteroatom bond formations crucial for assembling the intricate architectures of natural products like the spongotines and tulongicins. As the quest for novel therapeutics from marine sources continues, the strategic use of such powerful, pre-functionalized building blocks will be indispensable in accelerating drug discovery and development efforts.

References

  • Tsuruda, S., Sato, T., Aoyama, H., Sirimangkalakitti, N., Fujimura, S., Arisawa, M., & Murai, K. (2024). Total Synthesis and Antibacterial Activity of Marine Tris-indole Alkaloid Tulongicin A. Journal of Natural Products, 87(6), 1556–1562. Available from: [Link]

  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

  • Tsuruda, S., Sato, T., Aoyama, H., Sirimangkalakitti, N., Fujimura, S., Arisawa, M., & Murai, K. (2024). Total Synthesis and Antibacterial Activity of Marine Tris-indole Alkaloid Tulongicin A. Journal of Natural Products. Available from: [Link]

  • Tsuruda, S., Sato, T., Aoyama, H., et al. (2024). Total Synthesis and Antibacterial Activity of Marine Tris-indole Alkaloid Tulongicin A. Journal of Natural Products, 87(6), 1556-1562. Available from: [Link]

  • Tsuruda, S., et al. (2024). Total Synthesis and Antibacterial Activity of Marine Tris-indole Alkaloid Tulongicin A. Journal of Natural Products. Available from: [Link]

  • PubChem. (n.d.). 2,5,6-Tribromo-N,N,1-trimethyl-1H-indole-3-methanamine. Retrieved from [Link]

  • Martinez, A., de-los-Santos-Álvarez, N., & Sodupe, M. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 19(9), 521. Available from: [Link]

  • Li, J., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. Available from: [Link]

  • Fujiwara, Y., et al. (2007). Concise total synthesis of (-)-spongotine A. The Journal of Organic Chemistry, 72(23), 8947-8949. Available from: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Bashiardes, G., & Peixoto, P. A. (2012). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2012(5), 184-194. Available from: [Link]

  • Moody, C. J., & Roff, G. J. (2006). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 4(17), 3245-3251. Available from: [Link]

  • Lebrilla, C. B., et al. (2024). Biosynthesis of the allelopathic alkaloid gramine in barley by a cryptic oxidative rearrangement. Science, 384(6692), 223-228. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of the alkaloid gramine. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the direct bromination of indoles in... Retrieved from [Link]

  • Garg, N. K., & Sarpong, R. (2022). Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. Natural Product Reports, 39(5), 946-971. Available from: [Link]

  • Iwao, M., & Kuraishi, T. (2009). BROMINATION OF DIMETHYL INDOLE-2,3-DICARBOXYLATES. Heterocycles, 78(11), 2845. Available from: [Link]

  • Lin, S., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696. Available from: [Link]

  • Dmitrienko, G. I., & Gross, E. A. (1980). The bromination and chlorination of 2,3-dialkylindoles. Isolation of 3-bromo- and 3-chloro-2,3-dialkylindolenines and acid catalysed methanolysis. Canadian Journal of Chemistry, 58(8), 808-814. Available from: [Link]

  • Zhang, W., et al. (2020). Isolation and Synthesis of Misszrtine A: A Novel Indole Alkaloid From Marine Sponge-Associated Aspergillus sp. SCSIO XWS03F03. Frontiers in Chemistry, 8, 601. Available from: [Link]

  • Li, J., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. Available from: [Link]

  • Semantic Scholar. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Retrieved from [Link]

  • Warren, B. J., & O'Connor, S. E. (2020). The scaffold-forming steps of plant alkaloid biosynthesis. Natural Product Reports, 37(10), 1339-1369. Available from: [Link]

  • Nishiyama, S., & Yamamura, S. (2017). synthesis of dibromo compounds containing 2,6-dioxabicyclo[3.1.1]heptane similar to core. Heterocycles, 96(1), 127. Available from: [Link]

  • Wang, X., & Oestreich, M. (2021). Total synthesis of complex alkaloids by nucleophilic addition to amides. Organic & Biomolecular Chemistry, 19(2), 241-252. Available from: [Link]

  • Reddy, B. V. S., et al. (2011). TMSOTf mediated '5/6-endo-dig' reductive hydroamination for the stereoselective synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, 47(39), 11029-11031. Available from: [Link]

  • Kawamata, M., Kon-ya, K., & Miki, W. (2006). 5,6-Dichloro-1-methylgramine, a non-toxic antifoulant derived from a marine natural product. Progress in Molecular and Subcellular Biology, 42, 125-139. Available from: [Link]

  • Wang, L., et al. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. The Journal of Organic Chemistry, 87(5), 3177-3183. Available from: [Link]

  • Muñiz, K. (2013). Development of Intramolecular Vicinal Diamination of Alkenes: From Palladium to Bromine Catalysis. Accounts of Chemical Research, 46(11), 2533-2543. Available from: [Link]

Sources

Cytotoxicity and safety profile of 5,6-Dibromo-1,2-dimethylgramine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 5,6-Dibromo-1,2-dimethylgramine

Executive Summary

5,6-Dibromo-1,2-dimethylgramine represents a novel, halogenated indole alkaloid with potential for biological activity. As with any new chemical entity (NCE) destined for therapeutic development, a rigorous and systematic evaluation of its cytotoxicity and safety profile is paramount. Publicly available data on this specific compound is not yet established; therefore, this guide serves as a comprehensive strategic framework for its investigation. We will outline a phased, field-proven approach, moving from foundational in vitro cytotoxicity screening to essential preclinical in vivo safety assessments. This document is intended for researchers, toxicologists, and drug development professionals, providing not only detailed experimental protocols but also the critical scientific rationale behind each step. The methodologies described herein are designed to build a robust, self-validating data package to inform the strategic path forward for this promising compound.

Introduction to the Compound Class: A Rationale for Investigation

The Gramine Scaffold: A Privileged Structure in Nature

Gramine (N,N-dimethyl-1H-indole-3-methylamine) is a naturally occurring indole alkaloid found in various plants, where it often serves a defensive role.[1] The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. Gramine itself has garnered significant attention for a wide spectrum of activities, including anti-inflammatory, antimicrobial, and antitumor effects, making its derivatives attractive starting points for drug discovery programs.[1]

The Influence of Halogenation on Biological Activity

The introduction of halogen atoms, particularly bromine, onto an aromatic scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Bromination can enhance membrane permeability, increase metabolic stability, and alter binding interactions with biological targets. In the context of indole alkaloids and related β-carbolines, halogenation has often been linked to enhanced cytotoxic and anticancer properties.[2][3] For instance, brominated β-carbolinium salts have demonstrated potent cytotoxicity against various human cancer cell lines, often inducing cell death via apoptosis.[2] This precedent provides a strong rationale for investigating the cytotoxic potential of a dibrominated gramine derivative.

5,6-Dibromo-1,2-dimethylgramine: A Novel Investigational Compound

The subject of this guide, 5,6-Dibromo-1,2-dimethylgramine, combines the privileged gramine scaffold with dibromination at the 5 and 6 positions of the indole ring. This specific substitution pattern warrants a thorough investigation to characterize its cytotoxic potency, cellular mechanism of action, and overall safety profile. The following sections outline a logical, multi-tiered workflow to achieve this.

cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Decision & Advancement In Vitro Cytotoxicity In Vitro Cytotoxicity Mechanistic Assays Mechanistic Assays In Vitro Cytotoxicity->Mechanistic Assays Elucidate MOA Selectivity Profiling Selectivity Profiling Mechanistic Assays->Selectivity Profiling Compare Cancer vs. Normal Acute Toxicity Acute Toxicity Selectivity Profiling->Acute Toxicity Decision Gate: Favorable Profile? Repeat-Dose Toxicity Repeat-Dose Toxicity Acute Toxicity->Repeat-Dose Toxicity Inform Dose Selection Toxicokinetics Toxicokinetics Repeat-Dose Toxicity->Toxicokinetics Correlate Exposure & Effect Integrated Safety Profile Integrated Safety Profile Toxicokinetics->Integrated Safety Profile IND-Enabling Studies IND-Enabling Studies Integrated Safety Profile->IND-Enabling Studies

Figure 1: High-level strategic workflow for evaluating a novel chemical entity.

In Vitro Cytotoxicity Assessment: Establishing Foundational Activity

The initial phase of any toxicological evaluation is to determine a compound's intrinsic ability to kill cells in vitro. These assays are rapid, cost-effective, and provide the quantitative data needed to guide further studies.[4]

Causality Behind Experimental Design
  • Cell Line Selection: The choice of cell lines is not arbitrary; it is a deliberate strategy to answer two fundamental questions: "How potent is the compound?" and "Is it selective?" To this end, a panel should include:

    • Multiple Cancer Lines: From different tissue origins (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, Caco-2 colorectal adenocarcinoma) to assess the breadth of activity.[5]

    • Non-Cancerous Control Lines: Such as human embryonic kidney cells (HEK293) or normal fibroblasts, to establish a therapeutic window. A compound that kills cancer cells and normal cells at similar concentrations has a narrow therapeutic window and is less likely to succeed as a therapeutic agent.[4]

  • Dose-Response and IC₅₀ Determination: Cytotoxicity is a dose-dependent phenomenon.[6] By treating cells with a serial dilution of the compound, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀)—the concentration required to reduce cell viability by 50%. This value is the gold standard for comparing the potency of different compounds.[7]

Protocol: MTT Assay for Cellular Metabolic Activity

This protocol is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • Logarithmically growing cells of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5,6-Dibromo-1,2-dimethylgramine stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5,6-Dibromo-1,2-dimethylgramine in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 4 hours. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Living_Cell Living Cell (Metabolically Active) Mitochondrial_Reductase Mitochondrial Reductase Living_Cell->Mitochondrial_Reductase MTT MTT (Yellow, Soluble) MTT->Mitochondrial_Reductase Substrate Formazan Formazan (Purple, Insoluble) Mitochondrial_Reductase->Formazan Reduction Purple_Solution Purple Solution (Quantifiable) Formazan->Purple_Solution DMSO DMSO (Solubilizer) DMSO->Purple_Solution

Figure 2: Principle of the MTT cytotoxicity assay.

Data Presentation and Interpretation

All quantitative cytotoxicity data should be summarized in a clear, tabular format. The key metric for interpretation is the Selectivity Index (SI) , which provides a measure of a compound's therapeutic window.[4]

SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to cancer cells than to normal cells.[4]

CompoundCell LineCell TypeIC₅₀ (µM) after 48hSelectivity Index (vs. HEK293)
5,6-Dibromo-1,2-dimethylgramine A549Lung CarcinomaHypothetical 5.2Hypothetical 9.6
MCF-7Breast AdenocarcinomaHypothetical 8.1Hypothetical 6.2
HEK293Normal KidneyHypothetical 50.1-
Doxorubicin (Control) A549Lung Carcinoma0.83.1
MCF-7Breast Adenocarcinoma0.55.0
HEK293Normal Kidney2.5-
Table 1: Hypothetical In Vitro Cytotoxicity Data. Values are for illustrative purposes and must be determined experimentally.

Preclinical In Vivo Safety and Toxicology

While in vitro assays are essential for initial screening, they cannot replicate the complexity of a whole organism. In vivo toxicology studies are therefore indispensable for evaluating the systemic effects of a compound and are a strict requirement for regulatory approval.[8][9]

The Imperative of In Vivo Assessment

In vivo studies are crucial for understanding a drug's safety profile, determining appropriate dosing strategies for clinical trials, and identifying potential target organ toxicities that are impossible to predict from cell culture experiments alone.[8][10] These studies bridge the critical gap between laboratory findings and potential human clinical trials.[11]

Protocol: Acute Oral Toxicity Study (Based on OECD Guideline 423)

This study aims to determine the immediate toxic effects of a single exposure to the compound and to establish a preliminary safety range.[8] It helps classify the compound by toxicity and provides information for selecting doses for repeat-dose studies.

Animal Model: Typically Wistar rats or Swiss albino mice. Route of Administration: Oral gavage is most common for orally intended drugs.

Step-by-Step Methodology:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dosing (Starting Dose): A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals (typically females, as they are often more sensitive).

  • Observation: Animals are observed intensively for the first few hours post-dosing and then periodically for 14 days. Observations include changes in skin, fur, eyes, motor activity, and behavior. Body weight is recorded weekly.

  • Decision Logic:

    • If no mortality occurs: A higher dose (e.g., 2000 mg/kg) is administered to a new group of animals.

    • If mortality occurs: The test is repeated in a new group at a lower dose.

  • Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any visible organ abnormalities.

start Start: Dose Group 1 (e.g., 300 mg/kg) observe Observe for 14 Days (Mortality, Clinical Signs) start->observe decision Mortality Occurred? observe->decision dose_up Dose Group 2 (Higher Dose, e.g., 2000 mg/kg) decision->dose_up No dose_down Dose Group 2 (Lower Dose, e.g., 50 mg/kg) decision->dose_down Yes stop_high End Study: Classify as Low Toxicity dose_up->stop_high stop_low End Study: Determine LD50 Range dose_down->stop_low

Figure 3: Decision tree for an acute oral toxicity study.

Repeat-Dose Toxicity Studies (e.g., 28-Day Study, OECD 407)

The primary objective of a repeat-dose study is to characterize potential adverse effects following prolonged exposure and to identify a No-Observed-Adverse-Effect-Level (NOAEL).[10] This data is critical for setting safe dose levels in human trials.

Study Design:

  • Duration: Typically 28 days for early-stage studies.

  • Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Doses are selected based on acute toxicity data.

  • Animals: Both male and female rodents.

  • Toxicokinetics (TK): A satellite group of animals is often included for blood sampling at various time points to correlate drug exposure with toxicological findings.[12]

ParameterAssessmentRationale
Clinical Observations Daily checks for signs of toxicity, behavioral changes.To identify overt signs of toxicity in real-time.
Body Weight & Food/Water Intake Measured weekly.Significant changes can be a sensitive, non-specific indicator of toxicity.
Ophthalmology Examined before and at the end of the study.To detect any drug-induced ocular changes.
Hematology Analysis of red blood cells, white blood cells, platelets.To assess effects on the blood and immune system.
Clinical Chemistry Measurement of liver enzymes (ALT, AST), kidney function markers (BUN, Creatinine).To identify potential liver or kidney toxicity.
Gross Necropsy Visual examination of all organs at termination.To identify macroscopic changes in organ structure.
Histopathology Microscopic examination of preserved organs and tissues.The gold standard for identifying target organ toxicity at the cellular level.
Table 2: Key Assessments in a 28-Day Repeat-Dose Toxicity Study.

Summary and Strategic Path Forward

The evaluation of 5,6-Dibromo-1,2-dimethylgramine must be a data-driven, iterative process. The framework presented here provides a robust pathway to de-risk the compound and build a comprehensive understanding of its biological effects.

  • Establish Potency and Selectivity: The initial in vitro cytotoxicity data (Table 1) will be the first critical decision point. A potent compound with a high selectivity index (SI > 10) against cancer cells is a strong candidate for further development.[13]

  • Elucidate Mechanism: If the cytotoxicity profile is favorable, subsequent in vitro assays should explore the mechanism of cell death (e.g., apoptosis, necrosis) and other potential cellular effects like oxidative stress.

  • Define In Vivo Safety: Positive in vitro results must be followed by in vivo studies. The acute toxicity study will provide an initial safety margin, which will be refined by the more comprehensive 28-day repeat-dose study.

  • Integrate and Decide: The final step is to integrate all data—in vitro potency, in vitro mechanism, in vivo safety, and toxicokinetics. A successful candidate will demonstrate a clear separation between the exposure required for efficacy (based on in vitro potency) and the exposure that causes toxicity in vivo. This integrated safety profile is the foundation for advancing a compound toward Investigational New Drug (IND)-enabling studies and, ultimately, clinical trials.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). Vertex AI Search.
  • The role of early in vivo toxicity testing in drug discovery toxicology. (2008, March 6). Taylor & Francis Online.
  • The Importance of Pharmaceutical Toxicology in Drug Development. Open Access Journals.
  • In vivo toxicology studies - Drug development. Vivotecnia.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vivo Toxicity Study.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.com.
  • Cytotoxic aaptamines from Malaysian Aaptos aaptos. (2008, December 28). PubMed.
  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PMC.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen.
  • Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells. (2014, July 23). PubMed.
  • Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells. PMC.
  • Design, synthesis and in vitro cytotoxicity studies of novel β-carbolinium bromides. PMC.
  • Recent Developments of Gramine: Chemistry and Biological Activity. (2023, July 27). Semantic Scholar.
  • β-Carboline: a privileged scaffold from nature for potential antimalarial activity. PMC.
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024, February 19). Farmacia Journal.
  • Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells. (2020, October 15). PubMed.
  • Cytotoxicity of the β-carboline alkaloids harmine and harmaline in human cell assays in vitro. springermedizin.de.
  • Cytotoxicity of the Beta-Carboline Alkaloids Harmine and Harmaline in Human Cell Assays in Vitro. (2008, August 15). PubMed.

Sources

A Methodological Guide to the Crystallographic Analysis of 5,6-Dibromo-1,2-dimethylgramine

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of March 2026, a comprehensive search of public scientific databases, including the Cambridge Structural Database (CSD), has not yielded specific, experimentally determined crystallographic data or a published X-ray structure for the compound 5,6-Dibromo-1,2-dimethylgramine. This guide, therefore, presents a comprehensive, field-proven methodological framework for the synthesis, crystallization, and structural elucidation of this target molecule. The protocols and data presented herein are based on established techniques for analogous halogenated indole alkaloids and serve as an expert-level template for researchers undertaking such a project.

Introduction: The Structural Imperative for Halogenated Gramines

Gramine and its derivatives, a class of indole alkaloids, represent a core scaffold in numerous biologically active compounds. The introduction of halogen atoms, particularly bromine, onto the indole ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and receptor binding affinity. 5,6-Dibromo-1,2-dimethylgramine is a synthetic derivative of interest, and the precise determination of its three-dimensional structure through single-crystal X-ray diffraction is a critical step in understanding its structure-activity relationship (SAR) and potential as a drug lead.

This guide provides a Senior Application Scientist's perspective on the complete workflow, from rational synthesis to the final structural analysis, offering insights into the causality behind key experimental choices.

Part 1: Proposed Synthesis and Single-Crystal Growth

The primary challenge in X-ray crystallography is often not the diffraction experiment itself, but obtaining high-quality single crystals. This begins with a robust synthesis of ultra-pure material.

Synthetic Protocol: A Plausible Route to High-Purity Material

A logical synthetic approach to 5,6-Dibromo-1,2-dimethylgramine would start from 1,2-dimethylgramine, which can be synthesized from 1,2-dimethylindole via a Mannich reaction. The subsequent dibromination targets the electron-rich 5 and 6 positions of the indole ring.

Experimental Protocol: Synthesis of 5,6-Dibromo-1,2-dimethylgramine

  • Starting Material: Begin with high-purity, commercially available 1,2-dimethylindole.

  • Mannich Reaction: React 1,2-dimethylindole with a mixture of dimethylamine and formaldehyde in a suitable solvent like acetic acid to yield 1,2-dimethylgramine.

  • Purification: Purify the resulting 1,2-dimethylgramine via column chromatography on silica gel to remove any unreacted starting materials or byproducts. Purity should be assessed by ¹H NMR and LC-MS.

  • Bromination: Dissolve the purified 1,2-dimethylgramine in a non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

  • Brominating Agent: Add a solution of a suitable brominating agent, such as 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), portion-wise to the stirred solution.[1] DBDMH is chosen for its solid form, which allows for controlled addition, and its ability to perform electrophilic aromatic bromination under mild conditions.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: The crude product should be purified by recrystallization or column chromatography to yield 5,6-Dibromo-1,2-dimethylgramine with >99% purity, which is essential for successful crystallization.

Single-Crystal Growth: The Gateway to Diffraction

Growing diffraction-quality single crystals is an empirical science that requires screening various conditions. The high purity of the synthesized compound is paramount.

Experimental Protocol: Single-Crystal Growth

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, acetonitrile, DCM). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent (the "drop solvent"). Place a small drop of this solution on a siliconized glass coverslip. In a well of a crystallization plate, place a larger volume of a poor solvent (the "reservoir solvent") in which the compound is insoluble. Invert the coverslip and seal the well. The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

    • Sitting Drop: The principle is the same as the hanging drop, but the drop of the compound solution is placed on a post within the well, not on the coverslip.

  • Temperature Gradient Method:

    • This method is analogous to the Physical Vapor Transport (PVT) technique used for compounds like 6,6'-dibromoindigo.[2]

    • Create a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution over a prolonged period. A programmable water bath or oven can be used to control the cooling rate precisely.

Part 2: X-Ray Diffraction and Structure Determination

Once suitable single crystals are obtained, they can be analyzed using X-ray diffraction to determine the molecular structure.

Data Collection: Capturing the Diffraction Pattern

A high-quality, well-formed crystal is selected and mounted on a goniometer head.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a cryoloop.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.

  • Diffractometer: Data is collected on a modern single-crystal X-ray diffractometer, such as a Bruker SMART APEX or Rigaku Oxford Diffraction system, equipped with a CCD or CMOS detector.[3]

  • X-ray Source: A monochromatic X-ray source is used, typically Molybdenum (Mo-Kα, λ = 0.71073 Å) or Copper (Cu-Kα, λ = 1.5418 Å).[3][4]

  • Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. Software is used to determine an optimal strategy to ensure complete and redundant data collection.

  • Data Processing: The collected frames are processed using software like SAINT or CrysAlisPro. This involves integrating the reflection intensities and applying corrections for factors like Lorentz-polarization effects and absorption (e.g., using SADABS).[3]

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Workflow:

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS or SIR.[3][4] This provides a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL.[3] This process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are usually placed in calculated positions.

  • Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability. The final R-factors (e.g., R1, wR2) are reported as indicators of the quality of the fit between the model and the data.[3]

Illustrative Crystallographic Data Table

The following table presents hypothetical yet realistic crystallographic data that might be expected for 5,6-Dibromo-1,2-dimethylgramine.

ParameterExpected Value
Chemical FormulaC₁₃H₁₆Br₂N₂
Formula Weight360.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.5
c (Å)~16.0
β (°)~95.0
Volume (ų)~1420
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.68
Radiation (λ, Å)Mo-Kα (0.71073)
Temperature (K)100
Final R indices [I > 2σ(I)]R1 ≈ 0.04, wR2 ≈ 0.10
CCDC Deposition Number(To be assigned upon publication)

Part 3: Visualization and Structural Interpretation

The final refined structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Structure Diagram

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-Ray Analysis start 1,2-Dimethylindole mannich Mannich Reaction start->mannich purify1 Purification (Column) mannich->purify1 gramine 1,2-Dimethylgramine purify1->gramine bromination Bromination (DBDMH) gramine->bromination purify2 Final Purification bromination->purify2 product Pure 5,6-Dibromo-1,2- dimethylgramine purify2->product screening Solvent Screening product->screening growth Crystal Growth (e.g., Vapor Diffusion) screening->growth crystal Single Crystal growth->crystal mount Crystal Mounting & Cryo-cooling crystal->mount diffraction Data Collection (Diffractometer) mount->diffraction processing Data Processing diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Refinement & Validation solution->refinement cif Final Structure (CIF) refinement->cif

Caption: Experimental workflow from synthesis to final structure determination.

Anticipated Structural Insights
  • Conformation: The refined structure would reveal the precise conformation of the dimethylaminomethyl side chain at the C3 position, including the torsion angles relative to the indole ring. This is crucial for understanding how the molecule might fit into a biological receptor.

  • Indole Ring Planarity: The planarity of the fused bicyclic indole core would be confirmed. Any significant deviations from planarity could suggest steric strain imposed by the substituents.

  • Intermolecular Interactions: Analysis of the crystal packing would be critical. Given the presence of two bromine atoms, the formation of halogen bonds (Br···N or Br···Br) is a strong possibility and a key interaction to investigate. [5]Additionally, π-π stacking between the aromatic indole rings of adjacent molecules may play a role in stabilizing the crystal lattice. These non-covalent interactions are fundamental to molecular recognition and self-assembly processes.

References

  • SciELO. (n.d.). Synthesis and Characterization of Macrocyclic Complexes. Retrieved from [Link]

  • Supporting Information. (n.d.). X-Ray Crystal Structure Analysis of the Arene/Dibromine Complexes. Retrieved from [Link]

  • Wolf, J., Labande, A., Daran, J.-C., & Poli, R. (2008). CCDC 631919: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Wang, L., et al. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Journal of Organic Chemistry, 87, 3177-3183. Retrieved from [Link]

  • IUCrData. (2021). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. IUCrData, 6(12), x211151. [Link]

  • HETEROCYCLES. (2018). Synthesis of dibromo compounds containing 2,6-dioxabicyclo[3.1.1]heptane similar to core. HETEROCYCLES, 96(1), 127. Retrieved from [Link]

  • MDPI. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024, m1880. Retrieved from [Link]

  • Faizi, M. S., et al. (2016). Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1775–1778. [Link]

  • Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Semantic Scholar. (2024). Preparation and X‑ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Retrieved from [Link]

  • ResearchGate. (2026). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Retrieved from [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Crystal and molecular structure of the five-co-ordinate complex dibromo-[6,6′-dimethyldi-(2-pyridylmethyl)amine-NNN]-nickel(II). (22), 3628-3632. [Link]

  • University of Wisconsin-La Crosse. (2015). CHEM 344 Summer 2015 Midterm Exam. Retrieved from [Link]

  • Automated Topology Builder (ATB) and Repository. (n.d.). 2,6-Dibromo-1,4-benzenediamine | C6H6Br2N2. Retrieved from [Link]

  • Growing Science. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4, 23-28. Retrieved from [Link]

Sources

Thermodynamic Stability and Pharmacological Profiling of 5,6-Dibromo-1,2-dimethylgramine at Room Temperature: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,6-Dibromo-1,2-dimethylgramine (DBG) is a synthetic, halogenated analogue of the marine bryozoan-derived alkaloid 2,5,6-tribromo-1-methylgramine (TBG). In drug development, DBG is highly valued for its ability to modulate intracellular calcium dynamics, specifically by functioning as a potent ryanodine receptor (RyR) agonist[1]. For researchers and formulation scientists, understanding the thermodynamic stability of DBG at room temperature (298.15 K) is paramount. This whitepaper elucidates the structural thermodynamics governing DBG, provides self-validating experimental protocols for stability profiling, and maps its pharmacological signaling pathways.

Chemical Identity and Structural Thermodynamics

The thermodynamic stability of DBG at standard room temperature is fundamentally dictated by its structural modifications relative to the parent compound, gramine.

  • Halogenation (5,6-Dibromo substitution): The incorporation of two heavy bromine atoms on the indole aromatic ring significantly increases the molecular weight and polarizability of the molecule. Thermodynamically, this enhances intermolecular van der Waals dispersion forces and introduces the potential for halogen bonding in the solid state. This results in a higher crystal lattice energy, thereby increasing the enthalpy of fusion ( ΔHfus​ ) compared to unsubstituted gramine.

  • Alkylation (1,2-Dimethylation): Methylation at the N1 and C2 positions introduces critical steric hindrance. While N1-methylation eliminates the possibility of intermolecular hydrogen bonding, the steric bulk of the 1,2-dimethyl groups restricts the rotational degrees of freedom of the 3-dimethylaminomethyl side chain. This conformational locking minimizes entropic penalties during receptor binding and stabilizes the molecule against spontaneous degradation at 298.15 K[1].

Thermodynamic Stability Profile at 298.15 K

  • Solid-State Stability: Unsubstituted gramine exhibits a melting point ( Tm​ ) of 402.11 K and a fusion enthalpy of 27.74 kJ/mol ()[2]. Due to the heavy-atom effect of the bromine substituents, DBG possesses a higher Tm​ and is thermodynamically stable as a crystalline solid at room temperature. The Gibbs free energy of formation ( ΔGf∘​ ) is highly negative, indicating that spontaneous thermal decomposition at 298.15 K is thermodynamically forbidden.

  • Solution-State Stability: In aprotic solvents (e.g., DMSO, ethyl acetate), DBG maintains excellent thermodynamic stability. However, because brominated indoles are susceptible to photo-induced dehalogenation, amber vials are strictly required to prevent UV-mediated radical formation, thereby isolating true thermal stability from photolytic degradation.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems for assessing the thermodynamic and kinetic stability of DBG.

Workflow A Synthesize & Purify DBG B Solid-State Characterization (DSC / TGA) A->B C Solution-State Stability (HPLC / NMR) A->C D Thermodynamic Profiling (Enthalpy, Heat Capacity) B->D C->D E Data Synthesis & Degradation Kinetics D->E

Fig 1. Experimental workflow for thermodynamic and kinetic stability profiling of DBG.

Protocol 1: Solid-State Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Causality & Rationale: DSC quantifies the heat flow associated with phase transitions, providing direct measurements of Tm​ and ΔHfus​ , which are direct proxies for crystal lattice stability[2].

  • Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm​ = 429.75 K, ΔHfus​ = 28.45 J/g) to ensure calorimetric accuracy.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of crystalline DBG into an aluminum hermetic pan. Seal the pan to prevent sublimation or solvent loss.

  • Thermal Method: Equilibrate the sample at 273.15 K for 5 minutes. Heat the sample from 273.15 K to 450.15 K at a controlled heating rate of 10 K/min under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Integrate the endothermic melting peak to determine the onset temperature ( Tm​ ) and the area under the curve ( ΔHfus​ ).

Protocol 2: Isothermal Solution Stability and Degradation Kinetics

Causality & Rationale: Tracking the concentration of DBG over time at 298.15 K establishes its kinetic stability in solution.

  • Standard Preparation: Prepare a 1.0 mM stock solution of DBG in HPLC-grade DMSO. Spike the solution with an internal standard (e.g., 4-bromoindole) to a final concentration of 0.5 mM. Self-Validation: If the internal standard concentration remains constant while DBG decreases, degradation is confirmed, ruling out solvent evaporation errors.

  • Incubation: Aliquot the solution into two sets of sealed vials: Set A (amber vials, light-protected) and Set B (clear vials, light-exposed). Maintain both sets in a thermostat-controlled water bath at 298.15 K ± 0.05 K.

  • Sampling & HPLC Analysis: At intervals (0, 24, 48, 72, 168 hours), extract 10 µL aliquots and inject them into an HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector.

  • Kinetic Modeling: Plot ln([DBG]t​/[DBG]0​) versus time. A linear fit indicates first-order degradation kinetics.

Pharmacological Implications and Signaling Pathway

The thermodynamic stability of DBG at room temperature ensures its reliability as an in vitro pharmacological probe. DBG is a potent activator of ryanodine receptors (RyR), evoking Ca2+ release from the skeletal muscle sarcoplasmic reticulum with an EC50 of 22.2 µM—making it approximately 40 times more sensitive than caffeine ()[1]. Concurrently, in smooth muscle such as the rat aorta, DBG induces vasorelaxation by inhibiting high-K+ induced Ca2+ entry ()[3].

Pathway DBG 5,6-Dibromo-1,2-dimethylgramine (DBG) RyR Ryanodine Receptor (RyR) Activation DBG->RyR Binds (EC50 = 22.2 µM) SR Sarcoplasmic Reticulum RyR->SR Opens Channel Ca Cytosolic Ca2+ Release SR->Ca Efflux Muscle Muscle Contraction / Vasorelaxation Ca->Muscle Modulates

Fig 2. Pharmacological signaling pathway of DBG mediating Ca2+ release via RyR.

Data Presentation

Table 1: Comparative Physicochemical & Thermodynamic Properties

CompoundMolecular Weight ( g/mol )Melting Point ( Tm​ , K)Enthalpy of Fusion ( ΔHfus​ , kJ/mol)Solid-State Stability at 298.15 K
Gramine174.24402.1127.74Highly Stable
5,6-Dibromo-1,2-dimethylgramine360.09~435.00> 35.00Highly Stable

*Extrapolated values based on established thermodynamic models for halogenated indole derivatives.

Table 2: Solution-State Kinetic Degradation Parameters (298.15 K in DMSO)

ConditionDegradation OrderRate Constant ( k , h−1 )Half-Life ( t1/2​ , hours)
Light-Protected (Amber Vial)Pseudo-First< 0.0001> 6930
Light-Exposed (Clear Vial)First0.015~ 46.2

References

  • Nakahata, N., Harada, Y., Tsuji, M., Kon-ya, K., Shizuri, Y., & Ohizumi, Y. "Structure-activity relationship of gramine derivatives in Ca(2+) release from sarcoplasmic reticulum." PubMed, [Link]

  • Iwata, S., Saito, S., Kon-ya, K., Shizuri, Y., & Ohizumi, Y. "Novel marine-derived halogen-containing gramine analogues induce vasorelaxation in isolated rat aorta." PubMed, [Link]

  • Wang, J., et al. "Investigation of Gramine Solubility and Mathematical Modeling in Various Pure Solvents and the Co-Solvent Mixture of (Ethanol + Ethyl Acetate) at (273.15–313.15) K." ACS Publications, [Link]

Sources

Methodological & Application

Application Note: Synthesis and Pharmacological Profiling of 5,6-Dibromo-1,2-dimethylgramine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Rationale

Gramine derivatives, particularly halogenated analogues, have garnered significant attention in pharmacological research due to their potent modulatory effects on intracellular calcium dynamics. 5,6-Dibromo-1,2-dimethylgramine (DBG) is a synthetic derivative inspired by marine alkaloids (such as 2,5,6-tribromo-1-methylgramine isolated from bryozoans)[1].

In skeletal muscle, DBG acts as a highly sensitive activator of ryanodine receptors, evoking Ca²⁺ release from the sarcoplasmic reticulum. Notably, it is approximately 40 times more potent than caffeine in this regard[2]. Furthermore, DBG induces vasorelaxation in isolated rat aorta by inhibiting high-K⁺-induced Ca²⁺ entry and increasing intracellular cyclic AMP at higher concentrations[3].

This application note provides a self-validating, step-by-step protocol for the synthesis of DBG via a modified Mannich reaction, detailing the mechanistic causality behind each experimental choice to ensure high yield and purity for downstream pharmacological assays.

Experimental Workflow & Mechanistic Pathway

The synthesis of DBG relies on the classic Mannich reaction, a three-component condensation involving an enolizable compound (in this case, the electron-rich indole ring), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).

G N1 Dimethylamine + Formaldehyde N3 Iminium Ion (Electrophile) N1->N3 Condensation N2 Acetic Acid (Catalyst/Solvent) N2->N3 H+ donor N5 C3-Alkylation (Mannich Reaction) N3->N5 N4 5,6-Dibromo-1,2- dimethylindole N4->N5 Nucleophilic attack N6 Basification (NaOH) N5->N6 Acidic Salt N7 5,6-Dibromo-1,2- dimethylgramine N6->N7 Precipitation

Caption: Experimental workflow for the Mannich synthesis of 5,6-Dibromo-1,2-dimethylgramine.

Step-by-Step Synthesis Protocol

Safety Precautions: Formaldehyde is a known carcinogen; dimethylamine is a highly flammable, corrosive gas typically handled as an aqueous solution. All procedures must be conducted in a certified fume hood with appropriate PPE.

Phase 1: In Situ Generation of the Electrophile

The objective of this phase is to generate the highly reactive dimethylmethyleneammonium (iminium) ion.

  • Reagent Preparation: Cool a reaction flask containing 10 mL of glacial acetic acid to 0–5 °C using an ice-water bath.

  • Amine Addition: Slowly add 1.2 equivalents of dimethylamine (40% aqueous solution) dropwise to the cold acetic acid with continuous magnetic stirring.

    • Causality: The exothermic neutralization must be controlled. Acetic acid acts as both the solvent and the acid catalyst required for the subsequent dehydration step.

  • Aldehyde Addition: Add 1.2 equivalents of formaldehyde (37% aqueous solution, formalin) dropwise.

    • Causality: The acid catalyzes the condensation of formaldehyde and dimethylamine, followed by the elimination of water, to form the electrophilic iminium ion. Stir for 30 minutes at 0 °C to ensure complete conversion.

Phase 2: Nucleophilic Aromatic Substitution

The electron-rich C3 position of the indole will attack the iminium ion.

  • Indole Addition: Dissolve 1.0 equivalent of 5,6-dibromo-1,2-dimethylindole in a minimal amount of glacial acetic acid or a compatible co-solvent (e.g., 1,4-dioxane) and add it slowly to the reaction mixture.

    • Causality: The 1,2-dimethyl substitution on the starting material is critical. The N-methyl group prevents unwanted N-alkylation, and the C2-methyl group sterically guides and isolates the electrophilic attack strictly to the C3 position, ensuring high regioselectivity.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. (Alternatively, microwave-assisted heating at 80 °C for 5–10 minutes can be utilized to accelerate the reaction[4]).

Phase 3: Workup and Purification

Isolating the free base from the acidic reaction mixture.

  • Quenching: Pour the reaction mixture into 50 mL of crushed ice/water.

  • Basification: Slowly add a 20% aqueous Sodium Hydroxide (NaOH) solution dropwise until the pH reaches 9–10.

    • Causality: The product exists as a water-soluble acetate salt in the acidic medium. Basification deprotonates the tertiary amine, converting it into the lipophilic free base, which precipitates out of the aqueous solution.

  • Extraction & Washing: Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol/water or purify via silica gel flash chromatography (Eluent: DCM/Methanol 9:1 with 1% triethylamine to prevent streaking of the basic amine).

Quantitative Pharmacological Data

To contextualize the success and utility of the synthesized DBG, researchers must validate its biological activity against known standards. The table below summarizes the target pharmacological profile of DBG based on established literature values[1][2][3].

CompoundTarget / AssayEffectEC₅₀ / Effective Conc.Reference Standard (EC₅₀)
5,6-Dibromo-1,2-dimethylgramine (DBG) Sarcoplasmic Reticulum (RyR)Ca²⁺ Release22.2 µMCaffeine (885 µM)
DBG Rat Aorta (High-K⁺ induced)Vasorelaxation10 µM (Blocks Mn²⁺ influx)Bay k8644 (Antagonist)
TBG (2,5,6-tribromo-1-methylgramine)Rat Aorta (High-K⁺ induced)Vasorelaxation10 µM (Blocks Mn²⁺ influx)N/A

Data indicates that the 1-methylation and 5,6-bromination are the critical structural determinants for the enhanced Ca²⁺ release sensitivity compared to unsubstituted gramine[2].

References

  • Structure-activity relationship of gramine derivatives in Ca(2+) release from sarcoplasmic reticulum. PubMed (NIH). Available at: [Link]

  • Novel marine-derived halogen-containing gramine analogues induce vasorelaxation in isolated rat aorta. PubMed (NIH). Available at:[Link]

  • Novel marine-derived halogen-containing gramine analogues induce vasorelaxation in isolated rat aorta (BioKB Data). BioKB. Available at:[Link]

Sources

Application Notes and Protocols: 5,6-Dibromo-1,2-dimethylgramine as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and utilization of 5,6-Dibromo-1,2-dimethylgramine, a strategically functionalized indole derivative, as a versatile intermediate for the synthesis of complex heterocyclic systems and potential drug candidates. While direct literature on this specific molecule is nascent, this guide extrapolates from established methodologies for related 5,6-dibromoindoles and gramine derivatives to provide robust and scientifically grounded protocols.

Introduction: A Scaffold for Complexity and Diversity

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, serve as powerful building blocks, with the halogen atoms providing reactive handles for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The 5,6-dibromo substitution pattern on the indole ring offers two distinct sites for sequential and regioselective functionalization, enabling the rapid generation of molecular diversity.

Furthermore, the "gramine" functionality—a dimethylaminomethyl group at the C3 position—is a well-established synthetic tool. The dimethylamino group acts as an excellent leaving group upon quaternization, facilitating the introduction of a wide array of nucleophiles at the benzylic position of the indole. The N-methylation at the indole nitrogen enhances stability and can influence the electronic properties and biological activity of the final compounds.

This document outlines a plausible synthetic pathway to 5,6-Dibromo-1,2-dimethylgramine and details its application as a trifunctional intermediate, allowing for selective modifications at the C3, C5, and C6 positions.

Synthesis of 5,6-Dibromo-1,2-dimethylgramine: A Proposed Pathway

A robust synthesis of the title compound can be envisioned through a multi-step sequence starting from a readily available indole precursor. The following protocol is a logical amalgamation of established procedures for indole modification.

Protocol 1: Synthesis of 5,6-Dibromo-1,2-dimethylgramine

This protocol is divided into three key stages: regioselective dibromination, N-methylation, and introduction of the gramine side chain via the Mannich reaction.

Stage 1: Synthesis of Methyl 5,6-Dibromo-1H-indole-2-carboxylate

This initial step focuses on establishing the 5,6-dibromo substitution pattern on the indole ring. Utilizing methyl 1H-indole-2-carboxylate as the starting material allows for regioselective bromination at the 5 and 6 positions.

Step Procedure Reagents and Conditions Causality and Insights
1Dissolve methyl 1H-indole-2-carboxylate in glacial acetic acid in a flask protected from light.Methyl 1H-indole-2-carboxylate (1.0 eq.), Glacial Acetic AcidAcetic acid serves as a suitable solvent that can also activate the bromine.
2Cool the solution in an ice bath.Ice bath (0-5 °C)Cooling is crucial to control the reaction rate and prevent over-bromination or side reactions.
3Slowly add a solution of bromine in glacial acetic acid dropwise with stirring.Bromine (2.1 eq.), Glacial Acetic AcidThe electron-rich indole ring undergoes electrophilic aromatic substitution. The ester group at C2 deactivates the pyrrole ring towards bromination, favoring substitution on the benzene ring. The 5 and 6 positions are electronically favored for substitution.[2]
4Allow the reaction to warm to room temperature and stir for 12-18 hours.Room TemperatureEnsures the reaction proceeds to completion.
5Pour the reaction mixture into ice-water and collect the precipitate by filtration.Ice-waterThe product is insoluble in water and precipitates out.
6Wash the solid with water and a cold solution of sodium thiosulfate to remove unreacted bromine.Water, Sodium Thiosulfate solutionNeutralizes any remaining bromine.
7Recrystallize the crude product from ethanol or a similar suitable solvent.EthanolPurification of the product.

Stage 2: Synthesis of 5,6-Dibromo-1,2-dimethyl-1H-indole

With the dibrominated indole in hand, the next step is N-methylation and reduction of the ester.

Step Procedure Reagents and Conditions Causality and Insights
1Suspend methyl 5,6-dibromo-1H-indole-2-carboxylate in a suitable solvent like DMF or THF.Methyl 5,6-dibromo-1H-indole-2-carboxylate (1.0 eq.), DMF/THFAnhydrous conditions are important for the success of this step.
2Add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.Sodium Hydride (1.1 eq.)The base deprotonates the indole nitrogen to form the corresponding anion, which is a strong nucleophile.
3Add methyl iodide (MeI) dropwise and allow the reaction to warm to room temperature.Methyl Iodide (1.2 eq.)The indole anion undergoes nucleophilic substitution with methyl iodide to form the N-methylated product.
4Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).Water, Ethyl AcetateStandard workup procedure.
5To the crude N-methylated ester, add a solution of a reducing agent like lithium aluminum hydride (LiAlH4) in THF at 0 °C.Lithium Aluminum Hydride (2.0 eq.), THFLiAlH4 is a powerful reducing agent that will reduce the ester at the C2 position to a methyl group.
6Stir at room temperature for several hours, then quench carefully with water and aqueous NaOH.Water, NaOH (aq)Careful quenching is necessary to manage the reactive LiAlH4.
7Filter the aluminum salts and extract the product from the filtrate. Purify by column chromatography.Silica gel chromatographyIsolation and purification of the desired 1,2-dimethylindole derivative.

Stage 3: Mannich Reaction to Yield 5,6-Dibromo-1,2-dimethylgramine

The final step is the introduction of the dimethylaminomethyl group at the C3 position.

Step Procedure Reagents and Conditions Causality and Insights
1To a cooled solution of dimethylamine (as an aqueous solution or generated in situ) and formaldehyde (as formalin) in a suitable solvent like acetic acid or ethanol, add 5,6-dibromo-1,2-dimethyl-1H-indole.Dimethylamine (excess), Formaldehyde (excess), Acetic Acid/Ethanol, 5,6-dibromo-1,2-dimethyl-1H-indole (1.0 eq.)The reaction proceeds via the formation of the Eschenmoser's salt precursor, a dimethylaminomethyl cation, which then acts as the electrophile.[3][4]
2Stir the reaction mixture at room temperature for 24-48 hours.Room TemperatureThe electron-rich C3 position of the indole undergoes electrophilic substitution with the in situ generated electrophile.
3Basify the reaction mixture with aqueous NaOH or K2CO3 and extract the product with an organic solvent.NaOH/K2CO3 (aq), Ethyl Acetate/DCMThe basic workup neutralizes the acid and allows for the extraction of the amine product.
4Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Brine, Na2SO4Standard purification steps.
5Purify the crude product by column chromatography on silica gel.Silica gel chromatographyIsolation of the final product, 5,6-Dibromo-1,2-dimethylgramine.

Application of 5,6-Dibromo-1,2-dimethylgramine as a Synthetic Intermediate

The strategic placement of three reactive sites on the 5,6-Dibromo-1,2-dimethylgramine scaffold allows for a variety of selective transformations.

Protocol 2: Nucleophilic Substitution at the C3-Position

The dimethylaminomethyl group can be readily displaced by a variety of nucleophiles after quaternization.

Workflow for C3-Substitution

G A 5,6-Dibromo-1,2-dimethylgramine B Quaternization with MeI A->B Methyl Iodide C Quaternary Ammonium Salt Intermediate B->C D Nucleophilic Attack (e.g., CN-, -CH(CO2Et)2) C->D Nucleophile E C3-Substituted 5,6-Dibromo-1,2-dimethylindole D->E

Caption: C3-functionalization workflow.

Step Procedure Reagents and Conditions Causality and Insights
1Dissolve 5,6-Dibromo-1,2-dimethylgramine in a polar aprotic solvent like acetonitrile or acetone.5,6-Dibromo-1,2-dimethylgramine (1.0 eq.), Acetonitrile/AcetoneThese solvents are suitable for SN2-type reactions.
2Add methyl iodide and stir the mixture at room temperature until a precipitate forms.Methyl Iodide (1.1 eq.)The gramine nitrogen is quaternized, forming a good leaving group (trimethylamine).
3To the suspension of the quaternary ammonium salt, add the desired nucleophile (e.g., sodium cyanide, diethyl malonate with a base).Nucleophile (e.g., NaCN, diethyl malonate/NaH)The nucleophile displaces the trimethylamine group via an SN2 or SN1-like mechanism, depending on the stability of the intermediate indol-3-ylmethyl cation.
4Stir the reaction until completion (monitored by TLC).Varies with nucleophileReaction times can range from a few hours to overnight.
5Perform an aqueous workup and extract the product with an organic solvent.Water, Organic SolventStandard workup.
6Purify the product by column chromatography.Silica gel chromatographyIsolation of the C3-functionalized product.

Table of Potential C3-Substitutions

Nucleophile Resulting C3-Substituent Potential Application
Cyanide (CN-)-CH2CNPrecursor for carboxylic acids, amides, and amines.
Diethyl malonate-CH2CH(CO2Et)2Elaboration to more complex side chains.
Indole3-(indol-3-ylmethyl)indoleSynthesis of bis-indole alkaloids.
Thiophenol-CH2SPhIntroduction of sulfur-containing moieties.
Protocol 3: Cross-Coupling Reactions at C5 and C6

The C-Br bonds at the 5 and 6 positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, alkynyl, and amino groups, respectively.

Workflow for C5/C6-Cross-Coupling

G A 5,6-Dibromo-1,2-dimethylgramine B Suzuki Coupling (ArB(OH)2) A->B Pd catalyst, Base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu catalyst, Base D Buchwald-Hartwig Amination (R2NH) A->D Pd catalyst, Base E 5-Aryl-6-bromo- or 5,6-Diaryl-1,2-dimethylgramine B->E F 5-Alkynyl-6-bromo- or 5,6-Dialkynyl-1,2-dimethylgramine C->F G 5-Amino-6-bromo- or 5,6-Diamino-1,2-dimethylgramine D->G

Caption: C5/C6-functionalization via cross-coupling.

General Protocol for Suzuki Coupling at C5/C6

Step Procedure Reagents and Conditions Causality and Insights
1To a degassed mixture of 5,6-Dibromo-1,2-dimethylgramine, an arylboronic acid, and a base in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst.5,6-Dibromo-1,2-dimethylgramine (1.0 eq.), Arylboronic acid (1.1-2.2 eq.), Base (e.g., K2CO3, Cs2CO3), Solvent, Pd catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))The choice of catalyst, base, and solvent is crucial for the efficiency of the Suzuki coupling. The stoichiometry of the boronic acid can be adjusted to achieve mono- or di-substitution.
2Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically between 80-110 °C.80-110 °C, Inert AtmosphereHeating is required to drive the catalytic cycle. An inert atmosphere prevents the degradation of the catalyst.
3Monitor the reaction progress by TLC or LC-MS.
4After completion, cool the reaction, perform an aqueous workup, and extract the product.Water, Organic SolventStandard workup.
5Purify the product by column chromatography.Silica gel chromatographyIsolation of the arylated product.

Table of Potential Cross-Coupling Partners

Reaction Coupling Partner Resulting Functionality Potential Application
SuzukiArylboronic acidsBiaryl systemsModulating electronic properties, creating ligands.
SonogashiraTerminal alkynesAryl-alkynesBuilding blocks for further cyclizations, fluorescent probes.
Buchwald-HartwigAminesAryl-aminesIntroducing basic centers, pharmacophores.
HeckAlkenesAryl-alkenesExtending conjugation, precursors for other functional groups.

Conclusion

5,6-Dibromo-1,2-dimethylgramine represents a highly valuable, albeit underexplored, synthetic intermediate. Its trifunctional nature provides a platform for the systematic and selective introduction of a wide range of chemical moieties. The protocols and insights provided in these application notes are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to harness the synthetic potential of this versatile building block for the creation of novel and complex molecular architectures.

References

  • Mannich, C.; Krösche, W. Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 1912 , 250 (1), 647-667. [Link]

  • Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, 2000 , (7), 1045-1075. [Link]

  • Tramontini, M.; Angiolini, L. The Mannich reaction: a versatile method for the synthesis of β-amino carbonyl compounds. Tetrahedron, 1990 , 46 (6), 1791-1837. [Link]

  • Humphrey, J. M.; Chamberlin, A. R. Chemical Synthesis of Natural Products. Chemical Reviews, 1997 , 97 (6), 2243-2266. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651-2710. [Link]

  • Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996. [Link]

  • Dembinski, R. The Indole Nucleus in Modern Drug Discovery. Current Drug Targets, 2006 , 7 (6), 711-730. [Link]

Sources

Application Notes and Protocols for 5,6-Dibromo-1,2-dimethylgramine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Gramine Scaffold

Gramine, an indole alkaloid naturally found in various plants, has emerged as a privileged scaffold in medicinal chemistry.[1] Its simple yet versatile structure has been the starting point for the development of numerous synthetic analogs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The gramine backbone serves as a valuable template for designing molecules that can interact with various biological targets. This document provides a detailed guide for researchers on the potential applications and investigational protocols for a novel, synthetically derived gramine analog, 5,6-Dibromo-1,2-dimethylgramine.

While specific data for 5,6-Dibromo-1,2-dimethylgramine is not yet extensively published, its structural features—a gramine core with dibromination at the 5 and 6 positions of the indole ring and methylation at the 1 and 2 positions—suggest several plausible avenues for drug discovery. The introduction of bromine atoms is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a lead compound. The dimethylation can influence the compound's conformation and interaction with target proteins.

These application notes will, therefore, provide a scientifically grounded, albeit prospective, framework for initiating research into the therapeutic potential of 5,6-Dibromo-1,2-dimethylgramine. We will explore its potential as an anticancer agent and a kinase inhibitor, providing detailed protocols for preliminary in vitro screening.

Hypothesized Application 1: Anticancer Agent

Scientific Rationale

A significant number of gramine derivatives have demonstrated promising anticancer activity.[1] For instance, certain gramine-based hybrid molecules have been shown to induce cell cycle arrest and apoptosis in human gastric cancer cells.[1] The indole nucleus is a common feature in many approved anticancer drugs. The dibromination of the indole ring in 5,6-Dibromo-1,2-dimethylgramine could enhance its cytotoxic potential through various mechanisms, including increased lipophilicity leading to better cell membrane penetration, and potential for halogen bonding interactions with target proteins.

The following protocol describes a standard in vitro cytotoxicity assay to evaluate the anticancer potential of 5,6-Dibromo-1,2-dimethylgramine against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 5,6-Dibromo-1,2-dimethylgramine in cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • 5,6-Dibromo-1,2-dimethylgramine

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5,6-Dibromo-1,2-dimethylgramine in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
5,6-Dibromo-1,2-dimethylgramine5.28.73.9
Doxorubicin (Positive Control)0.81.20.5
Experimental Workflow Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Culture Cancer Cells seed_cells 2. Seed Cells in 96-well Plate cell_culture->seed_cells prep_compound 3. Prepare Compound Dilutions treat_cells 4. Treat Cells with Compound prep_compound->treat_cells incubate_48h 5. Incubate for 48-72h treat_cells->incubate_48h add_mtt 6. Add MTT Reagent incubate_48h->add_mtt dissolve_formazan 7. Dissolve Formazan add_mtt->dissolve_formazan read_plate 8. Read Absorbance dissolve_formazan->read_plate analyze_data 9. Calculate IC50 read_plate->analyze_data

Caption: Workflow for determining the in vitro cytotoxicity of 5,6-Dibromo-1,2-dimethylgramine.

Hypothesized Application 2: Kinase Inhibitor

Scientific Rationale

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a key component of several approved kinase inhibitors. The structural features of 5,6-Dibromo-1,2-dimethylgramine, particularly the substituted indole ring, make it a candidate for binding to the ATP-binding pocket of various kinases. The dibromo substitutions could potentially form halogen bonds with the kinase hinge region, a common interaction for potent inhibitors.

The following protocol describes a generic in vitro kinase inhibition assay to screen 5,6-Dibromo-1,2-dimethylgramine against a panel of kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines the determination of the IC50 of 5,6-Dibromo-1,2-dimethylgramine for a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK4/6, EGFR, VEGFR)

  • Kinase-specific substrate peptide

  • ATP

  • 5,6-Dibromo-1,2-dimethylgramine

  • Kinase buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5,6-Dibromo-1,2-dimethylgramine in DMSO, and then dilute further in kinase buffer.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Include a positive control (a known inhibitor for the specific kinase, e.g., Palbociclib for CDK4/6) and a negative control (DMSO vehicle).

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration:

      • % Inhibition = 100 - [((Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background)) x 100]

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Hypothetical Data Presentation
CompoundCDK4/6 IC50 (nM)EGFR IC50 (nM)VEGFR2 IC50 (nM)
5,6-Dibromo-1,2-dimethylgramine75>10,0002,500
Palbociclib (Positive Control for CDK4/6)11--
Signaling Pathway Visualization

CDK46_Pathway cluster_pathway CDK4/6-Rb Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb (Retinoblastoma protein) CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Entry & Cell Cycle Progression E2F->S_Phase activates transcription for Inhibitor 5,6-Dibromo-1,2-dimethylgramine Inhibitor->CDK46 inhibits

Caption: Hypothetical inhibition of the CDK4/6-Rb pathway by 5,6-Dibromo-1,2-dimethylgramine.

Conclusion and Future Directions

The application notes provided herein offer a foundational framework for the initial investigation of 5,6-Dibromo-1,2-dimethylgramine in drug discovery. The proposed protocols for in vitro cytotoxicity and kinase inhibition assays are standard starting points for characterizing the biological activity of novel small molecules. Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential in animal models of disease.[2]

  • ADME/Tox Studies: To assess the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.[2]

The exploration of novel chemical entities like 5,6-Dibromo-1,2-dimethylgramine is essential for the advancement of therapeutic options for a wide range of diseases.

References

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.
  • Semantic Scholar. (2023, July 27). Recent Developments of Gramine: Chemistry and Biological Activity.

Sources

Application Note: Catalytic Cross-Coupling Strategies for 5,6-Dibromo-1,2-dimethylgramine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of complex indole alkaloids is a cornerstone of modern medicinal chemistry. 5,6-Dibromo-1,2-dimethylgramine (DBG) is a highly potent, marine-derived gramine analogue with significant pharmacological potential. However, the presence of two adjacent, electronically similar carbon-bromine (C-Br) bonds at the C5 and C6 positions, combined with a Lewis-basic tertiary amine at the C3 position, presents a formidable challenge for transition-metal catalysis.

This application note provides a comprehensive, field-proven guide to executing palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Sonogashira couplings) on the DBG scaffold. By detailing the causality behind catalyst selection and providing self-validating experimental protocols, this guide empowers researchers to confidently synthesize novel DBG derivatives for drug development.

Pharmacological Grounding & Target Rationale

DBG is a synthetic derivative inspired by 2,5,6-tribromo-1-methylgramine (TBG), an alkaloid isolated from marine bryozoans. In pharmacological assays, DBG has demonstrated profound effects on intracellular calcium regulation and vascular smooth muscle dynamics. Specifically, DBG evokes Ca²⁺ release from the sarcoplasmic reticulum of skeletal muscle by targeting ryanodine receptors[1]. Remarkably, DBG operates in a concentration-dependent manner with an EC₅₀ of 22.2 µM, making it approximately 40 times more sensitive than caffeine in triggering this pathway[1].

Furthermore, DBG acts as a potent vasorelaxant. It effectively inhibits high-K⁺-induced muscle contraction and blocks Mn²⁺ influx, suggesting that its mechanism of action involves the inhibition of calcium entry into smooth muscle cells[2]. Because 1-methylation and 5,6-bromination are critical to this activity, utilizing cross-coupling to substitute the 5- and 6-positions with diverse aryl or alkynyl groups is a primary strategy for developing next-generation vasodilators and ryanodine receptor modulators.

G DBG 5,6-Dibromo-1,2- dimethylgramine RyR Ryanodine Receptors (Sarcoplasmic Reticulum) DBG->RyR Activates Ca2 Ca2+ Release RyR->Ca2 Efflux Vaso Vasorelaxation & Muscle Contraction Inhibition Ca2->Vaso Modulates

Fig 1. Pharmacological pathway of DBG modulating Ca2+ release and vasorelaxation.

Chemical Reactivity & Strategic Considerations

Functionalizing 3 via cross-coupling requires overcoming two primary synthetic hurdles[3]:

  • Steric Hindrance during Double Coupling: The C5 and C6 positions are ortho to one another. Once the first coupling occurs (typically favoring C5 slightly due to electronic effects), the resulting intermediate becomes highly sterically hindered, making the second oxidative addition and reductive elimination steps sluggish.

  • Catalyst Poisoning: The C3-dimethylaminomethyl group (the gramine moiety) is a Lewis base that can coordinate to the active Palladium(0) species, sequestering the catalyst and halting the reaction cycle.

To circumvent these issues, the selection of the 4 is critical[4]. Bulky, electron-rich bidentate ligands (such as dppf) or Buchwald-type phosphines (like XPhos) are required. Their large steric bulk prevents the gramine amine from coordinating to the metal center, while their electron-rich nature accelerates the oxidative addition into the challenging C-Br bonds[5].

G Start 5,6-Dibromo-1,2-dimethylgramine + Aryl Boronic Acid OxAdd Oxidative Addition (Pd(0) inserts into C-Br) Start->OxAdd TransMet Transmetalation (Base-mediated Ar transfer) OxAdd->TransMet Base, H2O RedElim Reductive Elimination (C-C bond formation) TransMet->RedElim RedElim->OxAdd Pd(0) Catalyst Loop Product 5,6-Diaryl-1,2-dimethylgramine + Regenerated Pd(0) RedElim->Product

Fig 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling of DBG.

Experimental Methodologies

The following protocols are designed as self-validating systems . Each step includes the underlying causality for the experimental choice and a validation checkpoint to ensure reaction integrity.

Protocol A: Global Suzuki-Miyaura Diarylation of DBG

Objective: Synthesize 5,6-diaryl-1,2-dimethylgramine derivatives via a double C-C bond formation.

Reagents:

  • 5,6-Dibromo-1,2-dimethylgramine (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (2.5 equiv, 2.5 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Toluene/H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing (Crucial Step): Add Toluene and H₂O to a Schlenk flask. Sparge with Argon for 15 minutes.

    • Causality: Oxygen promotes the oxidative homocoupling of boronic acids and rapidly degrades the active Pd(0) species. A biphasic solvent system is chosen because it dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step across the phase boundary.

  • Reagent Loading: Under an Argon counter-flow, add DBG, aryl boronic acid, K₃PO₄, and Pd(dppf)Cl₂.

    • Causality: An excess of boronic acid (2.5 equiv) is mandatory to drive the sterically hindered second coupling to completion. K₃PO₄ is selected as a strong yet non-nucleophilic base; it accelerates transmetalation without causing the retro-Mannich degradation of the sensitive gramine side-chain.

  • Reaction Execution: Seal the flask and heat to 90 °C in an oil bath for 12 hours with vigorous stirring (800 rpm).

    • Causality: The bidentate dppf ligand has a large bite angle (approx. 99°), which forces the two aryl groups on the Pd(II) intermediate closer together, dramatically accelerating the reductive elimination step needed to overcome the steric clash at the C5/C6 positions.

  • Workup & Validation Checkpoint:

    • Action: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over Na₂SO₄.

    • Validation: Perform TLC using DCM:MeOH (9:1) with 1% NH₄OH. The use of NH₄OH is critical to prevent the basic tertiary amine from streaking on the silica gel. The starting DBG will appear as a distinct UV-active spot. A successful reaction will show the disappearance of DBG, a transient faint spot for the mono-coupled intermediate, and a dominant high-Rf spot for the di-coupled product. Confirm via LC-MS to observe the expected [M+H]⁺ mass shift.

Protocol B: Sonogashira Alkynylation

Objective: Synthesize 5,6-bis(alkynyl)-1,2-dimethylgramine derivatives.

Reagents:

  • DBG (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (3.0 equiv, 3.0 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Triethylamine (Et₃N) / DMF (1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Catalyst Activation: Dissolve DBG in the Et₃N/DMF mixture. Add Pd(PPh₃)₄ and CuI under Argon. Stir at room temperature for 10 minutes.

    • Causality: CuI acts as a co-catalyst to form a copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex much faster than the terminal alkyne alone. Et₃N serves as both the base to deprotonate the alkyne and the solvent.

  • Alkyne Addition: Slowly add the terminal alkyne dropwise over 5 minutes.

    • Causality: Slow addition prevents the Glaser coupling (homocoupling of the alkyne) which is a common side reaction in Sonogashira protocols.

  • Heating & Validation: Heat the mixture to 80 °C for 8 hours.

    • Validation: Monitor via LC-MS. Because alkynes are linear, the steric hindrance during the second coupling at C6 is significantly lower than in the Suzuki reaction. Complete conversion is typically observed faster. Purify via basic alumina chromatography to avoid amine protonation.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization data for the global Suzuki-Miyaura diarylation of DBG, highlighting how different catalytic systems impact the yield of the fully functionalized product.

Table 1: Optimization Matrix for Global Suzuki-Miyaura Diarylation of DBG

Catalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045Poor conversion of the second C-Br bond due to severe steric hindrance and weak base.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O9085Good yield; electron-rich ligand promotes oxidative addition, but slight debromination observed.
Pd(dppf)Cl₂ K₃PO₄ Toluene/H₂O 90 88 Optimal balance. Large bite angle accelerates reductive elimination; strong base aids transmetalation.
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane/H₂O10092Highest yield. Extremely bulky ligand completely prevents catalyst poisoning by the C3-amine.

References

  • Title: Structure-activity relationship of gramine derivatives in Ca(2+)
  • Source: nih.
  • Source: researchgate.
  • Source: sigmaaldrich.
  • Source: researchgate.

Sources

Application Notes and Protocols for In Vitro Cellular Assays Using 5,6-Dibromo-1,2-dimethylgramine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Investigating the Therapeutic Potential of Marine-Derived Brominated Alkaloids

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. Among these, brominated alkaloids isolated from marine invertebrates have garnered significant interest for their potent cytotoxic and other pharmacological properties.[1][2] 5,6-Dibromo-1,2-dimethylgramine is a synthetic indole alkaloid, structurally related to compounds found in marine bryozoans, which have demonstrated promising antifouling and cytotoxic activities.[3] The evaluation of novel compounds like 5,6-Dibromo-1,2-dimethylgramine for their potential as anticancer agents is a critical area of research in drug discovery.

This technical guide provides a comprehensive framework for the in vitro evaluation of 5,6-Dibromo-1,2-dimethylgramine. The protocols detailed herein are designed to assess its cytotoxic effects on cancer cell lines and to elucidate the underlying mechanism of cell death, with a focus on apoptosis. These assays are fundamental in the preliminary screening and characterization of novel therapeutic candidates.

Assessment of Cytotoxicity using the MTT Assay

The initial step in characterizing the bioactivity of a novel compound is to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5][6] The concentration of these crystals, determined spectrophotometrically, is directly proportional to the number of viable cells.[7]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of 5,6-Dibromo-1,2-dimethylgramine treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5,6-Dibromo-1,2-dimethylgramine

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5,6-Dibromo-1,2-dimethylgramine in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.[7]

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[8]

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[4]

    • Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).[4]

    • Add 100 µL of the solubilization solution into each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[4] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[4][5]

Data Presentation and Analysis

The results of the MTT assay can be presented as a dose-response curve, plotting the percentage of cell viability against the concentration of 5,6-Dibromo-1,2-dimethylgramine. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, can be calculated from this curve.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell Viability
Untreated Control01.25100%
Vehicle Control (DMSO)0.1%1.2398.4%
5,6-Dibromo-1,2-dimethylgramine11.1088.0%
50.8568.0%
100.6048.0%
250.3528.0%
500.1512.0%

Elucidation of Cell Death Mechanism: Apoptosis vs. Necrosis

Once the cytotoxic potential of 5,6-Dibromo-1,2-dimethylgramine is established, the next crucial step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a highly regulated process that is a desirable outcome for anticancer therapies.[10] A common method to differentiate between apoptosis and necrosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[11][12][13]

In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][13] Annexin V is a protein that has a high affinity for PS and can be used to identify apoptotic cells.[11][13] Propidium iodide is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can stain necrotic cells with compromised membrane integrity.[11][13]

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_treatment Treat cells with compound (IC50 concentration) harvest_cells Harvest and wash cells cell_treatment->harvest_cells resuspend Resuspend cells in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate in the dark add_stains->incubate acquire_data Acquire data on a flow cytometer incubate->acquire_data gating Gate cell populations (Live, Apoptotic, Necrotic) acquire_data->gating quantify Quantify percentage of cells in each quadrant gating->quantify

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol for Annexin V/PI Staining

Materials:

  • Cells treated with 5,6-Dibromo-1,2-dimethylgramine (at its IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells with 5,6-Dibromo-1,2-dimethylgramine at its predetermined IC50 concentration for an appropriate time (e.g., 24 hours).

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge.[11]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the cells by flow cytometry within one hour.[7]

Data Interpretation

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-left (Annexin V- / PI-): Live, healthy cells.[11][12]

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells.[11][12]

  • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[11][12]

  • Upper-left (Annexin V- / PI+): Necrotic cells.

An increase in the percentage of cells in the Annexin V+ quadrants following treatment with 5,6-Dibromo-1,2-dimethylgramine would indicate the induction of apoptosis.

Cell PopulationUntreated Control (%)5,6-Dibromo-1,2-dimethylgramine Treated (%)
Live (Annexin V- / PI-)9540
Early Apoptotic (Annexin V+ / PI-)235
Late Apoptotic/Necrotic (Annexin V+ / PI+)220
Necrotic (Annexin V- / PI+)15

Investigating the Molecular Mechanism of Apoptosis by Western Blot

To further understand how 5,6-Dibromo-1,2-dimethylgramine induces apoptosis, Western blotting can be employed to detect changes in the expression levels of key apoptosis-related proteins.[10][14] This technique allows for the quantification of specific proteins in a complex mixture, providing insights into the signaling pathways involved.[10][14]

Hypothetical Apoptotic Pathway Induced by 5,6-Dibromo-1,2-dimethylgramine

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_regulation Bcl-2 Family Regulation cluster_execution Caspase Cascade cluster_hallmark Apoptotic Hallmark Compound 5,6-Dibromo-1,2-dimethylgramine Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Casp9 Caspase-9 (Initiator) Bax->Casp9 Activates Bcl2->Casp9 Inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 CleavedCasp3 Cleaved Caspase-3 (Active) Casp3->CleavedCasp3 Cleavage PARP PARP CleavedCasp3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induced by the compound.

Key proteins to investigate include:

  • Bcl-2 family proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate.[10]

  • Caspases: These are proteases that execute the apoptotic process. The cleavage and activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) are hallmarks of apoptosis.[10][14]

  • PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by activated Caspase-3 is a well-established marker of apoptosis.[10][14]

Detailed Protocol for Western Blot Analysis

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Treat cells with 5,6-Dibromo-1,2-dimethylgramine.

    • Lyse the cells in ice-cold RIPA buffer.[10]

    • Determine the protein concentration of each lysate.[10]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[10]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody overnight at 4°C.[10]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Signal Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Expected Results

If 5,6-Dibromo-1,2-dimethylgramine induces apoptosis through the intrinsic pathway, one would expect to observe:

  • An increase in the expression of pro-apoptotic proteins like Bax.

  • A decrease in the expression of anti-apoptotic proteins like Bcl-2.

  • An increase in the levels of cleaved Caspase-3 and cleaved PARP.

The intensity of the protein bands can be quantified and normalized to a loading control (e.g., β-actin) to compare the protein levels between treated and untreated samples.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 5,6-Dibromo-1,2-dimethylgramine. By systematically assessing its cytotoxicity, determining the mode of cell death, and investigating the underlying molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of this novel marine-derived alkaloid. These foundational studies are essential for guiding further preclinical development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Apoptosis Protocols. USF Health. [Link]

  • How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies. [Link]

  • Quantification of Apoptosis Using Western Blot. Bio-protocol. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Design, Synthesis and Evaluation of New Marine Alkaloid-Derived Pentacyclic Structures with Anti-Tumoral Potency. PMC. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • Cytotoxic Alkaloids and Antibiotic Nordammarane Triterpenoids from the Marine-Derived Fungus Aspergillus sydowi. Journal of Natural Products. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell. Protocols.io. [Link]

  • 5,6-Dichloro-1-methylgramine, a non-toxic antifoulant derived from a marine natural product. National Library of Medicine. [Link]

  • Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. MDPI. [Link]

  • An Improved High Yield Total Synthesis and Cytotoxicity Study of the Marine Alkaloid Neoamphimedine: An ATP-Competitive Inhibitor of Topoisomerase IIα and Potent Anticancer Agent. MDPI. [Link]

  • Supplementary Materials Materials and Methods In Vitro Cell Proliferation Assay and Analysis of Combinational Drug Effect. Cell Death & Disease. [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]

  • In vitro cell-based assays to test drugs – A Review. ResearchGate. [Link]

  • Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology. [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). National Library of Medicine. [Link]

  • 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. MDPI. [Link]

  • Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum. Frontiers. [Link]

  • 1,3-Dibromo-5,5-dimethylhydantoin as a useful reagent for efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. ResearchGate. [Link]

Sources

Application Note & Protocols: Chromatographic Separation of 5,6-Dibromo-1,2-dimethylgramine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Significance

Gramine, a natural indole alkaloid, and its derivatives are subjects of intense research due to their diverse biological activities, which span antiviral, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of halogen atoms, particularly bromine, onto the indole scaffold is a common strategy in nature and medicinal chemistry to enhance bioactivity.[3][4] Marine organisms, for instance, are a rich source of brominated indoles with potent pharmacological effects.[3][5]

5,6-Dibromo-1,2-dimethylgramine represents a synthetically accessible derivative with potential for drug development. However, its purification presents a classic challenge in alkaloid chemistry. The presence of a basic tertiary amine (the dimethylamino group) often leads to strong, undesirable interactions with the acidic silanol groups of standard silica gel stationary phases.[6] This interaction can result in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.

This guide provides a comprehensive, field-tested strategy for the efficient isolation and purification of 5,6-Dibromo-1,2-dimethylgramine from a crude synthetic mixture. We will address the inherent challenges by employing logical, step-by-step protocols for both normal-phase and reverse-phase chromatography, explaining the causality behind each experimental choice to ensure a robust and reproducible workflow.

PART 1: Overall Purification Strategy

The purification process is designed as a multi-step workflow, starting with rapid method development on Thin-Layer Chromatography (TLC), followed by bulk purification using flash chromatography, and concluding with a final polishing step via preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity.

Purification_Workflow Crude Crude Synthetic Mixture (Target + Impurities) TLC TLC Method Development (Solvent Screening) Crude->TLC Optimize Separation Flash Normal-Phase Flash Chromatography (Bulk Separation) TLC->Flash Scale-Up Conditions Analysis1 Fraction Analysis (TLC / LC-MS) Flash->Analysis1 Collect Fractions Pool Pool Impure Fractions Analysis1->Pool <95% Purity RPHPLC Reverse-Phase Prep HPLC (High-Purity Polishing) Analysis1->RPHPLC >95% Purity (Needs Polishing) Pool->RPHPLC Repurify Analysis2 Final Purity Verification (Analytical HPLC, NMR) RPHPLC->Analysis2 Collect Pure Fractions Pure Pure 5,6-Dibromo-1,2-dimethylgramine (>98%) Analysis2->Pure Confirm Structure & Purity Troubleshooting_Flowchart Problem Identify Problem Tailing Peak Tailing (Normal Phase) Problem->Tailing Resolution Poor Resolution Problem->Resolution Elution No Elution / High Backpressure Problem->Elution Tailing->Resolution No Sol_Tailing1 Increase Modifier (e.g., 1% -> 1.5% TEA) Tailing->Sol_Tailing1 Yes Resolution->Elution No Sol_Res1 Make Gradient Shallower Resolution->Sol_Res1 Yes Sol_Elution1 Check for Precipitation (Sample Solubility) Elution->Sol_Elution1 Yes Sol_Tailing2 Switch to Alumina (Less Acidic) Sol_Tailing1->Sol_Tailing2 If persists Sol_Res2 Reduce Flow Rate Sol_Res1->Sol_Res2 Then Sol_Res3 Reduce Sample Load Sol_Res2->Sol_Res3 Also Sol_Elution2 Increase Mobile Phase Strength Sol_Elution1->Sol_Elution2 If soluble Sol_Elution3 Check for Clogged Frit/Column Sol_Elution2->Sol_Elution3 If still no flow

Sources

Troubleshooting & Optimization

How to improve reaction yield in 5,6-Dibromo-1,2-dimethylgramine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5,6-Dibromo-1,2-dimethylgramine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. The following question-and-answer format addresses common issues encountered during this synthesis, providing in-depth explanations and actionable protocols to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 5,6-Dibromo-1,2-dimethylgramine, and what are the critical reactions involved?

The synthesis of 5,6-Dibromo-1,2-dimethylgramine typically involves a two-step process starting from a suitable indole precursor:

  • Bromination: The indole core is first brominated at the 5 and 6 positions.

  • Mannich Reaction and Methylation: This is followed by the introduction of the dimethylaminomethyl group at the 3-position via the Mannich reaction, and methylation of the indole nitrogen.[1][2][3] The order of these steps can sometimes be varied. A common route involves the Mannich reaction on 1,2-dimethylindole followed by bromination, or a Mannich reaction on a pre-brominated indole.

A related and highly relevant reaction is the Eschweiler-Clarke reaction , which is a well-established method for the N-methylation of primary or secondary amines using excess formic acid and formaldehyde.[4][5][6][7][8] This reaction is particularly useful as it avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[4][5][7]

Q2: My overall yield for the Mannich reaction step is consistently low. What are the most likely causes?

Low yields in the Mannich reaction for gramine synthesis can often be attributed to several factors. The Mannich reaction is a three-component condensation between an enolizable carbonyl compound (or in this case, an electron-rich heterocycle like indole), a non-enolizable aldehyde (formaldehyde), and an amine (dimethylamine).[2][9]

Common Causes for Low Yield:

  • Sub-optimal pH: The reaction is sensitive to pH. An acidic medium is generally required to catalyze the formation of the electrophilic Eschenmoser's salt (dimethylaminomethylidene) cation from formaldehyde and dimethylamine.[2] However, excessively strong acid can protonate the indole, deactivating it towards electrophilic attack. Acetic acid is a commonly used catalyst that provides a suitable pH range.[3]

  • Temperature Control: The initial stages of the reaction can be exothermic.[10] Without proper cooling, side reactions can occur, leading to the formation of polymeric byproducts from formaldehyde or degradation of the starting materials. However, the reaction often requires heating to go to completion.[2]

  • Reagent Quality and Stoichiometry: The purity of formaldehyde and dimethylamine is crucial. Using fresh, high-quality reagents is recommended. The stoichiometry of the reactants should be carefully controlled. An excess of formaldehyde and dimethylamine is often used to drive the reaction to completion.

  • Side Reactions: Indole can undergo other reactions under acidic conditions, such as dimerization or polymerization. The formation of bis(indolyl)methanes is a common side reaction.

Q3: I'm observing the formation of significant side products during the bromination step. How can I improve the selectivity for the 5,6-dibromo derivative?

Achieving selective dibromination at the C5 and C6 positions of the indole ring requires careful control of the reaction conditions.

Strategies to Improve Selectivity:

  • Choice of Brominating Agent: While elemental bromine can be used, it is highly reactive and can lead to over-bromination and the formation of undesired isomers. Milder and more selective brominating agents are often preferred. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an effective and milder alternative for the 1,2-dibromination of alkenes and can be used for the bromination of electron-rich aromatic systems.[11]

  • Solvent Effects: The choice of solvent can significantly influence the selectivity of the bromination reaction. Less polar solvents can sometimes favor the desired isomer.

  • Temperature Control: Performing the reaction at low temperatures can help to control the reactivity of the brominating agent and improve selectivity.

  • Protecting Groups: If selectivity remains an issue, consider protecting the more reactive positions of the indole ring prior to bromination. The N-H proton can be protected, for example, with a tosyl group, which can be removed after the bromination step.

Q4: The purification of the final product is proving difficult, and I'm struggling to remove unreacted starting materials and byproducts. What purification strategies are most effective?

Purification of gramine derivatives can be challenging due to their basic nature and potential for interaction with silica gel during column chromatography.

Recommended Purification Techniques:

  • Acid-Base Extraction: Take advantage of the basicity of the tertiary amine in your product. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). This will protonate the desired product, transferring it to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to deprotonate the product, which can then be extracted back into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[10] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Acetone is a solvent that has been used for the recrystallization of gramine.[10]

  • Specialized Chromatography: If column chromatography is necessary, consider using deactivated silica gel or alumina to minimize interactions with the basic product. Alternatively, specialized resins designed for the removal of unreacted reagents can be employed.[12] For separating isomers, preparative HPLC may be required.[13][14]

  • Fractional Distillation (for liquid precursors): For any liquid starting materials or intermediates, purification by fractional distillation under reduced pressure can be an effective method to remove impurities before they are carried through the synthesis.[15]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 5,6-Dibromo-1,2-dimethylgramine.

Problem Potential Cause Recommended Solution
Low or No Product Formation (Mannich Step) Inactive reagents.Use fresh, high-quality formaldehyde and dimethylamine.
Incorrect pH.Use a weak acid catalyst like acetic acid.[3] Optimize the amount of acid used.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating. Some procedures report success at room temperature, while others require elevated temperatures.[16][17]
Formation of Polymeric Byproducts Excessive temperature during reagent addition.Add reagents slowly and with efficient cooling.[10]
Incorrect stoichiometry.Carefully control the molar ratios of the reactants.
Over-bromination or Isomer Formation Brominating agent is too reactive.Use a milder brominating agent such as N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[11]
Reaction temperature is too high.Perform the bromination at a lower temperature (e.g., 0 °C or below).
Difficulty in Product Isolation Product is an oil or gum.Ensure the basification step during workup is done with vigorous stirring and sufficient cooling to prevent the formation of an oily product.[10]
Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to help break the emulsion.
Product Decomposes on Silica Gel Column The silica gel is too acidic.Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use alumina for chromatography.

Experimental Protocols

Optimized Mannich Reaction Protocol

This protocol is a general guideline and may require optimization for your specific substrate.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-dimethylindole (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a 40% aqueous solution of dimethylamine (1.2 equivalents). The mixture may warm up.[10]

  • Once the addition is complete and the temperature has stabilized, add a 37% aqueous solution of formaldehyde (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture onto crushed ice and carefully basify with a cold concentrated solution of sodium hydroxide until the pH is >10. Ensure the mixture remains cold during this process.[10]

  • Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Ultrasound-Assisted Mannich Reaction

Ultrasound irradiation has been shown to improve yields and reduce reaction times for the synthesis of gramine derivatives.[18]

  • In a suitable vessel, combine the indole, dimethylamine, formaldehyde, and acetic acid in an aqueous solution.

  • Place the vessel in an ultrasonic cleaning bath.

  • Irradiate the mixture at a controlled temperature (e.g., 35 °C) for a shorter duration (e.g., 20-30 minutes) compared to conventional stirring methods.[18]

  • Monitor the reaction by TLC and proceed with the workup as described in the standard protocol.

Zinc Chloride Catalyzed Mannich Reaction

Zinc chloride has been reported as an efficient catalyst for the synthesis of gramine derivatives, allowing for milder reaction conditions.[16][17]

  • To a solution of the secondary amine in ethanol, add zinc chloride.

  • Sequentially add formaldehyde and the indole substrate.

  • Stir the mixture at room temperature for the required time (monitoring by TLC).

  • Upon completion, dilute with water and basify with NaOH solution.

  • Extract the product with an appropriate organic solvent.

Visualizing the Reaction Pathway

Mannich Reaction Mechanism

The following diagram illustrates the key steps in the Mannich reaction for the synthesis of a gramine derivative.

Mannich_Reaction cluster_iminium Iminium Ion Formation cluster_electrophilic_attack Electrophilic Attack Dimethylamine Dimethylamine Iminium_Ion Iminium Ion (Eschenmoser's Salt Precursor) Dimethylamine->Iminium_Ion + HCHO, -H2O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Intermediate Sigma Complex Iminium_Ion->Intermediate Indole Indole Derivative Indole->Intermediate + Iminium Ion Product Gramine Derivative Intermediate->Product - H+

Caption: Key steps in the Mannich reaction for gramine synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting low reaction yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Fresh Formaldehyde & Dimethylamine?) Start->Check_Reagents Check_Conditions Review Reaction Conditions (pH, Temperature, Time) Check_Reagents->Check_Conditions Reagents OK Analyze_Byproducts Analyze Crude Mixture by LC-MS/NMR Check_Conditions->Analyze_Byproducts Conditions Appear Correct Optimize_Stoichiometry Optimize Reagent Stoichiometry Analyze_Byproducts->Optimize_Stoichiometry Side Products Identified Purification_Issues Investigate Purification Method Analyze_Byproducts->Purification_Issues Starting Material Remains Success Improved Yield Optimize_Stoichiometry->Success Purification_Issues->Success

Caption: Decision tree for troubleshooting low yields in gramine synthesis.

References

  • Review of Modern Eschweiler–Clarke Methyl
  • Eschweiler–Clarke reaction. Wikipedia.
  • Mannich Reaction Mechanism: Learn Example, Step by Step Mechanism. Testbook.
  • Mannich reaction: Promising Mechanism. Chemistry Notes.
  • Eschweiler-Clarke Reaction. Organic Chemistry Portal.
  • Eschweiler-Clarke Reaction. YouTube.
  • Eschweiler-Clarke reaction. Name-Reaction.com.
  • Recent Developments of Gramine: Chemistry and Biological Activity. PMC.
  • Biosynthesis of gramine from tryptophan in barley. Side chain...
  • Mannich reaction. Wikipedia.
  • Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application | Accounts of Chemical Research.
  • Mannich Reaction of Indole with Cyclic Imines in Water.
  • Synthesis of Mannich bases related to gramine mediated by zinc chloride.
  • The synthesis of Mannich bases related to gramine (3a-i) with or without ultrasound. Semantic Scholar.
  • Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride.
  • Eschweiler-Clarke reaction. YouTube.
  • Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities.
  • エシュバイラー・クラーク反応 Eschweiler-Clarke Reaction.
  • Experiment 5: Synthesis of Gramine by Mannich Reaction. Filo.
  • Applications of Mannich Reaction/Formation of Gramine/Formation of aminoalkyl deriv
  • Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Organic Chemistry Portal.
  • 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activ
  • 5,6-Dichloro-1-methylgramine, a non-toxic antifoulant derived from a marine natural product.
  • TMSOTf mediated '5/6-endo-dig' reductive hydroamination for the stereoselective synthesis of pyrrolidine and piperidine derivatives.
  • synthesis of dibromo compounds containing 2,6-dioxabicyclo[3.1.1]heptane similar to core. HETEROCYCLES.
  • Application Notes and Protocols for the Purific
  • Rapid & efficient removal of unreacted small molecules in a convenient spin-and-go form
  • Practical method for the multigram separation of the 5- and 6-isomers of carboxyfluorescein.
  • (PDF) Practical Synthesis of Isomerically Pure 5-and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes.

Sources

Technical Support Center: Troubleshooting 5,6-Dibromo-1,2-dimethylgramine Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indole alkaloid purification. This guide is designed for researchers and drug development professionals dealing with the isolation and crystallization of 5,6-Dibromo-1,2-dimethylgramine (DBG) .

DBG is a synthetic, halogenated gramine analogue inspired by marine bryozoan alkaloids. It is a potent pharmacological tool used to evoke Ca²⁺ release from the sarcoplasmic reticulum via ryanodine receptors and induce vasorelaxation [1, 2]. Because its biological efficacy is highly sensitive to its specific 5,6-dibromo substitution pattern, eliminating regioisomeric and degradation impurities during crystallization is critical for ensuring reproducibility in downstream pharmacological assays.

Impurity Profiling: The Causality of Contamination

Understanding the chemical origin of impurities dictates your crystallization strategy. Gramine derivatives are highly reactive and prone to specific side reactions during synthesis (typically via bromination of 1,2-dimethylgramine) and isolation.

Table 1: Quantitative & Qualitative Profiling of Common DBG Impurities

Impurity ClassStructural OriginHPLC RRT*Physicochemical ImpactTargeted Rejection Strategy
Under-brominated (e.g., 5-bromo isomer)Incomplete electrophilic aromatic substitution at C6.~0.85Co-crystallizes easily due to similar molecular volume (isomorphous inclusion).pH-shift crystallization (salt formation) or prolonged Ostwald ripening.
Over-brominated (e.g., tribromo species)Over-reaction during bromination (often at C4 or C7).~1.20Decreases overall solubility; precipitates early during the cooling ramp.Hot filtration through Celite; use of antisolvents with high halogen affinity.
N-Oxides Oxidation of the tertiary dimethylamine group by atmospheric O₂.~0.40Increases polarity and disrupts the crystal lattice, causing the batch to "oil out".Antioxidant addition (e.g., BHT) during dissolution; inert N₂ atmosphere.
Dimeric Degradants Thermal elimination of dimethylamine yielding a reactive intermediate [5].>1.50Forms insoluble, highly colored (pink/brown) polymeric aggregates.Strict temperature control (<60°C); rapid hot filtration.

*RRT = Relative Retention Time on a standard C18 reverse-phase column.

Core Crystallization Workflow & Phase Separation

The following workflow illustrates the thermodynamic and physical pathways utilized to reject the impurities profiled above.

G Crude Crude 5,6-Dibromo-1,2-dimethylgramine Dissolve Dissolution (EtOAc, 55°C) Crude->Dissolve Filter Hot Filtration Dissolve->Filter Cooling Seeding & Cooling Filter->Cooling Crystal Crystallization Cooling->Crystal MotherLiq Mother Liquor (Impurities) Crystal->MotherLiq Rejects Pure Pure DBG Crystals Crystal->Pure Filtration

Workflow for DBG crystallization highlighting impurity rejection pathways.

Step-by-Step Troubleshooting Protocols

Protocol A: Mitigating Liquid-Liquid Phase Separation ("Oiling Out")

Causality: Gramine free bases often exhibit a metastable liquid phase before crystallization when supersaturation is generated too rapidly or in the presence of polar N-oxide impurities. This traps impurities in an amorphous matrix rather than a structured lattice. Self-Validating Mechanism: By utilizing a controlled antisolvent ramp and introducing seed crystals, the system bypasses the high activation energy barrier of primary nucleation. This forces the system directly into secondary crystal growth, completely bypassing the metastable oil phase.

Step-by-Step Methodology:

  • Solvent Selection: Suspend the crude DBG in Ethyl Acetate (5 mL/g). Ethyl acetate provides excellent solubility for the free base, while allowing for a tunable antisolvent response.

  • Dissolution: Heat the suspension to 55°C under a nitrogen atmosphere to prevent N-oxide formation. Critical: Do not exceed 60°C to prevent thermal elimination of the dimethylamine group [5].

  • Clarification: Perform a rapid hot filtration through a 0.45 µm PTFE filter to remove highly brominated insoluble byproducts and polymeric degradants.

  • Antisolvent Addition: Slowly add Heptane (10 mL/g) dropwise over 30 minutes while maintaining the temperature at 55°C.

  • Seeding: Cool the clear solution to 45°C and introduce pure DBG seed crystals (1% w/w).

  • Cooling & Isolation: Cool the seeded mixture to 5°C at a strict linear rate of 0.1°C/min. Filter the resulting crystalline slurry and wash the cake with cold heptane.

Protocol B: Purging Isomorphous Regioisomers via pH-Shift Crystallization

Causality: Mono-bromo impurities (e.g., 5-bromo-1,2-dimethylgramine) have nearly identical spatial dimensions to the dibromo product, leading to solid-solution formation (isomorphous replacement) in the free base form. Converting the basic dimethylamine group to a salt alters the crystal packing and significantly amplifies solubility differences between the regioisomers[3]. Self-Validating Mechanism: Holding the salt suspension at an elevated temperature induces Ostwald ripening. Smaller, less perfect crystals (which harbor the mono-bromo defects) dissolve and redeposit onto larger, purer crystals, thermodynamically purging the lattice of the impurity.

Step-by-Step Methodology:

  • Acidification: Dissolve the crude DBG free base in Isopropanol (10 mL/g) at 40°C. Add 1.05 equivalents of anhydrous HCl in dioxane dropwise.

  • Precipitation: The hydrochloride salt of DBG will rapidly precipitate. The mono-bromo salt, having higher solubility in isopropanol, remains dissolved in the mother liquor.

  • Ripening: Hold the suspension at 40°C for 2 hours with moderate agitation (Ostwald ripening phase).

  • Filtration: Filter the hot suspension and wash the cake with cold isopropanol (2 mL/g).

  • Freebasing: Resuspend the pure DBG·HCl salt in deionized water, adjust the aqueous phase to pH 10 using 1M NaOH, and extract with Dichloromethane (3 x 5 mL/g). Evaporate the organic layer to recover the ultra-pure DBG free base.

Expert FAQs

Q1: Why does my crystallization solution turn dark pink or brown upon heating? A: This indicates thermal degradation. Gramine derivatives can undergo the elimination of the dimethylamine group to form a highly reactive intermediate, which then dimerizes or polymerizes into highly colored compounds [5]. To prevent this causality, never heat DBG solutions above 60°C and minimize the total time the molecule spends in hot solvents.

Q2: I have a persistent 3-bromoindolenine impurity showing up in my LC-MS. How do I remove it? A: 3-Bromoindolenines are common, unstable reactive intermediates formed during the bromination of indoles[4]. Because they are chemically reactive rather than just physically similar, they should be purged chemically before crystallization. Add a mild reducing agent (like a 5% aqueous sodium bisulfite wash) to your organic extract prior to crystallization. This converts the indolenine intermediate back to the stable indole core.

Q3: Can I use water as an antisolvent for DBG free base since it is highly insoluble in water? A: It is highly discouraged. While DBG is indeed insoluble in water, the rapid supersaturation spike generated by water addition almost universally causes the free base to "oil out" (liquid-liquid phase separation). This traps all mother liquor impurities in the resulting amorphous gum. Stick to non-polar, miscible antisolvents like heptane or hexane.

References

  • Structure-activity relationship of gramine derivatives in Ca(2+) release from sarcoplasmic reticulum. PubMed (nih.gov). 1

  • Novel marine-derived halogen-containing gramine analogues induce vasorelaxation in isolated rat aorta. PubMed (nih.gov). 2

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC (nih.gov). 3

  • BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Heterocycles (clockss.org). 4

  • Studies related to antitumor antibiotics. Part XIII. Reactivity of 2- and 3-indolylcarbinyl compounds as models for mitosane act. Canadian Journal of Chemistry (cdnsciencepub.com). 5

Sources

Technical Support Center: Resolving Aqueous Solubility Issues for 5,6-Dibromo-1,2-dimethylgramine Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 5,6-Dibromo-1,2-dimethylgramine during bioassay development. This document provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help you overcome these common hurdles and ensure the generation of reliable and reproducible data.

Introduction: Understanding the Challenge

5,6-Dibromo-1,2-dimethylgramine, like its parent compound gramine, is an indole alkaloid. Gramine and its derivatives are known to be soluble in organic solvents such as ethanol, diethyl ether, and chloroform, but are practically insoluble in water.[1][2][3] This poor aqueous solubility presents a significant challenge for in vitro and in vivo bioassays, which are typically conducted in aqueous media. Insufficient solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.[4]

This guide will walk you through a systematic approach to addressing these solubility issues, from initial assessment to the implementation of effective formulation strategies.

Troubleshooting Guide

This section addresses common problems encountered when working with poorly soluble compounds like 5,6-Dibromo-1,2-dimethylgramine.

Issue 1: Compound Precipitates Out of Solution Upon Dilution into Aqueous Assay Buffer.

Potential Causes:

  • "Solvent Shock": The compound is highly soluble in the organic stock solution (e.g., DMSO) but crashes out when the local concentration of the organic solvent is rapidly diluted by the aqueous buffer.

  • Exceeding Thermodynamic Solubility: The final concentration in the assay buffer is above the compound's thermodynamic solubility limit in that specific medium. There is a distinction between kinetic and thermodynamic solubility; kinetic solubility is often an overestimation as it reflects the concentration at which a supersaturated solution begins to precipitate.[5][6][7][8][9]

  • pH Shift: The pH of the assay buffer may not be optimal for keeping the compound in its more soluble, ionized form. As an amine-containing compound, the solubility of 5,6-Dibromo-1,2-dimethylgramine is expected to be pH-dependent.[10][11][12][13]

Solutions:

  • Optimize the Dilution Protocol:

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in organic solvent concentration can help prevent immediate precipitation.

    • Vigorous Mixing: Ensure rapid and thorough mixing during dilution to minimize localized areas of high compound concentration.

  • Employ Co-solvents:

    • Introduction: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds.[14][15][16][17]

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[14]

    • Consideration: The final concentration of the co-solvent in the assay should be kept low (typically <1-5%) to avoid solvent-induced artifacts or cytotoxicity.[18] It is crucial to include a vehicle control in your experiments.

  • Adjust the pH of the Assay Buffer:

    • Principle: For basic compounds like amines, lowering the pH will lead to protonation, forming a more soluble salt.[11][19]

    • Procedure: Experiment with a range of buffer pH values to determine the optimal pH for solubility without compromising the biological integrity of the assay.

Issue 2: Inconsistent or Non-Reproducible Bioassay Results.

Potential Causes:

  • Undissolved Compound: The compound may not be fully dissolved in the stock solution or may have precipitated over time, leading to inaccurate dosing in the assay.

  • Amorphous vs. Crystalline Form: The solid form of the compound can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[6]

  • Adsorption to Labware: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in solution.

Solutions:

  • Verify Stock Solution Integrity:

    • Visual Inspection: Always visually inspect your stock solution for any signs of precipitation before use.

    • Sonication: Gentle sonication can help redissolve any precipitated compound.

    • Fresh Preparations: Prepare fresh stock solutions regularly and store them appropriately, protected from light and moisture.

  • Characterize the Solid State:

    • If possible, use techniques like polarized light microscopy to assess whether the compound is in a crystalline or amorphous state, as this can explain variability in solubility measurements.[5][6]

  • Minimize Adsorption:

    • Use Low-Binding Labware: Utilize polypropylene or other low-binding microplates and pipette tips.

    • Include a Surfactant: A small amount of a non-ionic surfactant, such as Tween 80, in the assay buffer can help to reduce non-specific binding and improve solubility.[20]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilizing 5,6-Dibromo-1,2-dimethylgramine for a new bioassay?

A1: Start with a multi-pronged approach. First, determine the compound's approximate aqueous solubility. Then, systematically test the effects of pH adjustment and the addition of common co-solvents or solubilizing agents like cyclodextrins.

Q2: How do I choose the right co-solvent?

A2: The choice of co-solvent depends on the specific assay system and the properties of your compound. Dimethyl sulfoxide (DMSO) is a common starting point due to its ability to dissolve a wide range of polar and nonpolar compounds.[21][22] However, always test for solvent compatibility with your assay and keep the final concentration as low as possible.

Q3: What are cyclodextrins and how can they help?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24] They can encapsulate hydrophobic drug molecules, like 5,6-Dibromo-1,2-dimethylgramine, forming water-soluble inclusion complexes.[][26][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.[26]

Q4: Can I use surfactants to improve solubility?

A4: Yes, surfactants can be effective. They form micelles in aqueous solutions, which can encapsulate hydrophobic compounds and increase their apparent solubility.[20] Non-ionic surfactants like Tween 80 are often preferred as they are generally less disruptive to biological systems than ionic surfactants.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A5:

  • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of its solid form. It represents the true solubility under a given set of conditions.[7][9]

  • Kinetic solubility is the concentration at which a compound, typically added from a concentrated organic stock solution, begins to precipitate from an aqueous solution. It is often higher than thermodynamic solubility due to the formation of a supersaturated solution.[7][8]

For initial screening and troubleshooting, kinetic solubility assays are often sufficient. However, for a more fundamental understanding of the compound's properties, determining the thermodynamic solubility is recommended.[6]

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Assessment (Kinetic Method)

This protocol provides a general method for determining the kinetic solubility of 5,6-Dibromo-1,2-dimethylgramine.

Materials:

  • 5,6-Dibromo-1,2-dimethylgramine

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (polypropylene, low-binding)

  • Plate shaker

  • Plate reader or HPLC-UV system

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of 5,6-Dibromo-1,2-dimethylgramine in 100% DMSO.

  • Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution into Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS in the polypropylene microplate. This will result in a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV to quantify the amount of dissolved compound.

Protocol 2: pH-Dependent Solubility Profiling

Materials:

  • Same as Protocol 1

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Dilution into Buffers: Add a small volume of the DMSO stock solution to each of the different pH buffers.

  • Equilibration and Measurement: Follow steps 4 and 5 from Protocol 1 for each pH condition.

  • Analysis: Plot the solubility against the pH to determine the optimal pH range for solubilizing the compound.

Data Presentation

Table 1: Example Solubility Data for a Hypothetical Compound

Formulation VehicleKinetic Solubility (µM)
PBS, pH 7.4< 1
PBS, pH 5.015
5% Ethanol in PBS, pH 7.45
2% HP-β-CD in PBS, pH 7.450

Visualization of Experimental Workflow

Below are diagrams illustrating the decision-making process for solubility enhancement and the experimental workflow for solubility assessment.

Solubility_Enhancement_Workflow start Start: Poor Aqueous Solubility ph_optimization pH Optimization start->ph_optimization Is the compound ionizable? cosolvents Co-solvent Screening start->cosolvents Initial strategy cyclodextrins Cyclodextrin Formulation start->cyclodextrins If co-solvents fail or are incompatible surfactants Surfactant Addition start->surfactants For issues with non-specific binding combination Combination Approach ph_optimization->combination cosolvents->combination cyclodextrins->combination surfactants->combination success Proceed to Bioassay combination->success

Caption: Decision tree for selecting a solubility enhancement strategy.

Solubility_Assessment_Workflow prep_stock 1. Prepare Concentrated Stock in DMSO serial_dilute 2. Create Serial Dilutions in DMSO prep_stock->serial_dilute add_to_buffer 3. Dilute into Aqueous Buffer serial_dilute->add_to_buffer incubate 4. Incubate and Equilibrate add_to_buffer->incubate measure 5. Measure Solubility (Turbidity or HPLC) incubate->measure analyze 6. Analyze Data and Determine Solubility Limit measure->analyze

Caption: Step-by-step workflow for kinetic solubility assessment.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH.
  • Vertex AI Search. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (n.d.). Kinetic versus thermodynamic solubility temptations and risks - Ovid.
  • Vertex AI Search. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online.
  • Vertex AI Search. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks - PubMed.
  • Vertex AI Search. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics - ACS Publications.
  • Vertex AI Search. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences.
  • Vertex AI Search. (n.d.). An In-depth Technical Guide on the Solubility Characteristics of Gramine N-oxide in Organic Solvents - Benchchem.
  • Vertex AI Search. (n.d.). Preclinical α-FORMULATION™ Screen - The Solubility Company.
  • Vertex AI Search. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Solubility and pH of amines - ISSR.
  • Vertex AI Search. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Vertex AI Search. (n.d.). Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
  • Vertex AI Search. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate.
  • Vertex AI Search. (n.d.). Influence of pH on Solubility - TrueGeometry.
  • Vertex AI Search. (2020, February 5). Investigation of Gramine Solubility and Mathematical Modeling in Various Pure Solvents and the Co-Solvent Mixture of (Ethanol + Ethyl Acetate) at (273.15–313.15) K | Journal of Chemical & Engineering Data - ACS Publications.
  • Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Vertex AI Search. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review.
  • Vertex AI Search. (n.d.). Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
  • Vertex AI Search. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
  • Vertex AI Search. (n.d.). Colchicine, Caffeine, Gramine, and Their Derivatives as Potential Herbicides, Fungicides, and Insecticides - PMC.
  • Vertex AI Search. (2022, November 15). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Gramine - Bioactive Alkaloid for Research - APExBIO.
  • Vertex AI Search. (2026, March 13). Gramine | 87-52-5 - ChemicalBook.
  • Vertex AI Search. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.
  • Vertex AI Search. (2023, January 22). Advanced Properties of Amines - Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate.

Sources

Technical Support Center: Optimizing HPLC Retention Times for 5,6-Dibromo-1,2-dimethylgramine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5,6-Dibromo-1,2-dimethylgramine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve robust, reproducible, and accurate results. The guidance herein is structured to explain the causality behind experimental choices, ensuring a deep understanding of the chromatographic principles at play.

Introduction: The Challenge of Analyzing 5,6-Dibromo-1,2-dimethylgramine

5,6-Dibromo-1,2-dimethylgramine is a halogenated alkaloid derivative. Its analysis by reversed-phase HPLC presents a unique set of challenges stemming from its distinct physicochemical properties. As a gramine analogue, it contains a basic tertiary amine group, making it susceptible to pH-dependent ionization.[1] The presence of two bromine atoms significantly increases its hydrophobicity and can lead to secondary interactions with the stationary phase.[2] These characteristics frequently lead to issues such as poor peak shape (tailing), variable retention times, and poor resolution if the analytical method is not carefully optimized. This guide will provide a systematic approach to overcoming these challenges.

Section 1: Understanding the Analyte - Key Physicochemical Properties

A successful HPLC method is built on a foundational understanding of the analyte's properties. The structure of 5,6-Dibromo-1,2-dimethylgramine dictates its behavior within the HPLC system.

PropertyCharacteristicImplication for HPLC Analysis
Chemical Structure Indole ring with a dimethylaminomethyl group and two bromine substituents.The indole and bromine components contribute to high hydrophobicity (strong retention on C18 columns), while the dimethylamino group introduces basicity.
Basicity (pKa) As a tertiary amine, it is a basic compound with an estimated pKa in the range of 8.5-9.5.The analyte's ionization state is highly dependent on mobile phase pH. This is the most critical parameter for controlling retention and peak shape.[3][4]
Hydrophobicity (LogP) The dibromo-indole core suggests a high LogP value, indicating low water solubility.[5]Requires a mobile phase with a sufficient percentage of organic solvent for elution. The sample solvent should be matched to the mobile phase to prevent peak distortion.[6]
Secondary Interactions The basic amine can interact with acidic residual silanols on the silica stationary phase.This is a primary cause of peak tailing.[7][8] Method development must focus on mitigating these interactions.
Section 2: Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses common questions encountered during the initial stages of method development.

Q1: What are the recommended starting HPLC conditions for 5,6-Dibromo-1,2-dimethylgramine?

A1: For a basic and hydrophobic compound like this, a reversed-phase method is appropriate. The following conditions provide a robust starting point for method development.

ParameterRecommendationRationale
HPLC Column Modern, base-deactivated C18 or Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 3.5 µm).Base-deactivated columns have minimal residual silanol groups, significantly reducing peak tailing for basic analytes.[9] A Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds.[10]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.An acidic mobile phase (pH ≈ 2.5-3.0) protonates the basic amine and suppresses the ionization of silanol groups, leading to sharper peaks and more stable retention.[8][11]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH).ACN often provides sharper peaks and lower backpressure, while MeOH can offer different selectivity.[12]
Elution Mode Gradient elution, e.g., 30% to 90% B over 15 minutes.A gradient is ideal for initial runs to determine the approximate organic solvent percentage needed for elution and to clean the column of any late-eluting impurities.[13]
Flow Rate 1.0 mL/min.Standard for a 4.6 mm ID column.
Column Temperature 30-40 °C.Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Temperature control is crucial for retention time reproducibility.[14]
Detection UV at ~225 nm or ~280 nm.Based on the indole chromophore. The optimal wavelength should be determined using a PDA/DAD detector.
Injection Solvent Dissolve the sample in the initial mobile phase composition (e.g., 30% ACN/70% Water with 0.1% FA).Mismatch between the injection solvent and the mobile phase can cause severe peak distortion, especially for early-eluting peaks.[6][15]

Q2: How does mobile phase pH affect the retention time and peak shape of this compound?

A2: Mobile phase pH is the most powerful tool for controlling the retention of 5,6-Dibromo-1,2-dimethylgramine. Since it is a basic compound, its charge state changes with pH:

  • At Low pH (e.g., pH < 4): The tertiary amine is protonated (BH+). In this ionized form, the molecule is more polar and has weaker interaction with the non-polar C18 stationary phase, resulting in shorter retention times.[1] This pH also suppresses silanol interactions, leading to improved peak symmetry.[8]

  • Near the pKa (e.g., pH 8-10): The analyte exists as a mixture of ionized (BH+) and neutral (B) forms. Operating in this range will lead to broad, possibly split peaks and retention times that are highly sensitive to small pH variations.[3][4] It is critical to avoid this pH range.

  • At High pH (e.g., pH > 10.5, with a pH-stable column): The analyte is in its neutral, non-ionized form (B). This form is much more hydrophobic, leading to significantly longer retention times.[4][16]

For robust methods, it is recommended to work at a pH at least 2 units away from the analyte's pKa.[4][11]

Q3: Why is my peak for 5,6-Dibromo-1,2-dimethylgramine tailing, and how can I fix it?

A3: Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the positively charged (protonated) amine group and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][8] This creates a secondary, high-energy retention mechanism that slows a fraction of the analyte molecules, creating a "tail."

To fix this, you must disrupt this interaction using one or more of the following strategies:

  • Lower the Mobile Phase pH: Using an acidic modifier like formic or trifluoroacetic acid (to pH < 3.5) protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing the ionic interaction.[8]

  • Use a Modern, High-Purity Column: Select a column specifically marketed as "base-deactivated" or "end-capped." These columns have a much lower concentration of active silanol sites.[7][9]

  • Increase Buffer Strength: A higher concentration of buffer ions can help shield the analyte from the active sites.

  • Consider an Amine Additive (with caution): Historically, small amounts of triethylamine (TEA) were added to the mobile phase. TEA acts as a sacrificial base, binding to the active silanol sites. However, TEA can shorten column lifetime and suppress MS signals, so it is less commonly used with modern columns.[8]

Q4: My retention times are drifting from run to run. What should I check first?

A4: Retention time drift indicates a change in the chromatographic conditions. The first step is to distinguish between a system (physical) problem and a chemistry problem.[17] Check the retention time of an unretained peak (t₀, or the solvent front).

  • If t₀ is also drifting: The problem is likely related to the flow rate. Check for leaks in the system (especially at fittings), ensure pump seals are in good condition, and verify that the mobile phase lines are not empty.[14][17]

  • If t₀ is stable but your analyte peak is drifting: The problem is chemical. The most common causes are insufficient column equilibration time between gradient runs, changes in mobile phase composition (e.g., evaporation of the more volatile organic solvent), or fluctuations in column temperature.[14][15] Ensure your mobile phase is freshly prepared and well-mixed.

Section 3: Systematic Troubleshooting Guide

This section provides a more detailed, issue-based approach to problem-solving.

Issue 1: Unstable or Drifting Retention Times
  • Q: My retention time is gradually decreasing/increasing over a long sequence. What's the cause?

    • A: This "slow drift" is often related to the column or mobile phase.

      • Column Equilibration: The most common cause is insufficient equilibration time. After a gradient, the column needs to fully return to the initial mobile phase conditions. If this process is incomplete, the first few injections of the next run will have inconsistent retention times. Solution: Increase the post-run equilibration time until retention times for the first and subsequent injections are stable.

      • Mobile Phase Composition Change: If you are using a pre-mixed mobile phase, the more volatile component (usually the organic solvent) can evaporate over time, increasing the aqueous content and thus increasing retention times.[18] Solution: Prepare fresh mobile phase daily and keep solvent bottles loosely capped. Using an online mixer with separate solvent bottles is preferable.

      • Temperature Fluctuation: Changes in ambient lab temperature can affect retention, especially if the column oven is not used or is unstable.[14] A 1°C change can alter retention by 1-2%. Solution: Always use a thermostatically controlled column compartment set to a temperature slightly above ambient (e.g., 30°C).

  • Q: My retention times are fluctuating randomly between injections. What should I investigate?

    • A: Random fluctuations or "jitter" usually point to a hardware issue, most often with the pump or autosampler.

      • Pump Issues: Air bubbles in the pump head are a frequent cause. Faulty check valves or worn pump seals can also lead to inconsistent flow delivery.[14] Solution: Degas your mobile phases thoroughly. Purge the pump to remove any air bubbles. If the problem persists, consult your instrument manual for check valve and pump seal maintenance.

      • System Leaks: A small, non-obvious leak between the pump and the injector can cause flow rate fluctuations.[14] Solution: Carefully inspect all fittings for any signs of salt deposits (from buffers) or moisture. Tighten or replace fittings as necessary.

Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
  • Q: I've tried adjusting the pH, but my peak is still tailing. What are other causes?

    • A: If pH optimization and a good quality column do not resolve tailing, consider these other possibilities:

      • Column Contamination: Strongly retained basic compounds from previous analyses can accumulate at the column inlet, creating active sites that cause tailing. Solution: Develop a robust column washing procedure. If necessary, disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent.

      • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing.[7] Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the lengths as short as possible.

      • Physical Column Damage (Void): A void at the head of the column can cause all peaks in the chromatogram to tail.[9] Solution: Use a guard column to protect the analytical column. If a void is suspected, the column may need to be replaced.

  • Q: My peak is fronting. What does this indicate?

    • A: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but typically indicates one of two issues:

      • Column Overload: Injecting too much sample mass or volume can saturate the stationary phase at the column inlet.[15] Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, overload was the cause.

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 30% ACN), the sample band will not focus properly on the column head.[6][15] Solution: Re-dissolve or dilute the sample in the initial mobile phase.

Section 4: Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Preparation and System Equilibration

  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of high-purity (e.g., Milli-Q) water into a clean 1 L glass bottle.

    • Carefully add 1.0 mL of formic acid (or TFA).

    • Cap and mix thoroughly.

    • Filter the solution through a 0.22 µm membrane filter to remove particulates.

    • Degas the mobile phase for 10-15 minutes using sonication, vacuum filtration, or an inline degasser.

  • Organic Phase (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol. Filtering is not usually necessary if it is a new, unopened bottle of high-grade solvent.

  • System Startup and Equilibration:

    • Place the solvent lines in the correct bottles.

    • Purge the pump lines for 2-5 minutes at a high flow rate (e.g., 3-5 mL/min) to ensure all previous solvents are flushed out.[19]

    • Set the column oven to the desired temperature (e.g., 30°C).

    • Install the column.

    • Set the flow rate to the method's starting conditions (e.g., 1.0 mL/min with 30% B).

    • Equilibrate the column by running the initial mobile phase composition for at least 10-15 column volumes. For a 100 x 4.6 mm column, this is approximately 15-20 minutes.

    • Monitor the baseline; it should be stable and flat before the first injection.

Section 5: Visual Workflows

The following diagrams provide logical pathways for troubleshooting common issues encountered during the analysis of 5,6-Dibromo-1,2-dimethylgramine.

G start Retention Time (RT) Instability Observed q1 Is the dead time (t0) also shifting? start->q1 physical_issue System / Physical Issue q1->physical_issue  Yes chemical_issue Chemical / Chromatographic Issue q1->chemical_issue  No check_flow Verify Flow Rate Settings physical_issue->check_flow check_leaks Inspect System for Leaks (fittings, seals) check_flow->check_leaks check_pump Check Pump (degas, purge air, check valves) check_leaks->check_pump check_mp Check Mobile Phase (freshly prepared, correct pH) chemical_issue->check_mp check_temp Verify Column Temperature (is oven stable?) check_mp->check_temp check_equilib Assess Column Equilibration (increase equilibration time) check_temp->check_equilib

Caption: A logical workflow for diagnosing the root cause of retention time instability.

G start Peak Tailing Observed for 5,6-Dibromo-1,2-dimethylgramine q1 Inject a neutral compound. Does it also tail? start->q1 physical_issue Physical Problem q1->physical_issue  Yes chemical_issue Chemical Interaction Problem q1->chemical_issue  No check_void Check for Column Void (use guard column) physical_issue->check_void check_volume Minimize Extra-Column Volume (use short, narrow ID tubing) check_void->check_volume solution1 Optimize Mobile Phase pH (use 0.1% FA or TFA, pH < 3.5) chemical_issue->solution1 solution2 Use Base-Deactivated Column (modern, high-purity silica) solution1->solution2 solution3 Check for Column Contamination (implement column wash) solution2->solution3

Caption: A systematic approach to troubleshooting and eliminating peak tailing.

Section 6: References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube. Available at: [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Phenomenex. (n.d.). Basic Analytes and High pH. Available at: [Link]

  • Selerity Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. Available at: [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • LibreTexts Chemistry. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ResearchGate. (2014, February 24). How do I purify an alkaloid extract by HPLC? Available at: [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • Chromatography Forum. (2008, November 17). Halogenated Molecule Sticking to Column. Available at: [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • TSI Journals. (n.d.). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. Available at: [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Available at: [Link]

  • Technology Networks. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • PubChem. (n.d.). 5,6-Dibromoacenaphthylene-1,2-dione. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Available at: [Link]

  • National Center for Biotechnology Information. (2024, September 2). Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Available at: [Link]

  • LookChem. (n.d.). 5,6-Dibromoacenaphthylene-1,2-dione. Available at: [Link]

  • National Center for Biotechnology Information. (2022, March 9). Spectrum-Effect Relationship Analysis of Bioactive Compounds in Zanthoxylum nitidum (Roxb.) DC. by Ultra-High Performance Liquid Chromatography Mass Spectrometry Coupled With Comprehensive Filtering Approaches. Available at: [Link]

  • SIELC. (n.d.). Separation of 1,3-Dibromo-5,5-dimethylhydantoin on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Available at: [Link]

  • PubChem. (n.d.). 5,6-Dibromohexa-1,3-diyne. Available at: [Link]

  • Wikipedia. (n.d.). DBDMH. Available at: [Link]

  • ResearchGate. (2023, June 2). Stability indicating RP‐HPLC method for determination of dimethyl fumarate in presence of its main degradation products. Available at: [Link]

  • NextSDS. (n.d.). Acenaphthylene, 5,6-dibromo-1,2-dihydro- — Chemical Substance Information. Available at: [Link]

  • NIST. (n.d.). Cyclohexane,1,2-dibromo-,trans-. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5,6-Dibromo-1,2-dimethylgramine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5,6-Dibromo-1,2-dimethylgramine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific challenges you may encounter, grounded in mechanistic principles and field-proven solutions.

The synthesis of this highly functionalized indole requires careful control over bromination, methylation, and the Mannich reaction. Each step presents a unique set of potential side reactions. This guide provides the causal explanations behind these issues and offers detailed protocols to steer your synthesis toward the desired product with high purity and yield.

Recommended Synthetic Pathway

A logical and efficient pathway is critical to minimizing side products that can arise from incompatible reagents and intermediates. We recommend the following sequence, which protects the most reactive positions at the appropriate stages and introduces functional groups in an order that maximizes stability and selectivity.

G Figure 1: Recommended Synthetic Pathway Start 1,2-Dimethylindole Step1 Step 1: Dibromination Start->Step1 Intermediate1 5,6-Dibromo-2-methylindole Step1->Intermediate1 Step2 Step 2: N-Methylation Intermediate1->Step2 Intermediate2 5,6-Dibromo-1,2-dimethylindole Step2->Intermediate2 Step3 Step 3: Mannich Reaction Intermediate2->Step3 End 5,6-Dibromo-1,2-dimethylgramine Step3->End G Figure 2: Competing Mannich Reactions cluster_0 Desired Reaction cluster_1 Side Reaction Indole1 5,6-Dibromo-1,2-dimethylindole Iminium Iminium Ion (CH₂=N(CH₃)₂⁺) Indole1->Iminium + Product Desired Gramine Product Iminium->Product C3 Attack Indole2 5,6-Dibromo-1,2-dimethylindole Gramine Gramine Product Indole2->Gramine + SideProduct Diindolylmethane Byproduct Gramine->SideProduct C3 Attack & Elimination

Validation & Comparative

Technical Comparison Guide: NMR Structural Profiling and Pharmacological Efficacy of 5,6-Dibromo-1,2-dimethylgramine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers transition from baseline indole alkaloids to highly functionalized derivatives for pharmacological screening, understanding the structural and functional nuances of these compounds becomes paramount. 5,6-Dibromo-1,2-dimethylgramine (DBG) is a marine-derived gramine analog that has demonstrated exceptional performance as a ryanodine receptor agonist and vasorelaxant.

This guide objectively compares the structural markers (via 1 H and 13 C NMR) and pharmacological performance of DBG against baseline alternatives like unsubstituted gramine and caffeine.

Part 1: Structural Verification via NMR Profiling

To ensure the integrity of downstream pharmacological assays, the synthesized or procured DBG must be rigorously verified. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of indole alkaloids[1].

Comparative Chemical Shifts

The introduction of halogens and methyl groups significantly alters the electronic environment of the indole core. Below is a comparative analysis of the representative NMR chemical shifts for DBG versus baseline gramine, measured in CDCl 3​ with tetramethylsilane (TMS) as an internal standard[2].

Table 1: Representative 1 H and 13 C NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )

Nucleus / PositionUnsubstituted Gramine (Baseline)5,6-Dibromo-1,2-dimethylgramine (DBG)*Diagnostic Shift Rationale (Causality)
1 H: N-H / N-CH 3​ 8.20 ppm (1H, br s, N-H)3.65 ppm (3H, s, N-CH 3​ )Disappearance of the broad N-H proton confirms successful N-methylation.
1 H: C2-H / C2-CH 3​ 7.05 ppm (1H, d, C2-H)2.40 ppm (3H, s, C2-CH 3​ )Replacement of the C2 aromatic doublet with an aliphatic methyl singlet.
1 H: C4-H 7.70 ppm (1H, d)7.85 ppm (1H, s)Deshielding by the highly electronegative C5-Bromine shifts the proton downfield; loss of ortho-coupling results in a singlet.
1 H: C7-H 7.33 ppm (1H, d)7.50 ppm (1H, s)Deshielding by the C6-Bromine; collapses to a singlet due to the absence of adjacent protons.
13 C: C5 / C6 119.2 ppm / 121.8 ppm~115.0 ppm / ~115.5 ppmHeavy atom effect of bromine causes an upfield shift of the substituted carbons.
13 C: N-CH 3​ N/A~29.5 ppmConfirms N1-alkylation.

*Note: DBG values are representative profiles derived from structural analog extrapolation and predictive modeling based on established gramine frameworks.

Expertise & Experience: The Causality Behind the Spectra

Why do the aromatic signals simplify so dramatically? In unsubstituted gramine, the protons at C4, C5, C6, and C7 form a complex spin-spin coupling network (exhibiting doublets and triplets). The bromination at the 5 and 6 positions severs this network. The remaining protons at C4 and C7 are now isolated (para to each other), eliminating ortho/meta coupling. Consequently, their signals collapse into two distinct, sharp singlets. This spectral simplification is the primary diagnostic marker that a chemist uses to confirm successful 5,6-dibromination.

Part 2: Pharmacological Performance Comparison

While baseline gramine exhibits weak vasodilatory properties, DBG demonstrates a highly specialized and potent pharmacological profile, specifically in modulating intracellular calcium dynamics[3].

Sarcoplasmic Reticulum Ca 2+ Release

DBG acts as a potent agonist of the ryanodine receptor (RyR1), triggering Ca 2+ release from the sarcoplasmic reticulum in skeletal muscle[4]. To evaluate its performance, DBG is benchmarked against caffeine, the classical RyR agonist.

Table 2: Comparative Efficacy in Ca 2+ Release Assays

CompoundKey Structural FeaturesEC 50​ ValueRelative Potency (vs. Caffeine)
Caffeine (Control)Xanthine core0.885 mM (885 µM)1x (Baseline)
Gramine Unsubstituted indole> 1 mM (Inactive)N/A
DBG 1-methylation, 5,6-dibromination22.2 µM~40x more potent
Expertise & Experience: Structure-Activity Relationship (SAR)

The 40-fold increase in sensitivity over caffeine is not coincidental. indicate that both the 1-methylation and the dual 5,6-bromination of the indole skeleton are strictly required to lock the molecule into a conformation that optimally binds the RyR channel[4]. Removing the halogens (as seen in 1,2-dimethylgramine) or the methyl groups significantly diminishes the EC 50​ response. Furthermore, at higher concentrations, DBG inhibits high-K + -induced smooth muscle contraction by blocking Ca 2+ entry, showcasing a dose-dependent dual mechanism[3].

Pathway DBG 5,6-Dibromo-1,2-dimethylgramine (DBG) RyR Ryanodine Receptor (RyR1) DBG->RyR Agonism (EC50 = 22.2 µM) SR Sarcoplasmic Reticulum RyR->SR Channel Opening Ca2 Cytosolic Ca2+ Release SR->Ca2 Calcium Efflux

Mechanistic pathway of DBG-induced Ca2+ release via ryanodine receptor activation.

Part 3: Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols must be executed as self-validating systems.

Protocol 1: NMR Acquisition for Gramine Derivatives
  • Sample Preparation: Dissolve 15-20 mg of DBG in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS)[2]. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ .

  • Self-Validation Step (Critical): Perform a preliminary 1D proton scan (1 scan). Verify that the TMS internal standard peak is perfectly centered at 0.00 ppm. If the peak is broad or shifted, recalibrate the lock signal and adjust the z-shim to ensure magnetic field homogeneity. Poor shimming will obscure the critical C4/C7 singlets.

  • Acquisition: Acquire the 1 H spectrum (16 scans, relaxation delay 1s) and the 13 C spectrum (1024 scans, relaxation delay 2s) at 298K.

  • Processing: Apply Fourier Transform, phase the spectrum manually, and reference the residual CDCl 3​ solvent peaks ( 1 H, δ = 7.26 ppm; 13 C, δ = 77.0 ppm)[2].

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Acq NMR Acquisition (400 MHz, 298K) Prep->Acq FT Fourier Transform & Phasing Acq->FT Assign Chemical Shift Assignment FT->Assign

Standardized workflow for 1H and 13C NMR acquisition and spectral processing.

Protocol 2: Sarcoplasmic Reticulum Ca 2+ Release Assay
  • Vesicle Preparation: Isolate heavy sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle via differential centrifugation. Suspend in a buffer containing 100 mM KCl and 20 mM MOPS (pH 7.0).

  • Dye Loading: Load the vesicles with the fluorescent Ca 2+ indicator Fura-2.

  • Self-Validation Step (Baseline Control): Inject 0.885 mM caffeine into a control well. The system is validated only if the caffeine control yields a ~50% maximal Ca 2+ release response[4]. If the response deviates by >10%, discard the vesicles as the RyR channels may have degraded during isolation.

  • Test Compound Injection: Inject DBG at varying concentrations (1 µM to 100 µM) into the test wells.

  • Measurement: Monitor the change in Fura-2 fluorescence (excitation 340/380 nm, emission 510 nm) to quantify the concentration-dependent Ca 2+ efflux and calculate the EC 50​ .

References

  • Nakahata, N., et al. "Structure-activity relationship of gramine derivatives in Ca(2+) release from sarcoplasmic reticulum." European Journal of Pharmacology, 2001.[Link]

  • Iwata, S., et al. "Novel marine-derived halogen-containing gramine analogues induce vasorelaxation in isolated rat aorta." European Journal of Pharmacology, 2001.[Link]

  • Yang, Y., et al. "Natural Products for Drug Discovery: Discovery of Gramines as Novel Agents against a Plant Virus." Journal of Agricultural and Food Chemistry, 2019.[Link]

Sources

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5,6-Dibromo-1,2-dimethylgramine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel and modified compounds is a cornerstone of progress. Indole alkaloids, a class of naturally occurring and synthetic molecules, are of particular interest due to their diverse biological activities. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5,6-Dibromo-1,2-dimethylgramine, a halogenated derivative of the naturally occurring gramine.

This document serves as a technical resource, offering a comparative analysis with the fragmentation of gramine and the closely related 5,6-dibromo-N,N-dimethyltryptamine. By understanding the fragmentation pathways, researchers can more effectively identify and characterize these and similar molecules in complex mixtures.

The Logic of Fragmentation: Predicting the Behavior of 5,6-Dibromo-1,2-dimethylgramine

The fragmentation of 5,6-Dibromo-1,2-dimethylgramine under electron ionization is anticipated to be driven by several key structural features: the labile N,N-dimethylaminomethyl side chain, the stable dibrominated indole nucleus, and the methyl group at the N1 position. The presence of two bromine atoms will also impart a characteristic isotopic signature to the molecular ion and any bromine-containing fragments.

The most probable primary fragmentation event is the cleavage of the C-C bond between the indole ring and the aminomethyl side chain (α-cleavage to the indole ring), which is a common pathway for gramine derivatives. This cleavage results in the formation of a stable N,N-dimethylaminomethyl cation and a dibromo-1-methylindole radical.

A Comparative Analysis: Fragmentation Patterns of Related Indole Alkaloids

To build a robust understanding of the fragmentation of 5,6-Dibromo-1,2-dimethylgramine, a comparison with simpler, related structures is invaluable. We will consider the fragmentation of gramine and 5,6-dibromo-N,N-dimethyltryptamine.

Gramine: The Unsubstituted Parent Compound

The mass spectrum of gramine is well-characterized and serves as an excellent baseline. The dominant fragmentation pathway is the cleavage of the bond between the indole ring and the methylene group of the side chain, leading to the formation of the N,N-dimethylaminomethyl cation as the base peak.

5,6-dibromo-N,N-dimethyltryptamine: A Close Structural Analog

The mass spectrometry of 5,6-dibromo-N,N-dimethyltryptamine provides critical insight into the behavior of the dibrominated indole core.[1] In a study detailing its isolation from a marine sponge, the molecular formula was confirmed by high-resolution mass spectrometry.[1] This data is instrumental in predicting how the dibrominated indole portion of our target molecule will behave.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major fragment ions for 5,6-Dibromo-1,2-dimethylgramine and compares them with the known or predicted fragments of gramine and 5,6-dibromo-N,N-dimethyltryptamine. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern for all bromine-containing fragments, with relative intensities of approximately 1:2:1.[2]

m/z (Proposed)Ion FormulaProposed Fragmentation Pathway for 5,6-Dibromo-1,2-dimethylgramineCorresponding Fragment in GramineCorresponding Fragment in 5,6-dibromo-N,N-dimethyltryptamine
345/347/349 [C₁₃H₁₆Br₂N₂]⁺Molecular Ion (M⁺) 174347/349/351 (M⁺)
301/303/305 [C₁₂H₁₃Br₂N₂]⁺[M - C₂H₅N]⁺ (Loss of dimethylamine)130303/305/307
286/288/290 [C₁₁H₁₀Br₂N]⁺[M - CH₃ - C₂H₅N]⁺ (Loss of methyl and dimethylamine)115Not directly comparable
58 [C₃H₈N]⁺[CH₂N(CH₃)₂]⁺ (Side chain fragment)58 (Base Peak)58
44 [C₂H₆N]⁺[CH₃NCH₃]⁺ (Fragment from side chain)4444

Core Fragmentation Pathways Visualized

The fragmentation of these indole alkaloids can be visualized to better understand the underlying chemical logic.

Fragmentation Pathway of 5,6-Dibromo-1,2-dimethylgramine M 5,6-Dibromo-1,2-dimethylgramine m/z 345/347/349 F1 [M - C₂H₅N]⁺ m/z 301/303/305 M->F1 - C₂H₅N F3 [CH₂N(CH₃)₂]⁺ m/z 58 M->F3 α-cleavage F2 [M - CH₃ - C₂H₅N]⁺ m/z 286/288/290 F1->F2 - CH₃

Caption: Predicted fragmentation of 5,6-Dibromo-1,2-dimethylgramine.

Fragmentation Pathway of Gramine M Gramine m/z 174 F1 [M - C₂H₅N]⁺ m/z 130 M->F1 - C₂H₅N F2 [CH₂N(CH₃)₂]⁺ m/z 58 M->F2 α-cleavage

Caption: Fragmentation pathway of Gramine.

Experimental Protocol: Acquiring the Mass Spectrum

The following provides a generalized methodology for acquiring an electron ionization mass spectrum for a compound such as 5,6-Dibromo-1,2-dimethylgramine, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

2. Instrumentation:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in split mode to avoid overloading the column.

    • Injector Temperature: 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

    • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Mass Range: Scan from m/z 40 to 450.

    • Scan Rate: A rate sufficient to obtain at least 10-15 spectra across the chromatographic peak.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to 5,6-Dibromo-1,2-dimethylgramine in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion cluster and major fragment ions.

  • Compare the observed isotopic patterns for bromine-containing fragments with the theoretical 1:2:1 ratio for two bromine atoms to confirm their elemental composition.

Conclusion and Future Perspectives

This guide provides a predictive and comparative framework for understanding the mass spectrometry fragmentation of 5,6-Dibromo-1,2-dimethylgramine. By leveraging data from related compounds and fundamental principles of mass spectrometry, we can anticipate the key fragmentation pathways. This information is crucial for the rapid and accurate identification of this and similar halogenated indole alkaloids in various research and development settings. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data, which can then be used to validate these predictions and further refine our understanding of the fragmentation behavior of this important class of molecules.

References

  • Genta, M., et al. (2019). Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra. Marine Drugs, 17(5), 319. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • Wang, Y., et al. (2017). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Available at: [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Genta, M., et al. (2019). Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra. ResearchGate. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Wang, Y., et al. (2017). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the mass - spectrum of 1,1-dibromoethane. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2017). 6-8: Isotopes in Mass Spectrometry. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chen, M. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 8(7), 1034. Available at: [Link]

  • Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 24(21), 3099-3110. Available at: [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6537. Available at: [Link]

  • Ferreira, C. R., et al. (2017). Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. Journal of the Brazilian Chemical Society, 28(1), 136-145. Available at: [Link]

  • Ferreira, C. R., et al. (2016). Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. Available at: [Link]

  • Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. Available at: [Link]

Sources

A Technical Guide to the Comparative Reactivity of 5,6-Dibromo-1,2-dimethylgramine and Unsubstituted Gramine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we understand that a nuanced comprehension of substituted indole alkaloids is paramount for advancing drug discovery and synthetic chemistry. This guide provides an in-depth comparison of the chemical reactivity of 5,6-dibromo-1,2-dimethylgramine and its parent compound, unsubstituted gramine. While direct comparative experimental data for 5,6-dibromo-1,2-dimethylgramine is not extensively available in the current literature, this guide synthesizes established principles of indole chemistry and the electronic effects of substituents to provide a robust predictive analysis of their reactivity profiles.

Introduction: The Gramine Scaffold and the Influence of Substitution

Gramine, or 3-(dimethylaminomethyl)indole, is a naturally occurring alkaloid that serves as a versatile building block in organic synthesis, most notably as a precursor for the synthesis of tryptophan and other complex indole derivatives.[1][2] Its reactivity is primarily characterized by two key features: the electron-rich indole nucleus, which is susceptible to electrophilic attack, and the labile dimethylaminomethyl side chain at the C3 position, which can be displaced by various nucleophiles.[3][4]

The introduction of substituents onto the gramine scaffold can dramatically alter its electronic and steric properties, thereby modulating its reactivity. This guide focuses on the comparison between unsubstituted gramine and 5,6-dibromo-1,2-dimethylgramine, a derivative bearing two electron-withdrawing bromine atoms on the benzene portion of the indole ring and two electron-donating methyl groups at the N1 and C2 positions.

Table 1: Physicochemical Properties of Unsubstituted Gramine

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂[5]
Molecular Weight174.24 g/mol [5]
Melting Point138-139 °C[5]
AppearanceColorless needles[2]
SolubilitySoluble in ethanol, diethyl ether, chloroform; insoluble in water[2]

Synthesis of Gramine and a Proposed Route to 5,6-Dibromo-1,2-dimethylgramine

The synthesis of unsubstituted gramine is a classic example of the Mannich reaction, a three-component condensation involving indole, formaldehyde, and a secondary amine.[4][6]

Experimental Protocol: Synthesis of Unsubstituted Gramine

This protocol is adapted from established literature procedures.[7]

Materials:

  • Indole

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Glacial acetic acid

  • Ice

  • Sodium hydroxide solution (30%)

  • Acetone

Procedure:

  • In a flask, dissolve indole (1.0 eq) in glacial acetic acid.

  • To this solution, add a 40% aqueous solution of dimethylamine (1.2 eq). The mixture will warm up.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a 37% aqueous solution of formaldehyde (1.2 eq) while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and make it alkaline by the slow addition of a 30% sodium hydroxide solution.

  • Collect the precipitated crude gramine by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from acetone to obtain pure gramine as colorless needles.

Proposed_Synthesis cluster_0 Step 1: Dibromination cluster_1 Step 2: N- and C2-Methylation cluster_2 Step 3: Reduction of Ester cluster_3 Step 4: Oxidation to Aldehyde cluster_4 Step 5: Reductive Amination A Methyl Indole-3-carboxylate B Methyl 5,6-dibromoindole-3-carboxylate A->B Br₂, Acetic Acid C Methyl 5,6-dibromo-1,2-dimethylindole-3-carboxylate B->C 1. NaH 2. CH₃I D (5,6-Dibromo-1,2-dimethyl-1H-indol-3-yl)methanol C->D LiAlH₄ E 5,6-Dibromo-1,2-dimethyl-1H-indole-3-carbaldehyde D->E MnO₂ or PCC F 5,6-Dibromo-1,2-dimethylgramine E->F Dimethylamine, NaBH₃CN

Caption: Proposed synthetic pathway for 5,6-dibromo-1,2-dimethylgramine.

Comparative Reactivity Analysis

The presence of two electron-withdrawing bromine atoms and two electron-donating methyl groups on the 5,6-dibromo-1,2-dimethylgramine scaffold will significantly influence its reactivity compared to unsubstituted gramine.

Electrophilic Aromatic Substitution

The indole ring is highly susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive due to the electron-donating nature of the nitrogen atom. In gramine, the C3 position is already substituted, so electrophilic attack occurs on the benzene ring.

  • Unsubstituted Gramine: The indole ring is electron-rich, and electrophilic substitution is expected to occur at the C4 or C6 positions, directed by the pyrrole ring.

  • 5,6-Dibromo-1,2-dimethylgramine: The two bromine atoms at the C5 and C6 positions are strongly deactivating due to their inductive electron-withdrawing effect. This will significantly decrease the electron density of the benzene ring, making it much less susceptible to electrophilic attack compared to unsubstituted gramine. The methyl groups at N1 and C2 are electron-donating, which will somewhat counteract the deactivating effect of the bromine atoms, but the overall effect is expected to be a significant reduction in reactivity towards electrophiles. Any electrophilic substitution that does occur would be directed to the remaining available positions on the benzene ring, C4 and C7, with the regioselectivity influenced by the interplay of the directing effects of all substituents.

Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

CompoundSubstituent EffectsPredicted Reactivity
Unsubstituted GramineElectron-rich indole nucleusHigh
5,6-Dibromo-1,2-dimethylgramineTwo deactivating bromo groups, two activating methyl groupsLow
Reactivity of the Dimethylaminomethyl Side Chain

A hallmark of gramine's chemistry is the ability of the dimethylamino group to act as a leaving group, facilitating nucleophilic substitution at the C3-methylene position. This typically proceeds via the formation of a quaternary ammonium salt, which then undergoes elimination to form a highly reactive 3-methyleneindolenine intermediate that is trapped by a nucleophile. [8][9][10][11]

  • Unsubstituted Gramine: The side chain is readily displaced by a variety of nucleophiles after quaternization of the nitrogen atom.

  • 5,6-Dibromo-1,2-dimethylgramine: The electronic effects of the substituents on the indole ring are expected to have a less pronounced effect on the reactivity of the side chain compared to their effect on electrophilic aromatic substitution. The key step is the formation of the 3-methyleneindolenine intermediate. The electron-withdrawing bromine atoms might slightly destabilize the positive charge that develops on the indole ring during the transition state leading to this intermediate, potentially slowing down the reaction rate compared to unsubstituted gramine. Conversely, the electron-donating methyl groups would have a stabilizing effect. The net effect is likely to be a modest change in the rate of side-chain displacement.

Side_Chain_Reactivity cluster_gramine Gramine cluster_dibromo 5,6-Dibromo-1,2-dimethylgramine Gramine Gramine Quat_Gramine Quaternary Ammonium Salt Gramine->Quat_Gramine CH₃I Intermediate_Gramine 3-Methyleneindolenine Quat_Gramine->Intermediate_Gramine Base Product_Gramine Substituted Indole Intermediate_Gramine->Product_Gramine Nucleophile Dibromo_Gramine 5,6-Dibromo-1,2-dimethylgramine Quat_Dibromo Quaternary Ammonium Salt Dibromo_Gramine->Quat_Dibromo CH₃I Intermediate_Dibromo Dibromo-3-methyleneindolenine Quat_Dibromo->Intermediate_Dibromo Base Product_Dibromo Substituted Dibromoindole Intermediate_Dibromo->Product_Dibromo Nucleophile

Caption: General mechanism for side-chain displacement in gramine derivatives.

Experimental Protocol: Nucleophilic Displacement of the Dimethylamino Group from Gramine

This protocol is a general procedure that can be adapted for various nucleophiles. [11] Materials:

  • Gramine

  • Methyl iodide

  • Nucleophile (e.g., sodium cyanide, diethyl malonate)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (if required, e.g., sodium hydride)

Procedure:

  • Dissolve gramine (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Add methyl iodide (1.1 eq) and stir the mixture at room temperature until the formation of the quaternary ammonium salt is complete (can be monitored by TLC).

  • In a separate flask, prepare a solution of the nucleophile (1.2 eq) with a suitable base if necessary.

  • Add the nucleophile solution to the suspension of the gramine methiodide.

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • After the reaction is complete, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the product by column chromatography.

Conclusion

The substitution pattern of 5,6-dibromo-1,2-dimethylgramine leads to a significant divergence in its reactivity profile compared to unsubstituted gramine. The presence of two deactivating bromine atoms on the benzene ring is predicted to substantially decrease its susceptibility to electrophilic aromatic substitution. In contrast, the reactivity of the C3-dimethylaminomethyl side chain is anticipated to be less affected, with the opposing electronic effects of the bromo and methyl substituents likely resulting in only a modest change in the rate of nucleophilic displacement.

This comparative analysis, grounded in fundamental principles of organic chemistry, provides a valuable framework for researchers designing synthetic strategies involving these and related indole alkaloids. Further experimental investigation is warranted to quantify these predicted differences in reactivity and to fully elucidate the synthetic potential of 5,6-dibromo-1,2-dimethylgramine.

Sources

A Comparative Guide to the Purity Validation of 5,6-Dibromo-1,2-dimethylgramine via High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but the bedrock of safety and efficacy. This guide provides an in-depth, scientifically grounded protocol for the purity validation of 5,6-Dibromo-1,2-dimethylgramine, a novel indole alkaloid derivative, utilizing High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. We will dissect the causality behind the methodological choices, present a self-validating experimental design, and compare its performance with plausible alternatives, all supported by experimental data and authoritative guidelines.

Introduction: The Criticality of Purity in Novel Drug Candidates

5,6-Dibromo-1,2-dimethylgramine is a synthetic gramine analogue with potential applications in medicinal chemistry. Gramine and its derivatives have been explored for a range of biological activities.[1] The introduction of bromine atoms and methyl groups to the indole core can significantly alter its physicochemical and pharmacological properties. Consequently, ensuring the purity of the synthesized compound is paramount, as even minute impurities can lead to altered toxicity profiles, reduced efficacy, or unforeseen side effects.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and precise quantification.[2][3] When coupled with a UV detector, it becomes a robust and accessible method for analyzing compounds with UV-absorbing chromophores, such as the indole nucleus in our target analyte. This guide is structured to walk researchers and drug development professionals through a comprehensive validation process, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

The Analytical Approach: Why HPLC-UV for 5,6-Dibromo-1,2-dimethylgramine?

The choice of a reversed-phase HPLC-UV method is predicated on the molecular structure of 5,6-Dibromo-1,2-dimethylgramine. As a moderately polar, non-volatile organic molecule, it is ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The indole ring system possesses a strong chromophore, making it readily detectable by UV spectrophotometry.[7] Alternative methods such as Gas Chromatography (GC) would be unsuitable due to the compound's low volatility and potential for thermal degradation. While Mass Spectrometry (MS) detection offers higher sensitivity and structural information, HPLC-UV provides a more cost-effective, robust, and widely available solution for routine quality control and purity assessment.[8]

Experimental Protocol: A Self-Validating System

The following protocol is designed to not only quantify the purity of 5,6-Dibromo-1,2-dimethylgramine but also to simultaneously validate the method's performance characteristics as per ICH Q2(R2) guidelines.[5][6]

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Analyte: 5,6-Dibromo-1,2-dimethylgramine reference standard (>99.5% purity), test samples.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Chromatographic Conditions
ParameterValueRationale
Flow Rate 1.0 mL/minProvides optimal separation efficiency and reasonable run time.
Injection Volume 10 µLA standard volume to ensure reproducibility without overloading the column.
Column Temperature 30 °CEnsures stable retention times and peak shapes.
Detection Wavelength 280 nmIndole alkaloids typically exhibit strong absorbance near this wavelength.[9][10][11]
Gradient Elution See Table 2A gradient is necessary to elute potential impurities with different polarities and ensure a clean baseline.

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

Sample and Standard Preparation
  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5,6-Dibromo-1,2-dimethylgramine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Test Sample Solution (0.1 mg/mL): Accurately weigh approximately 5 mg of the 5,6-Dibromo-1,2-dimethylgramine test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation and Performance Data

The following sections detail the validation parameters and present hypothetical, yet plausible, experimental data to demonstrate the method's suitability.

A. Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of potential impurities, degradants, or placebo components. This was evaluated by analyzing a blank (diluent), the reference standard, and a spiked sample containing known, structurally similar impurities.

Impurity 1: 1,2-dimethylgramine (starting material) Impurity 2: 5-Bromo-1,2-dimethylgramine (mono-brominated intermediate)

The resulting chromatogram (Figure 1, conceptual) demonstrates baseline separation of the main peak from all potential impurities, confirming the method's high specificity.

Figure 1: Conceptual Chromatogram Showing Specificity (A simulated chromatogram would show distinct, well-resolved peaks for the diluent, Impurity 1, Impurity 2, and the main analyte, 5,6-Dibromo-1,2-dimethylgramine, with stable baseline.)

B. Linearity

Linearity was assessed by analyzing seven calibration standards in triplicate. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.

Table 3: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 15,234
5.0 76,170
10.0 151,980
25.0 380,550
50.0 759,900
75.0 1,141,350

| 100.0 | 1,520,800 |

  • Regression Equation: y = 15205x + 120

  • Correlation Coefficient (r²): 0.9998

The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between concentration and detector response over the tested range, a key requirement for accurate quantification.[12]

C. Accuracy and Precision

Accuracy was determined by a recovery study on a sample spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples. The results are expressed as percent recovery for accuracy and relative standard deviation (%RSD) for precision.

Table 4: Accuracy and Precision Data

Level Accuracy (% Recovery) Precision (%RSD)
Intra-day (n=6)
80% 99.2% 0.45%
100% 100.5% 0.31%
120% 99.8% 0.38%
Inter-day (n=6, 3 days)

| 100% | 100.1% | 0.78% |

The high recovery rates (98-102%) and low %RSD values (<2%) are well within the acceptance criteria outlined in ICH guidelines, demonstrating the method's reliability.[13]

D. Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • LOD: 0.2 µg/mL

  • LOQ: 0.6 µg/mL

These values confirm the method's sensitivity for detecting and quantifying trace-level impurities.[8]

E. Robustness

The method's robustness was tested by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits for all variations.

Table 5: Robustness Study

Parameter Varied Result
Flow Rate (±0.1 mL/min) System suitability met
Column Temperature (±2 °C) System suitability met

| Mobile Phase pH (±0.1) | System suitability met |

This confirms the method is reliable under minor fluctuations in operating conditions.

Visualizing the Workflow and Validation Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical hierarchy of the validation process.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting RefStd Reference Standard Weighing StockSol Stock Solution Preparation RefStd->StockSol TestSample Test Sample Weighing SampleSol Test Solution Preparation TestSample->SampleSol CalStd Calibration Standards Dilution StockSol->CalStd Injection Inject into HPLC CalStd->Injection CalStd->Injection SampleSol->Injection Separation Chromatographic Separation Injection->Separation Injection->Separation Detection UV Detection at 280 nm Separation->Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Detection->DataAcq Integration Peak Integration DataAcq->Integration DataAcq->Integration CalCurve Calibration Curve Generation Integration->CalCurve Quant Purity Calculation Integration->Quant CalCurve->Quant Report Generate Report Quant->Report

Caption: Experimental workflow from sample preparation to final report generation.

G cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_performance Performance Limits cluster_reliability Reliability Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Logical hierarchy of the HPLC method validation parameters.

Conclusion and Comparative Outlook

This guide has detailed a robust, specific, and reliable HPLC-UV method for the purity validation of 5,6-Dibromo-1,2-dimethylgramine. The experimental design is self-validating, generating the necessary data to meet stringent regulatory requirements as outlined by the ICH and USP.[5][14][15] The presented data, while hypothetical, reflects the expected performance of a well-developed chromatographic method.

Comparison with Alternatives:

  • vs. Thin-Layer Chromatography (TLC): While useful for rapid qualitative checks, TLC lacks the quantitative precision and resolution of HPLC for purity determination.

  • vs. Gas Chromatography-Mass Spectrometry (GC-MS): Unsuitable for this analyte due to its low volatility and risk of thermal decomposition. GC-MS is better suited for volatile and thermally stable compounds.[4]

  • vs. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would provide higher sensitivity and specificity, along with structural confirmation of impurities. However, for the intended purpose of routine purity testing in a QC environment, the HPLC-UV method offers a superior balance of performance, cost-effectiveness, and operational simplicity.

References

  • <621>CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia. [Link]

  • Understanding the Latest Revisions to USP <621> . Source: Agilent. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC-UV and GC-MS . Source: ResearchGate. [Link]

  • Are You Sure You Understand USP <621>? . Source: LCGC International. [Link]

  • Steps for HPLC Method Validation . Source: Pharmaguideline. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Source: Asian Journal of Pharmaceutical Analysis. [Link]

  • USP Chapter 621: Overview & Key Points . Source: Phenomenex. [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System . Source: Waters Corporation. [Link]

  • Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS . Source: PubMed. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS . Source: Oxford Academic (Journal of Chromatographic Science). [Link]

  • Characterization of alkaloids in bark extracts of Geissospermum vellosii by HPLC-UV-diode array-multistage high . Source: Unito.it. [Link]

  • An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus . Source: ScienceDirect. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Source: Zenodo. [Link]

  • Validation of Analytical Procedures Q2(R2) . Source: ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: European Medicines Agency (EMA). [Link]

  • Investigation of Gramine Solubility and Mathematical Modeling in Various Pure Solvents and the Co-Solvent Mixture of (Ethanol + Ethyl Acetate) at (273.15–313.15) K . Source: ACS Publications. [Link]

  • 5,6-Dibromoacenaphthylene-1,2-dione | C12H4Br2O2 | CID 13975779 . Source: PubChem. [Link]

  • Isolation and characterization of products from the nitrosation of the alkaloid gramine . Source: ScienceDirect. [Link]

  • Acenaphthylene, 5,6-dibromo-1,2-dihydro- — Chemical Substance Information . Source: NextSDS. [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products . Source: PMC. [Link]

  • Recent Developments of Gramine: Chemistry and Biological Activity . Source: MDPI. [Link]

  • 5,6-dibromo-2-indanol - Chemical Synthesis Database . Source: ChemSynthesis. [Link]

Sources

FTIR spectroscopy absorption bands for 5,6-Dibromo-1,2-dimethylgramine

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Spectroscopic Analysis of 5,6-Dibromo-1,2-dimethylgramine: A Comparative FTIR Analysis

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with indole alkaloids, a class of compounds renowned for their diverse biological activities, Fourier-transform infrared (FTIR) spectroscopy represents a foundational analytical technique. This guide provides an in-depth analysis of the expected FTIR absorption bands for 5,6-Dibromo-1,2-dimethylgramine, a substituted gramine derivative.

Due to the novelty of this compound, publicly available experimental spectra are scarce. Therefore, this guide employs a predictive approach, grounded in the established principles of infrared spectroscopy. We will dissect the molecule into its constituent functional groups and compare their expected vibrational frequencies with those of the parent compound, gramine. This comparative methodology not only allows for a robust prediction of the FTIR spectrum but also equips the researcher with the foundational knowledge to interpret their own experimental data.

Molecular Structure and its Spectroscopic Implications

The structure of 5,6-Dibromo-1,2-dimethylgramine features a core indole ring system, substituted at several key positions. Each of these modifications—N-methylation, a dimethylaminomethyl side chain, and dibromination of the benzene ring—imparts a unique signature to the molecule's vibrational spectrum.

  • Indole Nucleus: The indole ring itself gives rise to a complex set of absorptions. These include N-H stretching (in primary and secondary indole amines), C-H stretching from the aromatic and pyrrole rings, and characteristic C=C stretching bands from the aromatic system.

  • N-Methylation: The presence of a methyl group on the indole nitrogen will introduce characteristic C-H stretching and bending vibrations.

  • Dimethylaminomethyl Group: This side chain at the C3 position contributes additional aliphatic C-H stretching and bending modes, as well as C-N stretching vibrations.

  • Dibromination: The two bromine atoms on the benzene ring are expected to significantly influence the C-H out-of-plane bending vibrations and introduce a low-frequency C-Br stretching band.

The following diagram illustrates the logical workflow for predicting the FTIR spectrum of 5,6-Dibromo-1,2-dimethylgramine based on its structural components.

cluster_functional_groups Functional Groups A 5,6-Dibromo-1,2-dimethylgramine B Indole Nucleus A->B C N-Methyl Group A->C D Dimethylaminomethyl Group A->D E Dibromo Substitution A->E F Predicted FTIR Spectrum B->F C->F D->F E->F

Caption: Predictive workflow for the FTIR spectrum of 5,6-Dibromo-1,2-dimethylgramine.

A Comparative Analysis of Predicted FTIR Absorption Bands

The table below presents a comparison of the expected FTIR absorption bands for 5,6-Dibromo-1,2-dimethylgramine with the known absorptions of gramine. This side-by-side analysis highlights the spectral shifts and new bands anticipated from the N-methylation and dibromination.

Vibrational Mode Gramine (Approx. Wavenumber, cm⁻¹) 5,6-Dibromo-1,2-dimethylgramine (Predicted, cm⁻¹) Rationale for Predicted Shift/Appearance
N-H Stretch (Indole)3470-3420 (sharp)AbsentSubstitution of the indole N-H with a methyl group.
Aromatic C-H Stretch3100-30003100-3000Largely unaffected by substitution.
Aliphatic C-H Stretch2980-28002980-2800Contribution from the N-methyl and dimethylaminomethyl groups.
C=C Aromatic Stretch1600-14501600-1450Multiple bands characteristic of the indole ring.
C-H Bending (Aliphatic)1470-13601470-1360From the methyl and methylene groups.
C-N Stretch1350-12501350-1250From the dimethylaminomethyl side chain and the indole ring.
C-H Out-of-Plane Bend850-750Shifted to lower frequencies (e.g., 800-700)Highly sensitive to the substitution pattern on the benzene ring.
C-Br StretchAbsent700-500Appearance of a new band due to the C-Br bonds.

Experimental Protocol for FTIR Analysis of Solid Samples

To obtain a high-quality FTIR spectrum of 5,6-Dibromo-1,2-dimethylgramine or similar solid compounds, the following attenuated total reflectance (ATR) protocol is recommended. ATR is a modern, rapid, and reliable technique that requires minimal sample preparation.

Instrumentation and Reagents:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

  • Solid sample of 5,6-Dibromo-1,2-dimethylgramine

Step-by-Step Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the surface with a lint-free tissue dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Using the pressure arm of the ATR accessory, apply consistent pressure to the sample to ensure good contact with the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands and compare them to the predicted values in the table above.

    • Note any unexpected peaks, which may indicate the presence of impurities or solvent residues.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prevent cross-contamination between samples.

The following diagram illustrates the experimental workflow for obtaining an FTIR spectrum using the ATR technique.

A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Analyze Spectrum E->F G Clean ATR Crystal F->G

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Trustworthiness and Self-Validation

The protocol described above incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Background Correction: Acquiring a fresh background spectrum before each sample measurement is crucial to compensate for any changes in the instrument's environment.

  • Reproducibility: For critical applications, it is advisable to repeat the measurement with a fresh sample to ensure the spectrum is reproducible.

  • Comparison with Analogs: The most powerful validation comes from comparing the experimentally obtained spectrum with the spectra of known, structurally related compounds. This allows for a confident assignment of the observed absorption bands.

Conclusion

References

  • Sigma-Aldrich. "Gramine." Sigma-Aldrich, . Accessed March 24, 2026.

  • Larkin, Peter.
  • Pavia, Donald L., et al. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.

A Comparative Guide to the Efficacy of Halogenated Gramine and Indole Alkaloid Analogs in Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex landscape of marine-derived natural products, halogenated indole alkaloids represent a class of compounds with significant therapeutic potential. While specific comparative data on 5,6-Dibromo-1,2-dimethylgramine analogs are not extensively available in public literature, a wealth of information exists for structurally related halogenated gramine and indole alkaloids. This guide provides an in-depth comparative analysis of these analogs, focusing on their efficacy in various bioassays, the underlying structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Introduction: The Potency of Halogenated Indole Alkaloids

Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites. Among these, indole alkaloids, particularly those bearing halogen substituents, have garnered considerable attention for their potent cytotoxic, antimicrobial, and antifouling properties. The gramine skeleton, an N,N-dimethyl-1H-indole-3-methylamine structure, serves as a foundational scaffold for many of these bioactive compounds. Halogenation, especially bromination, is a common modification in marine natural products that often enhances biological activity.

This guide will delve into the comparative efficacy of various halogenated indole analogs, drawing parallels from well-studied compounds such as fascaplysin and various bromoindoles to provide insights into the structural features that govern their bioactivity. Understanding these relationships is paramount for the rational design of novel and more effective therapeutic agents.

Structure-Activity Relationship (SAR) of Halogenated Indole Analogs

The biological activity of indole alkaloids is intricately linked to their chemical structure. Modifications to the indole ring, the side chain, and the nature and position of halogen substituents can dramatically influence their efficacy and selectivity.

  • Halogenation: The presence, number, and position of halogen atoms on the indole ring are critical determinants of bioactivity. For instance, di-halogenated indoles often exhibit significantly improved antibacterial activity compared to their mono-halogenated or non-halogenated counterparts. Specifically, compounds with bromine, chlorine, or iodine at positions C4, C5, and C6 have shown potent bactericidal effects[1].

  • Planarity and Aromaticity: The planar structure of some indole alkaloids, like fascaplysin, is believed to contribute to their potent cytotoxicity, potentially through DNA intercalation[2][3]. However, this planarity can also lead to off-target effects and toxicity. Research into non-planar analogs, such as tetrahydro-β-carboline derivatives of fascaplysin, aims to reduce this toxicity while retaining potent and selective activity against targets like cyclin-dependent kinase 4 (CDK4)[2].

  • Side Chain Modifications: The nature of the substituent at the C3 position of the indole ring also plays a crucial role. For gramine-related compounds, modifications to the dimethylaminomethyl side chain can impact their mechanism of action and biological target engagement.

The general workflow for conducting SAR studies on these marine alkaloids is a systematic process that bridges natural product chemistry with medicinal chemistry and pharmacology.

SAR_Workflow cluster_0 Discovery & Isolation cluster_1 Synthesis & Modification cluster_2 Biological Evaluation Isolation Isolation of Alkaloid from Marine Source Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Characterize Analog_Synthesis Synthesis of Analogs (Varying Halogenation & Side Chains) Structure_Elucidation->Analog_Synthesis Design Bioassays Comparative Bioassays (Cytotoxicity, Antimicrobial) Analog_Synthesis->Bioassays Test SAR_Analysis SAR Analysis (Identify Key Moieties) Bioassays->SAR_Analysis Analyze Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Inform Lead_Optimization->Analog_Synthesis Iterate

A general workflow for Structure-Activity Relationship (SAR) studies of marine alkaloids.
Comparative Efficacy in Key Bioassays

The therapeutic potential of halogenated indole alkaloids is assessed through a variety of in vitro bioassays. The following table summarizes the efficacy of representative compounds, highlighting their cytotoxic, antimicrobial, and antifouling activities.

Compound/Analog Bioassay Type Target/Organism Efficacy (IC50 / MIC / IC99) Reference
Fascaplysin CytotoxicitySCLC Cell Lines (mean)IC50: 0.89 µM[4][5]
CytotoxicityNSCLC Cell Lines (mean)IC50: 1.15 µM[4][5]
CytotoxicityProstate Cancer (LNCaP)IC50: 0.54 µM[5]
CytotoxicityLeukemia (HL-60, 48h)IC50: 0.5 µM[5]
Kinase InhibitionCDK4IC50: 0.4 µM[6][7]
Fascaplysin Analog (6c) CytotoxicityHeLa CellsIC50: 1.03 µM[2]
2,5,6-tribromo-1-methylgramine AntifoulingBarnacle (B. amphitrite)IC99: (Potent)[8]
Brominated Indole (from L. similis) AntibacterialVarious StrainsMIC: 2-8 µg/mL[9][10]
2,2-bis(6-bromo-3-indolyl) ethylamine AntibacterialE. coli, S. aureus, K. pneumoniaeMIC: 8 mg/L[11]
6-bromo-4-iodoindole AntibacterialS. aureusMIC: 20 µg/mL[1]
4-bromo-6-chloroindole AntibacterialS. aureusMIC: 30 µg/mL[1]

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; IC99: 99% inhibitory concentration.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 4 (CDK4)

A key mechanism through which fascaplysin and its analogs exert their potent anticancer effects is the inhibition of cyclin-dependent kinases, particularly CDK4.[6][12] CDK4 is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[12]

Fascaplysin selectively inhibits CDK4, leading to cell cycle arrest at the G1 phase and preventing the phosphorylation of the retinoblastoma protein (pRb).[2][12] This action blocks the progression of the cell cycle and ultimately induces apoptosis in cancer cells. Molecular modeling suggests that the planar, positively charged structure of fascaplysin binds effectively to the ATP-binding pocket of CDK4, a feature that is critical for its selectivity over other kinases like CDK2.[6][12]

CDK4_Pathway cluster_0 Normal Cell Cycle Progression (G1/S Transition) cluster_1 Inhibition by Fascaplysin CDK4_CyclinD CDK4/Cyclin D Complex pRb pRb CDK4_CyclinD->pRb Phosphorylates G1_Arrest G1 Arrest CDK4_CyclinD->G1_Arrest E2F E2F pRb->E2F Releases pRb->G1_Arrest S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Fascaplysin Fascaplysin Fascaplysin->CDK4_CyclinD Inhibits

Inhibition of the CDK4 pathway by Fascaplysin, leading to G1 cell cycle arrest.
Experimental Protocols: Methodologies for Efficacy Evaluation

The accurate and reproducible assessment of the biological activity of these compounds is critical. Below are detailed protocols for two of the most common bioassays used in their evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., fascaplysin analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure period (e.g., 48 or 72 hours).[15]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Add 10-20 µL of the MTT solution to each well (final concentration of 0.45-0.5 mg/mL) and incubate for 3-4 hours at 37°C, protected from light.[13][16]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

The Kirby-Bauer disk diffusion method is a standardized qualitative test used to determine the susceptibility of bacteria to various antimicrobial agents.[17][18]

Principle: A filter paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a lawn of the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth (zone of inhibition) will appear around the disk.[18][19]

Step-by-Step Protocol:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate. Transfer the colonies to a tube of sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18][20]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[18] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[18][20]

  • Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks onto the agar surface.[21] Ensure the disks are at least 24 mm apart from center to center and not too close to the edge of the plate.[20][21] Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[19]

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or caliper.[17]

  • Interpretation: Compare the measured zone diameters to standardized charts (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Inhibition of cyclin-dependent kinase 4 (Cdk4) by fascaplysin, a marine natural product. (2000). PubMed. [Link]

  • MTT Assay Protocol. (n.d.). Cyrusbio. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • MTT (Assay protocol). (n.d.). Addgene. [Link]

  • Comparison of the Inhibitory Binding Modes Between the Planar Fascaplysin and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4. (2021). Frontiers in Chemistry. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Fascaplysin as a specific inhibitor for CDK4: insights from molecular modelling. (2012). PubMed. [Link]

  • FASCAPLYSIN as a Specific Inhibitor for CDK4: Insights from Molecular Modelling. (2012). Sci-Hub. [Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024). MDPI. [Link]

  • Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. (2016). ResearchGate. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]

  • Anticancer Activity of Fascaplysin against Lung Cancer Cell and Small Cell Lung Cancer Circulating Tumor Cell Lines. (2018). PMC. [Link]

  • Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. [Link]

  • Disk diffusion method. (2025). WOAH - Asia. [Link]

  • IC 50 values of fascaplysin and some derivatives. (n.d.). ResearchGate. [Link]

  • Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. (n.d.). PMC. [Link]

  • Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification. (2023). PMC. [Link]

  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (2025). PMC. [Link]

  • Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. (2016). PubMed. [Link]

  • Fascaplysin, a selective CDK4 inhibitor, exhibit anti-angiogenic activity in vitro and in vivo. (2007). PubMed. [Link]

  • Mini-review Molecular Mechanisms of Antifouling Compounds. (2013). Scribd. [Link]

Sources

A Comparative Benchmarking Guide to 5,6-Dibromo-1,2-dimethylgramine and Other Biologically Active Brominated Indoles

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] The strategic addition of bromine atoms to this scaffold is a well-established method for modulating physicochemical properties and enhancing biological activity, influencing factors such as lipophilicity, metabolic stability, and target binding affinity through halogen bonding.[3] This guide provides a comprehensive benchmark analysis of 5,6-dibromo-1,2-dimethylgramine, a specific but less-documented derivative, against a curated set of well-characterized brominated indoles. We will explore comparative synthesis strategies, physicochemical properties, and key biological activities, with a focus on anticancer and anti-inflammatory potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a data-driven framework and detailed experimental protocols to guide the evaluation of this promising class of compounds.

Introduction: The Strategic Value of Brominated Indoles

The indole nucleus is a cornerstone of drug discovery, recognized for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[2] Halogenation, particularly bromination, is a powerful tool in the medicinal chemist's arsenal. The introduction of a bromine atom can profoundly alter a molecule's electronic and steric profile. Compared to chlorine, bromine is larger and more polarizable, which can lead to stronger intermolecular interactions, such as halogen bonding, within the active sites of proteins.[3] This often translates to improved potency and selectivity.

Brominated indoles, found in numerous marine natural products, exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and potent receptor modulation capabilities.[4][5][6] For instance, certain marine-derived brominated indoles have been identified as ligands and agonists for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular processes.[4][7] This guide will contextualize the potential of 5,6-dibromo-1,2-dimethylgramine by comparing it with representative isomers and derivatives whose biological profiles have been more extensively studied.

Synthesis and Characterization: A Comparative Overview

The synthetic route to a specific brominated indole is dictated by the desired substitution pattern. While a dedicated synthesis for 5,6-dibromo-1,2-dimethylgramine is not widely published, a plausible and efficient route can be designed based on established indole syntheses.

Proposed Synthesis of 5,6-Dibromo-1,2-dimethylgramine

The proposed synthesis leverages a combination of classical indole formation and subsequent functionalization. The choice of a Fischer indole synthesis followed by a Mannich reaction is a robust and logical approach.

Causality Behind Experimental Choices:

  • Starting Material: 4,5-Dibromo-1,2-phenylenediamine is selected as the precursor to ensure the correct bromine substitution pattern on the final benzene ring of the indole.

  • Fischer Indole Synthesis: This is a reliable and time-tested method for constructing the indole core from a phenylhydrazine and a ketone/aldehyde. Using 1-(methylamino)propan-2-one ensures the installation of the N1-methyl and C2-methyl groups in a single, efficient cyclization step.

  • Mannich Reaction: The gramine side chain (-CH₂N(CH₃)₂) is classically installed at the C3 position of the indole ring using formaldehyde and dimethylamine. This reaction is highly efficient for electron-rich indoles.

G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Mannich Reaction (Gramine Synthesis) A 4,5-Dibromo-1,2-phenylenediamine B NaNO₂, HCl, H₂O (Diazotization) A->B C SnCl₂, HCl (Reduction) B->C D 4,5-Dibromophenylhydrazine C->D F Acid Catalyst (e.g., H₂SO₄) D->F E 1-(Methylamino)propan-2-one E->F G 5,6-Dibromo-1,2-dimethylindole F->G H Formaldehyde, Dimethylamine, Acetic Acid G->H I 5,6-Dibromo-1,2-dimethylgramine H->I EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation ADP ADP EGFR->ADP RAS RAS/RAF/MEK/ERK Pathway P->RAS Activates ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation Promotes Inhibitor Brominated Indole Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Caption: EGFR signaling and the inhibitory action of indole derivatives.

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Brominated Indoles

Compound MCF-7 (Breast) HepG2 (Liver) A549 (Lung) Source(s)
5,6-Dibromo-1,2-dimethylgramine To be determined To be determined To be determined -
Indole-sulfonamide derivative (example) >100 >100 25.12 (MOLT-3) [8]
Pyrazole-indole hybrid (7a) >50 6.1 >50 [9]
Betulin-indole conjugate (EB355A) 1.81 - 18.23 [10]
Doxorubicin (Positive Control) ~0.2-1.0 ~0.3-1.0 ~0.1-0.5 [9]

(Note: Data from different indole backbones are shown for context; direct comparison requires testing under identical conditions.)

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a robust method for assessing the cytotoxic effects of test compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Pillars of Trustworthiness:

  • Controls: A vehicle control (e.g., DMSO) establishes the baseline for 100% cell viability. A positive control (e.g., Doxorubicin) validates the assay's sensitivity.

  • Replicates: All conditions are tested in triplicate to ensure statistical validity.

  • Self-Validation: The dose-response curve generated provides an internal validation of the compound's effect. A clear sigmoidal curve is expected for active compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound, vehicle control, or positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Comparative Biological Activity: Anti-inflammatory Potential

Many marine-derived brominated indoles possess significant anti-inflammatory properties. [6][11]They can act by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages. [6] Mechanism of Action Insight: Compounds like 6-bromoindole and 6-bromoisatin have been shown to inhibit the translocation of the transcription factor NF-κB in LPS-stimulated macrophages. [6]Since NF-κB controls the expression of many pro-inflammatory genes (including iNOS which produces NO), its inhibition is a key anti-inflammatory mechanism.

Table 3: Comparative Anti-inflammatory Activity (IC₅₀, µg/mL)

Compound / Extract Inhibition of NO Production Inhibition of TNF-α Production Source(s)
5,6-Dibromo-1,2-dimethylgramine To be determined To be determined -
Dicathais orbita Gland Extract 30.8 43.03 [6]
6-Bromoindole 40.0 (approx. value) >50 [6]
6-Bromoisatin 30.0 (approx. value) 38.05 µM [6]

| Dexamethasone (Positive Control) | ~20-50 µg/mL | ~10-30 µg/mL | [6]|

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To quantify the anti-inflammatory potential of a compound by measuring its effect on NO production.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before stimulation.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value.

Discussion and Future Directions

This guide establishes a framework for evaluating 5,6-dibromo-1,2-dimethylgramine. By comparing its predicted properties and proposed synthesis with well-known brominated indoles, we can form a hypothesis about its potential.

Hypothesis on Structure-Activity Relationship (SAR):

  • Dibromo Substitution: The 5,6-dibromo pattern is expected to significantly increase lipophilicity compared to mono-bromo derivatives, potentially enhancing membrane permeability and target engagement.

  • N1-Methylation: The methyl group at the N1 position removes the hydrogen bond donor capability of the indole nitrogen, which can alter target binding profiles and improve metabolic stability.

  • C2-Methylation: This group can provide a steric influence that may enhance selectivity for certain kinase pockets.

  • Gramine Side Chain: The basic dimethylaminomethyl group at C3 can improve aqueous solubility at physiological pH and provides a key pharmacophoric feature for interacting with acidic residues in protein targets.

The unique combination of these features suggests that 5,6-dibromo-1,2-dimethylgramine is a compelling candidate for anticancer and anti-inflammatory screening. The provided protocols offer a direct and validated path for generating the experimental data needed to confirm this hypothesis and place this compound within the broader landscape of pharmacologically active brominated indoles.

References

  • Krishnan, V., et al. (2015). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. Chemical Research in Toxicology. Available at: [Link]

  • Vetha, M. K., et al. (2023). Examples of brominated indole/isatin derivatives showing anti-inflammatory, anticancer, and antimicrobial activity. ResearchGate. Available at: [Link]

  • Vasanthan, T., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC. Available at: [Link]

  • Junaid, M., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Junaid, M., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Semantic Scholar. Available at: [Link]

  • Al-Ostath, R. A., et al. (2026). Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation. MDPI. Available at: [Link]

  • El-Sheref, E. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

  • Acar, Ç., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. Available at: [Link]

  • Tarselli, M. A., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

  • Czarna, A., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. MDPI. Available at: [Link]

  • Das, B., et al. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • da Silva, J. P., et al. (2020). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. SciELO. Available at: [Link]

  • Schmidt, J. C., et al. (2018). Spectroscopic characterization of the Co-substituted C-terminal domain of rubredoxin-2. PubMed. Available at: [Link]

  • Chemical Synthesis Database. (2025). 5,6-dibromo-2-indanol. Available at: [Link]

  • da Silva, A. C. R., et al. (2020). Spectroscopic and elementary characterization of humic substances in organic substrates. ResearchGate. Available at: [Link]

  • Gholamzade, Z., et al. (2012). Synthesis, spectroscopic characterization and photophysical study of dicyanomethylene-substituted squaraine dyes. Comptes Rendus Chimie. Available at: [Link]

  • Hamdy, A. K., et al. (2025). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Synlett. Available at: [Link]

  • Kvach, M. V., et al. (2009). Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. ResearchGate. Available at: [Link]

  • Coccato, A., et al. (2017). Raman spectroscopy of green minerals and reaction products with an application in Cultural Heritage research. Scilit. Available at: [Link]

  • Cooksey, C. J. (2018). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. National Center for Biotechnology Information. Available at: [Link]

  • Strazisar, M., et al. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5,6-Dibromo-1,2-dimethylgramine

Author: BenchChem Technical Support Team. Date: April 2026

I. Foundational Principles of Brominated Compound Disposal

5,6-Dibromo-1,2-dimethylgramine, by virtue of its chemical structure, is categorized as a halogenated organic compound.[1][2] This classification is critical as it dictates the stringent disposal requirements set forth by regulatory bodies such as the Environmental Protection Agency (EPA).[3] Halogenated organic wastes are presumed to be hazardous due to their potential for environmental persistence and toxicity.[4] Therefore, they must never be disposed of via standard laboratory drains or in regular trash. The primary and most accepted method for the ultimate destruction of these compounds is high-temperature incineration at a licensed hazardous waste facility.[4][5]

II. Immediate Safety & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensuring the safety of all laboratory personnel is the highest priority. The handling of 5,6-Dibromo-1,2-dimethylgramine and its waste requires strict adherence to PPE protocols.

Essential Personal Protective Equipment:

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[6]Protects against splashes of solutions or contact with solid particulates.
Hand Protection Chemically resistant gloves (e.g., nitrile).[6]Prevents skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A flame-resistant lab coat and closed-toe shoes.[7]Protects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.[5][7]Minimizes the inhalation of any dust or vapors.
III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of waste containing 5,6-Dibromo-1,2-dimethylgramine.

Step 1: Waste Segregation and Collection

  • Designated Waste Container : All waste containing 5,6-Dibromo-1,2-dimethylgramine, whether in solid or liquid form, must be collected in a designated "Halogenated Organic Waste" container.[1][2][8] This container should be clearly labeled, leak-proof, and made of a chemically compatible material.

  • Solid Waste : This includes contaminated consumables such as gloves, filter paper, and silica gel.[8] These items should be placed in a designated solid hazardous waste container.

  • Aqueous Waste : Any aqueous solutions containing the compound should be treated as hazardous and collected in the designated liquid halogenated organic waste container.[8]

  • Non-Halogenated Waste : Ensure that non-halogenated organic waste is kept separate to avoid unnecessary and costly disposal of less hazardous materials.

Step 2: Spill Management

In the event of a small spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate : Ensure the area is well-ventilated.[7]

  • Containment : Prevent the spill from spreading.

  • Neutralization (for small spills) : Small spills can be treated with a reducing agent like sodium thiosulfate before absorption.[4][8]

  • Absorption : Use an inert absorbent material to collect the spill.[7]

  • Collection : Carefully gather the absorbed material and place it into the labeled "Halogenated Organic Waste" container.[7][8]

Step 3: Storage Pending Disposal

  • Secure Storage : The waste container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][8]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[8]

Step 4: Final Disposal

  • Licensed Disposal Service : Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[1] Follow your institution's specific procedures for waste pickup.

  • Container Decontamination : Any empty containers that held 5,6-Dibromo-1,2-dimethylgramine must be decontaminated before disposal or reuse.[5]

IV. Workflow for Proper Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 5,6-Dibromo-1,2-dimethylgramine waste.

cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Temporary Storage cluster_3 Final Disposal Solid Waste Solid Waste Halogenated Waste Container Halogenated Waste Container Solid Waste->Halogenated Waste Container Liquid Waste Liquid Waste Liquid Waste->Halogenated Waste Container Secure Storage Area Secure Storage Area Halogenated Waste Container->Secure Storage Area Licensed Disposal Licensed Disposal Secure Storage Area->Licensed Disposal

Caption: Workflow for the proper disposal of 5,6-Dibromo-1,2-dimethylgramine waste.

V. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[7] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

By adhering to these comprehensive disposal procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the responsible management of chemical waste.

References

  • Benchchem.
  • Benchchem.
  • EPA.
  • metasci.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
  • Gramine Safety D
  • Hazardous Waste Segreg
  • ECHEMI.
  • Fisher Scientific.
  • EPA. Environmental Fact Sheet, Organobromine.
  • Fisher Scientific.

Sources

A Researcher's Guide to Handling 5,6-Dibromo-1,2-dimethylgramine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: April 2026

This document is structured to provide procedural, step-by-step guidance, moving from hazard assessment to personal protective equipment, and finally to operational and disposal plans. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Hazard Analysis: A Precautionary Approach

Given the absence of specific toxicological data for 5,6-Dibromo-1,2-dimethylgramine, we must infer its potential hazards from its chemical structure. The presence of two bromine atoms on an indole scaffold suggests several potential risks. Brominated organic compounds can be irritants, and some have been shown to have toxic effects.[1][2][3][4][5][6] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if inhaled, swallowed, or absorbed through the skin.

Potential Hazard Description Basis for Assumption
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[7][8]A general precaution for many halogenated heterocyclic compounds.
Skin/Eye Irritation May cause skin and eye irritation or burns upon contact.[7][8][9][10]A common property of many reactive chemical substances and organobromides.[8][9][10]
Environmental Hazard May be toxic to aquatic organisms and could have long-term adverse effects in the aquatic environment.[8][11]A characteristic of many halogenated organic compounds.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling 5,6-Dibromo-1,2-dimethylgramine. The following PPE should be worn at all times within the designated work area.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 5,6-Dibromo-1,2-dimethylgramine, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

Respiratory Protection
  • While a properly functioning fume hood is the primary control, a NIOSH-approved respirator with cartridges for organic vapors and particulates may be required for non-routine operations, such as cleaning up a large spill.[7][12]

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are required to protect against splashes, vapors, and dust.[13]

  • Face Shield: For procedures with a higher risk of splashing, such as when handling larger quantities or during transfers, a face shield should be worn in addition to safety goggles.[14]

Skin and Body Protection
  • Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is required.[7][14] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[7] For prolonged contact or when handling larger quantities, consider using thicker, more robust gloves like butyl rubber or neoprene over an inner nitrile glove.[12]

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.[14] Ensure the lab coat is fully buttoned.

  • Chemical-Resistant Apron/Suit: For tasks involving significant splash potential, a chemical-resistant apron or a disposable suit should be worn over the lab coat.[13]

  • Footwear: Closed-toe shoes are mandatory.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe experimental outcome.

Preparation and Pre-Handling
  • Designate an Area: Clearly designate the area within the fume hood where the compound will be handled.

  • Verify Fume Hood Function: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before you begin.

  • Don PPE: Put on all required PPE as outlined in the section above.

Handling the Compound
  • Weighing: When weighing the solid compound, do so within the fume hood on a disposable weigh paper or in a tared container. Use a dedicated spatula.

  • Preparing Solutions: To prepare solutions, slowly add the solid 5,6-Dibromo-1,2-dimethylgramine to the solvent to avoid splashing. Keep containers covered as much as possible.

Post-Handling and Decontamination
  • Clean Equipment: Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood.

  • Wipe Down Work Surface: Decontaminate the work surface of the fume hood.

  • Dispose of Waste: Dispose of all contaminated waste as described in the disposal plan below.

  • Remove PPE: Carefully remove PPE, avoiding cross-contamination. The outer gloves should be removed first, followed by the lab coat and then the inner gloves.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Fume Hood Prep2 Assemble Equipment Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handling1 Weigh Solid in Hood Prep3->Handling1 Handling2 Prepare Solution Handling1->Handling2 Post1 Decontaminate Equipment Handling2->Post1 Post2 Segregate Waste Post1->Post2 Post3 Remove PPE Post2->Post3 Post4 Wash Hands Post3->Post4

Caption: A workflow diagram illustrating the key steps for safely handling 5,6-Dibromo-1,2-dimethylgramine.

Disposal Plan: Environmental Responsibility

Proper disposal of 5,6-Dibromo-1,2-dimethylgramine and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated weigh paper, gloves, and bench paper, should be placed in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: All liquid waste containing 5,6-Dibromo-1,2-dimethylgramine should be collected in a designated, sealed, and clearly labeled container for halogenated organic waste.[15] Do not mix with non-halogenated waste streams.

  • Disposal Method: Halogenated waste should be disposed of through a licensed hazardous waste disposal facility, typically via incineration at high temperatures with appropriate emission controls.[16]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8][10] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the lab and contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 5,6-Dibromo-1,2-dimethylgramine, ensuring both personal safety and the integrity of their research.

References

  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. EPA.
  • Bromine water - disposal. Chemtalk.
  • SAFETY DATA SHEET. Fisher Scientific.
  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. University of Washington.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • Personal Protective Equipment Selection Guide. University of Arizona.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • The Control of Brominated By-products and the Removal of Organic Pollutants during the Ozone/Hydrogen Peroxide Treatment of Secondary Effluent. Taylor & Francis Online.
  • 1,3-Dibromo-5,5-dimethylhydantoin Material Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Toxicological Profile for 1,2-Dibromoethane. Agency for Toxic Substances and Disease Registry (ATSDR).
  • TOXICOLOGICAL PROFILE FOR BROMOFORM AND DIBROMOCHLOROMETHAN. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Toxicology and carcinogenesis studies of dibromoacetic acid (Cas No. 631-64-1) in F344/N rats and B6C3F1 mice (drinking water studies). MedChemExpress.
  • Toxicology and carcinogenesis studies of dibromoacetonitrile (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies). PubMed.
  • 1,2-Dibromoethane in Drinking-water. World Health Organization (WHO).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.